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  • Product: 3-Phenylquinoline-4-carboxylic acid
  • CAS: 78317-97-2

Core Science & Biosynthesis

Foundational

The Doebner Reaction for the Synthesis of 3-Phenylquinoline-4-Carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous bioactive molecules, including selective cyclooxygenase-2 (COX-2) inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous bioactive molecules, including selective cyclooxygenase-2 (COX-2) inhibitors, antileishmanial agents, and anticancer therapeutics[1][2]. The Doebner reaction —a multicomponent condensation of an aniline, an aldehyde, and a pyruvic acid derivative—remains one of the most robust and versatile methods for constructing this heterocyclic core[3][4].

This technical guide provides an in-depth analysis of the Doebner synthesis specifically tailored for 3-phenylquinoline-4-carboxylic acid . By utilizing aniline, formaldehyde, and phenylpyruvic acid, researchers can achieve precise regiocontrol. This paper dissects the mechanistic causality, outlines a self-validating experimental protocol, and provides quantitative optimization data to ensure high-yield, reproducible synthesis.

Mechanistic Causality: The Doebner Hydrogen-Transfer Pathway

To master the Doebner reaction, one must understand the thermodynamic and kinetic driving forces governing each intermediate step. The synthesis of 3-phenylquinoline-4-carboxylic acid proceeds via a cascade of condensation, addition, cyclization, and oxidation events[4].

  • Imine Formation : The reaction initiates with the condensation of aniline and formaldehyde (often supplied as paraformaldehyde to limit aqueous dilution) to form N-phenylmethanimine. This step is rapid but reversible; thus, acid catalysis is employed to drive the equilibrium forward by protonating the leaving water molecule.

  • Enolization : Phenylpyruvic acid undergoes acid-catalyzed tautomerization to its enol form. The presence of the phenyl group at the β -carbon stabilizes the enol via conjugation. This enolization is often the rate-limiting step of the cascade.

  • Mannich-Type Addition : The nucleophilic enol attacks the electrophilic carbon of the protonated imine, forming a secondary amine intermediate.

  • Intramolecular Cyclization : An electrophilic aromatic substitution (SEAr) occurs as the carbonyl carbon of the pyruvic moiety is attacked by the ortho-position of the aniline ring, closing the nitrogen-containing heterocycle.

  • Dehydration & Aromatization : Following cyclization, the loss of a water molecule yields a 1,2-dihydroquinoline intermediate. The final thermodynamic sink is reached via oxidation (dehydrogenation). Recent mechanistic studies demonstrate that this often occurs via a hydrogen-transfer reaction , where the dihydroquinoline is oxidized to the fully aromatic 3-phenylquinoline-4-carboxylic acid, sometimes utilizing unreacted imine or atmospheric oxygen as the hydrogen acceptor[4][5].

Caption: Mechanistic pathway of the Doebner reaction for 3-phenylquinoline-4-carboxylic acid synthesis.

Experimental Methodology: A Self-Validating Protocol

Historically, the Doebner reaction suffered from low yields due to competitive by-product formation (e.g., 2-methylquinolines) and prolonged reflux times[3]. Modern protocols leverage green chemistry principles, utilizing Brønsted acid catalysts like p-Toluenesulfonic acid (p-TSA) in binary solvent systems to accelerate the reaction and improve regioselectivity[6][7].

Reagents and Stoichiometry
  • Aniline : 1.0 equivalent (10 mmol, 0.93 g)

  • Paraformaldehyde : 1.2 equivalents (12 mmol, 0.36 g)

  • Phenylpyruvic Acid : 1.0 equivalent (10 mmol, 1.64 g)

  • Catalyst : p-TSA (10 mol%)

  • Solvent : Ethylene Glycol / Water (1:1 v/v, 20 mL)

Step-by-Step Workflow
  • Imine Pre-Assembly : In a 50 mL round-bottom flask, dissolve aniline and paraformaldehyde in the ethylene glycol/water mixture. Stir at room temperature for 15 minutes. Causality: Pre-forming the imine minimizes the competitive aldol condensation of formaldehyde with phenylpyruvic acid.

  • Catalyst & Substrate Addition : Add p-TSA (10 mol%) followed by the portion-wise addition of phenylpyruvic acid. Causality: p-TSA serves a dual purpose—it protonates the imine to enhance its electrophilicity and accelerates the enolization of phenylpyruvic acid[6].

  • Thermal Cyclization : Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 to 4 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Validation: The disappearance of the starting materials and the appearance of a highly UV-active spot (indicative of the extended conjugated aromatic system) confirms reaction progress.

  • Precipitation and Isolation : Allow the reaction mixture to cool to room temperature, then pour it into 50 mL of crushed ice. The crude 3-phenylquinoline-4-carboxylic acid will precipitate as a solid. Filter under a vacuum and wash thoroughly with cold distilled water to remove the catalyst and ethylene glycol.

  • Purification : Recrystallize the crude product from hot ethanol to afford the pure compound.

Caption: Step-by-step experimental workflow for the optimized green Doebner synthesis.

Analytical Validation (E-E-A-T Standard)

To ensure structural integrity, the isolated product must be validated analytically:

  • 1 H NMR (DMSO- d6​ , 400 MHz) : The most diagnostic signal is the C-2 proton , which appears as a sharp, highly deshielded singlet at δ ~8.90 - 9.10 ppm . Because formaldehyde was used, C-2 is unsubstituted and lacks neighboring coupling protons. The carboxylic acid proton (-COOH) will appear as a broad singlet at δ >13.0 ppm .

  • 13 C NMR : The carbonyl carbon of the carboxylic acid typically resonates at δ ~168 ppm , while the C-2 carbon of the quinoline ring appears around δ ~152 ppm .

Quantitative Data & Optimization Profiles

The choice of reaction conditions drastically impacts the yield and purity profile of the Doebner reaction. Table 1 summarizes the comparative quantitative data across various published methodologies[4][6].

Table 1: Comparative Optimization Data for Quinoline-4-Carboxylic Acid Synthesis

Reaction ConditionCatalystSolvent SystemTimeYield (%)Purity & By-Product Profile
Traditional Reflux None / HClAbsolute Ethanol12–24 h45–60%High by-product formation (e.g., 2-methylquinolines); requires column chromatography.
Green Multicomponent p-TSAWater / Ethylene Glycol3–4 h80–85%Clean profile; product easily isolated via precipitation. Environmentally benign.
Microwave-Assisted Acetic AcidSolvent-free / EtOH15 min85–90%Excellent yield and high energy efficiency; scale-up requires specialized flow reactors.
Lewis Acid Catalyzed Sc(OTf) 3​ or I 2​ Acetonitrile4–6 h75–80%Good yield but requires toxic solvents and intensive purification steps.

Note: The Green Multicomponent approach strikes the optimal balance between operational simplicity, environmental sustainability, and high throughput for drug development applications.

References

  • Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 88(17), 12816-12820. URL: [Link]

  • Meghe, S. K., & Vijayakumar, V. (2025). "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Green Chemistry Letters and Reviews, 18(1). URL: [Link]

  • Ghodsi, R., Zarghi, A., Daraei, B., & Hedayati, M. (2010). "Design, synthesis and biological evaluation of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-2 inhibitors." Bioorganic & Medicinal Chemistry, 18(3), 1029-1033. URL: [Link]

Sources

Exploratory

Engineering the Quinoline Scaffold: A Comprehensive Guide to the Pfitzinger Synthesis of Phenylquinoline-4-Carboxylic Acids

Executive Summary The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a cornerstone methodology in heterocyclic chemistry, providing a highly robust, one-pot synthetic route to substituted quinoline-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pfitzinger reaction (or Pfitzinger-Borsche reaction) is a cornerstone methodology in heterocyclic chemistry, providing a highly robust, one-pot synthetic route to substituted quinoline-4-carboxylic acids[1]. By condensing isatin (indoline-2,3-dione) with an α-methylene-containing carbonyl compound under strongly basic conditions, chemists can rapidly assemble the privileged quinoline pharmacophore[2]. This whitepaper deconstructs the synthesis of 2-phenylquinoline-4-carboxylic acid (cinchophen) from isatin and acetophenone, providing researchers with mechanistically grounded, self-validating protocols optimized for modern drug discovery.

Mechanistic Causality: Deconstructing the Pfitzinger Pathway

To optimize the Pfitzinger reaction, one must understand the thermodynamic and kinetic drivers of its four distinct phases:

  • Alkaline Ring Opening: The reaction is initiated by the base-catalyzed3 within the isatin core[3]. This generates the reactive intermediate, 2-aminophenylglyoxylic acid (isatinic acid), which is maintained in situ as a highly soluble potassium salt[1].

  • Schiff Base Formation: Upon the introduction of acetophenone, the primary aromatic amine of the isatinic acid condenses with the ketone's carbonyl group to form an intermediate imine/enamine[2][4].

  • Claisen-Type Condensation: The active α-methylene group of the enamine undergoes an intramolecular nucleophilic attack on the benzylic carbonyl[4].

  • Cyclodehydration: The system undergoes a final dehydration step, driven by the thermodynamic stability of achieving aromaticity, to forge the pyridine ring and yield the quinoline-4-carboxylic acid[3][4].

Mechanism Isatin Isatin + Acetophenone KetoAcid Isatinic Acid (Keto-acid) Isatin->KetoAcid KOH (aq) Ring Opening Imine Imine / Enamine KetoAcid->Imine Condensation Cyclization Cyclodehydration Imine->Cyclization Base Catalysis Product 2-Phenylquinoline-4-carboxylic acid Cyclization->Product -H2O

Caption: Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Experimental Design & Parameter Optimization

The choice of base, solvent, and thermal activation method dictates the efficiency of the cyclodehydration step. Potassium hydroxide (KOH) is strictly preferred over sodium hydroxide because the resulting potassium isatinate salts exhibit superior aqueous solubility, preventing premature precipitation that can stall the reaction[5][6].

While conventional reflux requires extended reaction times, modern green chemistry approaches utilize alternative energy transfer mechanisms to overcome the activation barrier of the rate-limiting cyclization step[4][7].

Table 1: Comparative Kinetic and Thermodynamic Profiles of Pfitzinger Methodologies
MethodologyCatalyst/BaseSolvent SystemTemp / TimeYield (%)Ref
Conventional Reflux KOH (0.2 mol)H2O / EtOH80°C / 8–24 h80–84%[6][8]
Microwave Irradiation KOH (0.02 mol)H2O140°C / 9 min> 85%[1]
Ultrasonic Irradiation CTAOH (0.005 mol)H2O35°C / 5 min95%[7]

Expert Insight: The use of Cetyltrimethylammonium hydroxide (CTAOH) under ultrasonic irradiation acts as both a strong base and a phase-transfer catalyst. Acoustic cavitation generates localized hot spots that instantly overcome the activation energy barrier, reducing a 24-hour reflux to a 5-minute sonication while boosting yields to 95%[7].

Self-Validating Experimental Protocol

The following methodology details the synthesis of 2-phenylquinoline-4-carboxylic acid, engineered with visual and chemical checkpoints to ensure self-validation at each stage.

Substrates: Isatin (0.01 mol), Acetophenone (0.01 mol). Reagents: Potassium Hydroxide (KOH, 0.03 mol), Distilled Water, Glacial Acetic Acid.

Step 1: Alkaline Ring Opening (The Initiation)

  • Action: Suspend isatin in 10 mL of aqueous KOH (3M) under continuous stirring at ambient temperature.

  • Validation Checkpoint: Isatin is a deep purple solid. Upon nucleophilic attack by the hydroxide, the suspension will transition from an opaque purple mixture to a clear,6 within 30–60 minutes[1][6]. Do not proceed until this optical shift is complete, as it confirms the quantitative generation of the isatinic acid intermediate.

Step 2: Condensation and Cyclodehydration (The Assembly)

  • Action: Introduce acetophenone dropwise to the reactive intermediate solution. Elevate the temperature to a gentle reflux (80–90°C) for 8 hours, or subject the sealed vessel to microwave irradiation for 9 minutes[1][7].

  • Causality: The thermal energy drives the endothermic elimination of water during the cyclodehydration phase, locking the molecule into its stable aromatic state.

Step 3: Isoelectric Precipitation (The Isolation)

  • Action: Cool the reaction matrix to 0–5°C in an ice bath. Titrate dropwise with glacial acetic acid or dilute HCl until the pH stabilizes at strictly 4.0–5.0[1][5].

  • Causality: The synthesized 2-phenylquinoline-4-carboxylic acid is amphoteric. By adjusting the environment to 1, the molecule reaches its isoelectric point, forcing the zwitterionic form to precipitate out of the aqueous phase[1][5].

  • Validation Checkpoint: A dense, pale-yellow solid will rapidly crash out. Critical Warning: Over-acidification (pH < 2) will protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt that will dissolve your product and ruin the yield[6].

Step 4: Purification

  • Action: Isolate the crude product via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual potassium acetate, and recrystallize from hot ethanol to obtain the pure crystalline product[7].

Workflow Mix 1. Ring Opening (Isatin + KOH) Purple -> Brown React 2. Condensation (+ Acetophenone) Reflux or MW Mix->React Acidify 3. Acidification (Titrate to pH 4-5) Zwitterion Precipitates React->Acidify Purify 4. Isolation (Filter & Wash) Recrystallize (EtOH) Acidify->Purify

Caption: Self-validating experimental workflow for the Pfitzinger synthesis of quinoline derivatives.

Applications in Drug Development

The quinoline-4-carboxylic acid scaffold generated via the Pfitzinger reaction is a highly privileged structure in medicinal chemistry[1]. Because the reaction allows for immense modularity—simply by varying the starting isatin or the α-methylene ketone—it is an invaluable tool for building diverse chemical libraries for Structure-Activity Relationship (SAR) studies[1]. Derivatives synthesized via this pathway are currently utilized in the development of potent dihydroorotate dehydrogenase (DHODH) inhibitors, antimalarial agents targeting P. falciparum, and novel antibacterial compounds[1][9][10].

References

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. 1

  • Pfitzinger Quinoline Synthesis - Cambridge University Press. 2

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review - Bentham Science. 9

  • Pfitzinger reaction - Wikipedia. 3

  • Application of pfitzinger reaction in synthesis - Journal of Chemical and Pharmaceutical Research. 8

  • Chemistry of Pfitzinger Synthesis - Scribd.5

  • The Pfitzinger Reaction - Sciencemadness. 6

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. 4

  • The Pfitzinger Reaction. (Review) - ResearchGate. 10

  • Energy efficient Pfitzinger Reaction - Royal Society of Chemistry. 7

Sources

Foundational

Biological Activity of 3-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide to Privileged Scaffolds in Drug Discovery

Introduction & Pharmacological Significance The quinoline-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics[1]. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The quinoline-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics[1]. Specifically, 3-phenylquinoline-4-carboxylic acid derivatives have garnered significant attention due to their broad spectrum of biological activities. By strategically substituting the C-2, C-3, and C-4 positions of the quinoline core, researchers have successfully engineered molecules with potent anti-inflammatory, antimicrobial, and antiplasmodial effects[2]. This technical guide explores the mechanistic pharmacology, structure-activity relationships (SAR), and experimental validation protocols for these derivatives, with a specialized focus on their role as highly selective cyclooxygenase-2 (COX-2) inhibitors[3].

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

Cyclooxygenase-2 (COX-2) Selective Inhibition

The most prominent biological activity of 2,3-diarylquinoline-4-carboxylic acid derivatives is their potent and selective inhibition of COX-2[3]. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive) and COX-2 (inducible), leading to severe gastrointestinal toxicity. The structural differences between the active sites of COX-1 and COX-2—specifically the substitution of the bulky isoleucine (Ile523) in COX-1 with the smaller valine (Val523) in COX-2—create an accessible secondary hydrophobic pocket in COX-2 comprising Arg513, Phe518, and Val523[3].

By engineering a methylsulfonyl ( −SO2​CH3​ ) pharmacophore at the para-position of the C-2 phenyl ring, researchers synthesized 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2) [3].

  • Causality of Structural Choices: The methylsulfonyl group is specifically chosen for its optimal volume and electronic properties, allowing it to insert deep into the COX-2 secondary pocket and form critical hydrogen bonds with Arg513. Simultaneously, the C-4 carboxylic acid group anchors the molecule by interacting with Ser530 and Tyr385 at the apex of the cyclooxygenase channel. The steric bulk of the rigid quinoline core prevents the molecule from entering the narrower, Ile523-restricted COX-1 channel, driving an extreme selectivity index (SI = 687.1)[3].

Antimicrobial and Anti-Tuberculosis Activity

Beyond anti-inflammatory applications, arylated quinoline carboxylic acids exhibit potent anti-mycobacterial properties. Derivatives adorned with bulky lipophilic groups (e.g., C-2 naphthalen-2-yl or phenanthren-3-yl) act as Mycobacterium tuberculosis (Mtb) DNA gyrase inhibitors[4]. The mechanism of action involves the planar quinoline core intercalating into the cleaved DNA complex stabilized by the gyrase enzyme. This prevents DNA religation, triggering double-strand breaks and subsequent bacterial apoptosis[4].

Antiplasmodial Properties

Modifications to the quinoline-4-carboxylic acid core also yield potent antiplasmodial agents. Analogues tested against the chloroquine-sensitive NF54 strain and the multiresistant K1 strain of Plasmodium falciparum demonstrated significant reduction in parasitaemia (up to 98.1% in P. berghei infected in vivo models)[2]. The SAR dictates that high lipophilicity and the ability of the carboxylic acid to form zwitterionic species in the parasite's acidic digestive vacuole are critical for inhibiting hemozoin formation[2].

Quantitative Data Presentation

To contextualize the efficacy of 3-phenylquinoline-4-carboxylic acid derivatives, the table below summarizes the in vitro COX-1/COX-2 inhibitory activity of the optimal derivative (QIN2) against standard clinical reference drugs.

Compound / DrugCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Primary Interaction Target
QIN2 (Compound 8) 48.100.07687.1Arg513, Ser530, Val523
Celecoxib (Standard) 24.300.06405.0Arg513, Val523
Indomethacin (Standard) 0.040.510.08Arg120, Tyr385

Data synthesized from in vitro enzyme immunoassay (EIA) evaluations[3].

Experimental Methodologies & Protocols

The following protocols outline the synthesis and biological validation of these derivatives. Every described workflow is designed as a self-validating system incorporating necessary controls.

Synthesis via Modified Doebner Reaction

The 1 is utilized to construct the quinoline-4-carboxylic acid core, avoiding the functional group limitations of the highly basic Pfitzinger reaction[1].

  • Reaction Assembly: Combine equimolar amounts of a substituted aniline, an arylaldehyde (e.g., 4-(methylsulfonyl)benzaldehyde), and phenylpyruvic acid.

  • Catalysis & Reflux: Dissolve the reagents in absolute ethanol and add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux the mixture continuously for 6–8 hours. Causality:p-TSA accelerates the initial imine formation and subsequent cyclization without degrading base-sensitive functional groups.

  • Workup & Purification: Cool the reaction mixture to 4°C. The precipitated 2,3-diarylquinoline-4-carboxylic acid is filtered, washed with cold ethanol to remove unreacted aldehydes, and recrystallized from a DMF/ethanol gradient.

  • Self-Validation: Confirm structure and purity (>98%) via ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) prior to biological testing.

In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

To ensure reproducible biological evaluation, the COX inhibition assay relies on quantifying Prostaglandin E2 (PGE2) production using a competitive ELISA framework[3].

  • Enzyme Preparation: Utilize purified ovine COX-1 and human recombinant COX-2. Pre-incubate the enzymes with heme (1 μM) in Tris-HCl buffer (pH 8.0) at 37°C for 15 minutes to ensure full holoenzyme activation.

  • Inhibitor Incubation: Add the synthesized quinoline derivatives (dissolved in DMSO) at varying concentrations (0.01 to 100 μM). Critical Control: Final DMSO concentration must remain <1% v/v to prevent solvent-induced enzyme denaturation. Incubate for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid (10 μM final concentration). Allow the reaction to proceed for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Neutralize the solution and quantify the produced PGE2 using a competitive EIA kit.

  • Data Analysis: Plot dose-response curves using non-linear regression to calculate IC₅₀ values. Include Celecoxib as a positive control and a DMSO vehicle as a negative control to validate assay integrity[3].

Molecular Docking Protocol
  • Protein Preparation: Retrieve the X-ray crystal structure of human COX-2 (e.g., PDB ID: 3LN1). Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Gasteiger charges.

  • Ligand Preparation: Sketch the 3-phenylquinoline-4-carboxylic acid derivative, minimize energy using the MMFF94 force field, and generate 3D conformers.

  • Docking Execution: Define the grid box centered on the co-crystallized ligand's binding site (encompassing Val523, Arg513, and Ser530). Execute flexible docking using AutoDock Vina.

  • Validation: Select the pose with the lowest binding free energy (ΔG). Verify that the methylsulfonyl group penetrates the secondary pocket and the carboxylic acid hydrogen-bonds with Ser530[3].

Mechanistic Visualization

COX2_Mechanism Ligand 2-(4-(methylsulfonyl)phenyl)- 3-phenylquinoline-4-carboxylic acid Quinoline Quinoline Scaffold Ligand->Quinoline Core Structure MeSO2 p-Methylsulfonyl (MeSO2) Group COX2_Pocket COX-2 Secondary Pocket (Arg513, Phe518, Val523) MeSO2->COX2_Pocket Inserts into COX1_Steric COX-1 Steric Hindrance (Ile523 restricts pocket) MeSO2->COX1_Steric Blocked by COOH Carboxylic Acid (COOH) Group Ser530 Ser530 Residue COOH->Ser530 H-bonds with Quinoline->MeSO2 C-2 substitution Quinoline->COOH C-4 substitution Selectivity High COX-2 Selectivity (SI = 687.1) COX2_Pocket->Selectivity Enables binding COX1_Steric->Selectivity Prevents off-target binding

Mechanism of COX-2 selective inhibition by methylsulfonyl-quinoline-4-carboxylic acid derivatives.

References

  • Source: Bioorganic & Medicinal Chemistry (via PubMed / NIH)
  • Source: Molecules (via MDPI)
  • Source: The Journal of Organic Chemistry (via PMC / NIH)
  • Source: ChEMBL Database (via EMBL-EBI)

Sources

Exploratory

Antimicrobial Spectrum and Mechanistic Profiling of 3-Phenylquinoline-4-Carboxylic Acid Analogs: A Technical Whitepaper

Executive Summary The relentless emergence of multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb), necessitates the development of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (Mtb), necessitates the development of novel antimicrobial scaffolds. Quinoline-4-carboxylic acids represent a privileged pharmacophore in medicinal chemistry. Specifically, modifications at the C-3 position to include a phenyl or aryl ring—often coupled with C-2 substitutions—yield 3-phenylquinoline-4-carboxylic acid analogs that exhibit a broad and potent antimicrobial spectrum. This whitepaper elucidates the mechanistic causality, synthetic methodologies, and quantitative efficacy of these analogs, providing a self-validating framework for drug development professionals.

Mechanistic Causality: Dual-Targeting DNA Gyrase

The primary bactericidal mechanism of quinoline-4-carboxylic acid derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA replication and transcription[1].

Traditional fluoroquinolones primarily target the GyrA subunit, stabilizing the DNA-enzyme cleavage complex and leading to lethal double-strand breaks. However, the introduction of a bulky, lipophilic 3-phenyl group alters the binding thermodynamics. The steric bulk and increased lipophilicity allow these analogs to interact not only with the GyrA cleavage complex but also to extend into the ATP-binding pocket of the GyrB subunit[1]. This dual-targeting mechanism is crucial because it significantly reduces the rate at which bacteria can develop target-mediated resistance (e.g., via gyrA mutations)[2].

Mechanism A Bacterial DNA Replication B DNA Gyrase (GyrA/GyrB) A->B D Inhibition of ATP Hydrolysis (GyrB) B->D E Cleavage Complex Stabilization (GyrA) B->E C 3-Phenylquinoline Analog C->B Binds Active Site F Bacterial Cell Death D->F E->F

Figure 1: Dual-targeting mechanism of 3-phenylquinoline analogs on bacterial DNA Gyrase.

Synthetic Methodologies: The Pfitzinger Reaction

To synthesize 3-phenylquinoline-4-carboxylic acid derivatives, the Pfitzinger reaction is the method of choice due to its high atom economy and strict regioselectivity[3].

Causality of Experimental Choices: The reaction utilizes isatin (indoline-2,3-dione) and a phenylacetone derivative. The choice of potassium hydroxide (KOH) as a base is critical; it drives the initial nucleophilic attack that opens the isatin ring to form an isatinic acid intermediate. Subsequent cross-aldol condensation with the ketone, followed by cyclization, exclusively yields the quinoline core with the carboxylic acid perfectly positioned at C-4[4].

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol includes built-in checkpoints (TLC monitoring and NMR validation) to ensure structural integrity before biological screening.

  • Ring Opening: Dissolve 1.0 equivalent of isatin in a solution of 33% aqueous KOH and ethanol (1:1 v/v). Stir at room temperature for 30 minutes until the solution turns pale yellow, indicating the formation of potassium isatinate.

  • Condensation: Add 1.2 equivalents of the target phenylacetone derivative (e.g., 1-phenylpropan-2-one) to the mixture.

  • Cyclization: Reflux the reaction mixture at 80°C for 12–48 hours. Monitor the consumption of the starting materials via Thin Layer Chromatography (TLC) using a 5:1 Ethyl Acetate/Methanol eluent[1].

  • Acidification & Precipitation: Once complete, cool the mixture to 0°C and slowly acidify with 2M HCl until pH 2 is reached. The sudden drop in pH protonates the carboxylate, drastically reducing its aqueous solubility and forcing the 3-phenylquinoline-4-carboxylic acid to precipitate[5].

  • Validation: Filter, wash with cold water, and recrystallize from ethanol. Validate the structure using 1 H-NMR (look for the characteristic missing C-3 proton and the presence of the carboxylic acid proton at δ ~12.5 ppm) and FT-IR (C=O stretch at ~1670 cm −1 )[6].

Synthesis A Isatin (Indoline-2,3-dione) C Base Catalysis (KOH / EtOH, 80°C) A->C B Phenylacetone Derivative B->C D Ring Opening & Condensation C->D E Acidification (HCl to pH 2) D->E F 3-Phenylquinoline-4- carboxylic acid E->F

Figure 2: Workflow of the Pfitzinger reaction for synthesizing quinoline-4-carboxylic acids.

Antimicrobial Spectrum & Quantitative Data

The antimicrobial spectrum of these analogs is heavily dictated by their Structure-Activity Relationship (SAR). The C-4 carboxylic acid is a non-negotiable pharmacophore for GyrA binding. The C-3 phenyl group enhances lipophilicity, which is highly correlated with improved penetration through the thick mycolic acid layer of Mycobacterium tuberculosis and the peptidoglycan layer of Gram-positive bacteria[1].

Quantitative Efficacy (MIC Values)

The following table synthesizes the Minimum Inhibitory Concentration (MIC) data for various quinoline-4-carboxylic acid analogs against priority pathogens[2][7][8].

Compound Class / ModificationTarget PathogenMIC (μg/mL)Mechanistic Note
Optimized 2/3-Aryl Analog (Cmpd 1) MRSA15.62Strong GyrA/B dual inhibition; bypasses NorA efflux.
Optimized 2/3-Aryl Analog (Cmpd 3) MDR E. coli7.81Enhanced Gram-negative outer membrane penetration.
Unsubstituted 2-Phenyl Analog (5a4) S. aureus64.00Baseline lipophilicity; moderate target affinity.
Unsubstituted 2-Phenyl Analog (5a7) E. coli128.00Reduced efficacy due to Gram-negative efflux pumps.
Compound 30a (Basic QCA) MRSA512.00Weak binding without optimal C-2/C-3 aryl optimization.

In Vitro Evaluation Protocol: Resazurin Microtiter Assay (REMA)

To accurately determine the MIC values presented above, the Resazurin Microtiter Assay (also known as MABA for Mycobacteria) is the gold standard.

Causality of Experimental Choices: Traditional optical density (OD) measurements are prone to artifacts from compound precipitation. Resazurin acts as an objective, colorimetric viability indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a binary, self-validating readout of bacterial survival[1].

Step-by-Step Screening Protocol

Self-Validating System: The inclusion of a positive control (Ciprofloxacin/Rifampin) validates the susceptibility of the strain, while the negative control (DMSO) ensures the solvent is not causing artifactual toxicity.

  • Inoculum Preparation: Culture the target strain (e.g., MRSA or M. tuberculosis H37Rv) to the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard (~ 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton broth (or Middlebrook 7H9 for Mtb).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 3-phenylquinoline-4-carboxylic acid analog (dissolved in 1% DMSO) across the rows to achieve a concentration gradient (e.g., 512 μg/mL down to 0.25 μg/mL)[5].

  • Inoculation: Add 50 μL of the diluted bacterial suspension to each well. Ensure columns are reserved for positive controls (Standard Antibiotic) and negative controls (Broth + 1% DMSO + Bacteria).

  • Incubation: Incubate the plates at 37°C for 18–24 hours (or 7 days for Mtb).

  • Indicator Addition: Add 30 μL of a 0.01% resazurin sodium salt solution to each well. Incubate for an additional 2–4 hours in the dark.

  • Readout: Visually inspect the plate. The MIC is strictly defined as the lowest concentration of the compound that prevents the color change from blue (oxidized resazurin) to pink (reduced resorufin)[1].

Screening A Compound Library Preparation B Broth Microdilution (Scalar Concentrations) A->B C Bacterial Inoculation (e.g., MRSA, Mtb) B->C D Incubation & Resazurin (Alamar Blue) Addition C->D E Colorimetric Readout (Blue to Pink = Growth) D->E F MIC Determination (Lowest Conc. = Blue) E->F

Figure 3: High-throughput Resazurin Microtiter Assay (REMA) workflow for MIC determination.

References

  • Quinoline-based anti-MRSA agents: Current development, structure-activity rel
  • Synthesis and study of antimicrobial agent 3-(3-substituted-1H- indon-1-yl)-2-phenylquinoline-4-carboxylic acid Scholars Research Library
  • Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflamm
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity PMC - NIH
  • 3-phenyl-quinoline-4-carboxylic acid deriv
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives ResearchG
  • Structural Modifications of the Quinolin-4-yloxy Core to Obtain New Staphylococcus aureus NorA Inhibitors PMC - NIH

Sources

Foundational

The Structure-Activity Relationship of Phenyl-Quinoline-Carboxylic Acids: A Technical Guide for Drug Discovery

Executive Summary The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a privileged structural motif in modern medicinal chemistry. Originally recognized for its potent antibacterial properties, the PQCA core has evol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenyl-quinoline-carboxylic acid (PQCA) scaffold is a privileged structural motif in modern medicinal chemistry. Originally recognized for its potent antibacterial properties, the PQCA core has evolved into a highly versatile platform for developing targeted therapeutics, most notably as inhibitors of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs)[1]. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of PQCAs. By deconstructing the molecular causality behind specific functional group substitutions, this guide equips drug development professionals with the mechanistic insights required to optimize PQCA derivatives for oncology, virology, and epigenetic modulation.

Mechanistic Anchor I: DHODH Inhibition (Anticancer & Antiviral)

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth, rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate[2]. Because rapidly proliferating cancer cells and replicating RNA viruses (such as SARS-CoV-2 and Influenza) rely heavily on de novo pyrimidine synthesis rather than salvage pathways, DHODH has emerged as a high-value therapeutic target[3].

Brequinar, a well-characterized PQCA derivative, exerts its pharmacological effect by directly binding to the ubiquinone channel of DHODH, starving cells of uridine monophosphate (UMP)[4].

Pathway Glutamine Glutamine + HCO3- DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate Binding Orotate Orotate DHODH->Orotate Oxidation via Ubiquinone UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Complex PQCA PQCA Inhibitors (e.g., Brequinar, C44) PQCA->DHODH Blocks Ubiquinone Channel

De novo pyrimidine synthesis pathway and DHODH inhibition by PQCAs.

Core SAR Rules for DHODH Affinity

Extensive SAR studies on Brequinar and its analogues have delineated three non-negotiable structural requirements for optimal DHODH inhibition[4]:

  • The C4-Carboxylic Acid (Electrostatic Anchor): The free carboxylic acid at the C4 position is strictly required. Mechanistically, this moiety forms a critical salt bridge and hydrogen bond network with the highly conserved Arg136 and Gln47 residues within the DHODH active site[3]. Esterification or amidation of this group abolishes target affinity.

  • The C2-Phenyl Ring (Hydrophobic Engagement): The C2 position demands bulky, hydrophobic substituents. This region of the molecule projects deep into the hydrophobic ubiquinone-binding tunnel. Modifications such as biaryl ethers or 2'-fluoro-1,1'-biphenyl groups maximize van der Waals interactions and facilitate π-π stacking with Tyr38[3][5].

  • The Benzo Core (C6/C7 Substitutions): The introduction of electron-withdrawing groups (e.g., fluorine or chlorine) at the C6 or C7 positions of the quinoline ring enhances both the metabolic stability of the compound and its overall binding affinity by modulating the pKa of the quinoline nitrogen[4].

SAR_Logic Core Phenyl-Quinoline-Carboxylic Acid Core C2 C2 Position: Bulky Hydrophobic Groups Core->C2 C4 C4 Position: Carboxylic Acid Core->C4 Benzo C6/C7 Benzo Ring: Electron-Withdrawing Groups Core->Benzo C2_Mech Binds ubiquinone channel (π-π stacking with Tyr38) C2->C2_Mech C4_Mech Forms critical salt bridge (Arg136 & Gln47) C4->C4_Mech Benzo_Mech Enhances metabolic stability & target affinity Benzo->Benzo_Mech

Core structure-activity relationship logic for PQCA-based DHODH inhibitors.

Overcoming Resistance via Combination Therapy

A known limitation of DHODH inhibitors in clinical oncology is the tumor's ability to bypass the de novo pathway by upregulating the nucleoside salvage pathway[6]. Cells grown in nucleoside-supplemented environments rapidly become insensitive to Brequinar. To counteract this, recent protocols demonstrate that co-administering PQCAs with Equilibrative Nucleoside Transporter (ENT1/2) inhibitors, such as dipyridamole, yields profound synergistic efficacy by simultaneously blocking both pyrimidine sourcing routes[6].

Mechanistic Anchor II: HDAC Inhibition (Epigenetic Modulation)

Beyond DHODH, the PQCA scaffold is highly effective as a "cap group" in the design of Histone Deacetylase (HDAC) inhibitors[7]. HDAC inhibitors typically follow a tripartite pharmacophore model: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-recognition cap group.

When the 2-phenylquinoline-4-carboxylic acid moiety is utilized as the cap group, its multiple aromatic rings form strong hydrophobic interactions with residues at the rim of the HDAC active site[7]. By connecting the C4-carboxylic acid (via an amide bond to a phenylpiperazine linker) to a hydrazide or hydroxamic acid ZBG, researchers have achieved highly selective inhibition of HDAC3. For instance, compound D28 demonstrated strict selectivity for HDAC3 without off-target inhibition of HDAC1, 2, or 6, showcasing the steric precision afforded by the PQCA cap[7][8].

Quantitative Data Summary

The following table synthesizes the in vitro and cellular efficacy of key PQCA derivatives based on their structural modifications:

CompoundPrimary TargetKey Structural ModificationIn Vitro PotencyCellular/Viral Efficacy
Brequinar DHODHC2: 2'-fluoro-1,1'-biphenyl-4-ylIC50: ~10-20 nMEC50 (DENV): 17–61 nM[3]
Compound C44 DHODHC2: Biaryl ether substitutionIC50: 1.0 nMEC50 (VSV): 2.0 nM[5]
Compound 11 DHODHImidazo[1,2-a]pyridine scaffold hopHigh affinityDual H1N1 / SARS-CoV-2[3]
Compound D28 HDAC3C4: Piperazine linker + Hydrazide ZBGIC50: 24.45 µMSelective vs HDAC1/2/6[7]

Experimental Methodologies: Synthesis and Validation

To ensure rigorous scientific reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of PQCA derivatives.

Protocol 1: Pfitzinger Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Causality: The Pfitzinger reaction is favored over the Doebner reaction for synthesizing C4-carboxylic acids because it utilizes isatin. Under strongly basic conditions, isatin undergoes ring-opening to form an intermediate isatoic acid, which reliably condenses with enolizable ketones to yield the quinoline core with absolute regioselectivity at the C4 position[9].

  • Ring Opening: Suspend isatin (1.0 eq) in a 35% aqueous KOH solution. Rationale: A strong base is required to hydrolyze the amide bond of isatin, generating the reactive potassium 2-aminophenylglyoxylate intermediate.

  • Condensation: Add the appropriate substituted acetophenone (1.1 eq) dissolved in a minimal volume of 95% ethanol. Rationale: Ethanol acts as a co-solvent to solubilize the hydrophobic ketone, facilitating the cross-aldol condensation.

  • Cyclization: Reflux the mixture at 80–90 °C for 24–72 hours[9]. Rationale: Thermodynamic control is required to drive the dehydration and subsequent cyclization steps to completion.

  • Precipitation: Cool the reaction to room temperature and carefully acidify to pH 3-4 using 1M HCl. Rationale: Acidification protonates the C4-carboxylate, neutralizing the molecule and forcing the precipitation of the highly hydrophobic PQCA product.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to achieve >95% purity.

Protocol 2: In Vitro DHODH Enzyme Inhibition Assay

Causality: DHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone. To measure this in vitro, a terminal electron acceptor like 2,6-dichlorophenolindophenol (DCIP) is utilized. The reduction of DCIP causes a measurable colorimetric shift at 600 nm, providing a direct, real-time readout of enzyme kinetics.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Rationale: Triton X-100 is critical as it mimics the lipid environment of the inner mitochondrial membrane, maintaining the active conformation of the enzyme's ubiquinone binding channel.

  • Reagent Addition: Add 1 mM L-dihydroorotate (substrate), 0.1 mM decylubiquinone (coenzyme), and 0.05 mM DCIP (chromophore) to the buffer.

  • Inhibitor Incubation: Pre-incubate recombinant human DHODH with varying concentrations of the synthesized PQCA derivative (e.g., 0.1 nM to 10 µM) for 15 minutes at 37 °C.

  • Kinetic Measurement: Initiate the reaction by adding the substrate mixture to the enzyme-inhibitor complex. Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the IC50 by plotting the initial velocity (ΔA600/min) against the log of the inhibitor concentration using non-linear regression software.

Conclusion

The phenyl-quinoline-carboxylic acid scaffold remains a cornerstone of rational drug design. By strictly adhering to established SAR principles—such as maintaining the C4-carboxylic acid for salt-bridge formation and optimizing the C2-phenyl ring for hydrophobic pocket engagement—researchers can fine-tune these molecules for highly specific applications. Whether deployed as potent DHODH inhibitors to starve viral pathogens of pyrimidines or utilized as cap groups for selective epigenetic modulation, PQCAs offer a robust and synthetically accessible pathway for novel therapeutic discovery.

Sources

Exploratory

Physical and chemical properties of 3-methyl-2-phenylquinoline-4-carboxylic acid

An In-depth Technical Guide to 3-methyl-2-phenylquinoline-4-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry 3-methyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-methyl-2-phenylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

3-methyl-2-phenylquinoline-4-carboxylic acid stands as a significant molecule within the vast landscape of heterocyclic chemistry. It belongs to the quinoline-4-carboxylic acid class, a structural motif recognized as a "privileged structure" due to its recurring presence in compounds with a wide array of pharmacological activities.[1][2] Derivatives of this core scaffold have been instrumental in the development of anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4]

The strategic placement of a phenyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position imparts a unique combination of lipophilicity, steric influence, and hydrogen-bonding capability. These features make it a highly valuable building block for fine-tuning the pharmacological profiles of potential drug candidates.[5][6] This guide offers a comprehensive analysis of its synthesis, core physical and chemical properties, and spectroscopic signature, providing a foundational resource for researchers engaged in its study and application.

Molecular Identity and Structural Representation

A clear definition of the molecule's structure and its standard identifiers is fundamental for any scientific investigation.

  • IUPAC Name: 3-methyl-2-phenylquinoline-4-carboxylic acid[7]

  • CAS Number: 43071-45-0[7][8]

  • Molecular Formula: C₁₇H₁₃NO₂[7][8]

  • Molecular Weight: 263.29 g/mol [7][8]

  • InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N[7]

  • Canonical SMILES: CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O[7][8]

Caption: Molecular structure of 3-methyl-2-phenylquinoline-4-carboxylic acid.

Synthesis: The Pfitzinger Reaction Pathway

The most direct and widely cited method for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids is the Pfitzinger reaction .[9][10] This reaction provides a robust route by condensing an isatin derivative with a carbonyl compound possessing an α-methylene group, all in the presence of a strong base.[1]

Causality of Experimental Choice: The Pfitzinger reaction is favored because it efficiently constructs the substituted quinoline core in a single operational sequence. The choice of propiophenone (or a related phenyl ethyl ketone) as the carbonyl reactant specifically introduces the phenyl group at the 2-position and the methyl group at the 3-position. The isatin starting material provides the atoms necessary to form the benzene portion of the quinoline ring and the C4-carboxylic acid.

Reaction Mechanism:

  • Ring Opening: A strong base (e.g., potassium hydroxide) hydrolyzes the amide bond of isatin to form the potassium salt of isatinic acid, which exists in equilibrium with 2-aminophenylglyoxylate.[9][10]

  • Condensation: The amine of the opened isatin condenses with the ketone (propiophenone) to form an imine, which tautomerizes to an enamine.[10]

  • Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization (a Claisen-type condensation), followed by dehydration to form the aromatic quinoline ring system.[9]

  • Acidification: Final acidification precipitates the target 3-methyl-2-phenylquinoline-4-carboxylic acid.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Isolation & Purification Isatin Isatin Mix 1. Mix & Reflux in Ethanol/Water Isatin->Mix Propiophenone Propiophenone Propiophenone->Mix Base Strong Base (KOH) Base->Mix Acidify 2. Cool & Acidify (e.g., Acetic Acid) Mix->Acidify 24h Filter Filter Precipitate Acidify->Filter Wash Wash with Water Filter->Wash Dry Dry Wash->Dry Product Final Product Dry->Product

Caption: A general experimental workflow for the Pfitzinger synthesis.

Protocol: Pfitzinger Synthesis

This protocol is a representative, self-validating system for the synthesis of quinoline-4-carboxylic acids.[1][11]

  • Preparation of Base Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25-40 mL) and water (1-2 mL).

  • Addition of Reactants: To the stirred basic solution, add isatin (0.07 mol) and propiophenone (0.075 mol).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain this temperature with continuous stirring for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, distill the majority of the ethanol solvent under reduced pressure.

  • Work-up: To the remaining aqueous residue, add water (100 mL). Extract the solution with diethyl ether to remove any unreacted ketone and neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl until the pH is approximately 5-6. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield 3-methyl-2-phenylquinoline-4-carboxylic acid.

Physical Properties

The physical properties of the compound are critical for its handling, formulation, and interaction with biological systems.

PropertyValue / DescriptionSource(s)
Appearance Expected to be a powder or crystalline solid.
Molecular Weight 263.29 g/mol [7]
Melting Point Data not explicitly available. Related compounds 3-methylquinoline-4-carboxylic acid and 2-phenylquinoline-4-carboxylic acid melt at 250-252°C and 214-215°C, respectively.[12]
Solubility Generally insoluble in water. Soluble in organic solvents like ethanol, diethyl ether, and chloroform.
pKa Predicted values can vary. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The quinoline nitrogen is basic and can be protonated under strongly acidic conditions.[12][13]
Lipophilicity (XLogP3-AA) 3.7[7]

Chemical Properties and Reactivity

The molecule's reactivity is dominated by its two primary functional groups: the carboxylic acid and the quinoline ring.

  • Reactions of the Carboxylic Acid: The -COOH group is the most reactive site for many synthetic modifications.

    • Esterification: It readily undergoes Fischer esterification when refluxed with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding ester.[14] This is a common strategy to modify the compound's solubility or to protect the acid group.

    • Amide Formation: The carboxylic acid can be converted to an acyl chloride (using thionyl chloride or oxalyl chloride) and subsequently reacted with amines to form a diverse range of amides. This is a key reaction in medicinal chemistry for exploring structure-activity relationships.[15]

    • Salt Formation: As an acid, it forms a salt bridge with basic residues, such as arginine, in enzyme active sites. This interaction is often critical for its biological activity.[5][6]

  • Reactivity of the Quinoline Ring:

    • Basicity: The nitrogen atom in the quinoline ring is basic and can be protonated by strong acids to form a quinolinium salt.[16]

    • Electrophilic Substitution: The quinoline ring system is generally deactivated towards electrophilic substitution. When reactions do occur, substitution is favored at the 5- and 8-positions of the benzenoid ring.[16]

    • Oxidative Stability: The heterocyclic ring is highly resistant to oxidation.[16]

  • Influence of Substituents:

    • The C2-phenyl group significantly increases the molecule's lipophilicity and provides a site for further functionalization to modulate biological activity.

    • The C3-methyl group provides steric bulk that can limit the conformational freedom around the C2 biaryl bond, potentially improving binding affinity to target proteins.[5][6] However, this group can also sterically hinder reactions at the adjacent C4-carboxylic acid, sometimes necessitating harsher conditions for reactions like ester hydrolysis.[6]

Spectroscopic Profile

The structural features of 3-methyl-2-phenylquinoline-4-carboxylic acid give rise to a distinct spectroscopic signature.

TechniqueExpected Characteristics
¹H NMR Signals would include: multiple peaks in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings; a singlet for the methyl group (CH₃) likely around δ 2.0-2.5 ppm; and a broad singlet for the carboxylic acid proton (-COOH) at a downfield shift (>10 ppm), which may be exchangeable with D₂O.[3]
¹³C NMR The spectrum would show distinct signals for all 17 carbon atoms, including the quaternary carbons of the quinoline ring, the carbons of the phenyl group, the methyl carbon (around δ 15-25 ppm), and the carbonyl carbon of the carboxylic acid at a significant downfield shift (δ > 165 ppm).[3]
Mass Spectrometry High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The monoisotopic mass is 263.0946 Da.[7] Common adducts observed in electrospray ionization (ESI) would include [M+H]⁺ at m/z 264.1019, [M+Na]⁺ at m/z 286.0839, and [M-H]⁻ at m/z 262.0874.[7][17]
Infrared (IR) Key vibrational bands would include: a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹); a strong C=O stretch from the carbonyl group (1680-1710 cm⁻¹); and multiple C=C and C=N stretching vibrations from the aromatic quinoline and phenyl rings (1450-1600 cm⁻¹).

Biological Significance and Applications

The 3-methyl-2-phenylquinoline-4-carboxylic acid scaffold is a cornerstone in drug discovery. Its derivatives are investigated for a multitude of therapeutic applications.

  • Anticancer Activity: Many quinoline-4-carboxylic acids function as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway that is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[2][5] The carboxylic acid is crucial for binding in the enzyme's active site.

  • Antibacterial Agents: The broader quinolone class is famous for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase.[2] The 2-phenylquinoline-4-carboxylic acid structure serves as a template for developing new antibacterial agents.[3]

  • Enzyme Inhibition: The rigid, planar structure is well-suited for fitting into enzyme active sites. Beyond DHODH, derivatives have been designed as inhibitors for other key targets, such as histone deacetylases (HDACs), which play a role in epigenetic regulation and cancer.[18]

Safety and Handling

Based on available data, 3-methyl-2-phenylquinoline-4-carboxylic acid should be handled with appropriate laboratory precautions.

  • Hazards: It may be toxic if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[7]

  • Recommendations: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

3-methyl-2-phenylquinoline-4-carboxylic acid is more than just a chemical compound; it is a versatile and powerful scaffold for innovation in medicinal chemistry. Its well-defined synthesis via the Pfitzinger reaction, combined with a rich set of chemical properties centered on its carboxylic acid and quinoline core, provides a robust platform for creating novel therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic characteristics, as detailed in this guide, is essential for any researcher aiming to unlock its full potential in the development of next-generation pharmaceuticals.

References

  • PubChem. 3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • IUCr Journals. Methyl 2-phenylquinoline-4-carboxylate. [Link]

  • PubChemLite. 3-methyl-2-phenylquinoline-4-carboxylic acid (C17H13NO2). [Link]

  • Organic Chemistry Portal. Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • SciSpace. An efficient and direct synthesis of substituted 2-phenylquinoline-4-carboxamides from 3-substituted-3-hydroxyindolin-2-ones. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Tetrahedron Letters. Table from pKa values in organic chemistry – making maximum use of the available data. [Link]

  • ResearchGate. Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

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Foundational

Decoding the Anticancer Efficacy of Quinoline-4-Carboxylic Acid: Mechanisms, Molecular Targets, and Validation Protocols

Executive Summary The quinoline-4-carboxylic acid (Q4CA) scaffold is a privileged, electron-deficient bicyclic aromatic system that has become a cornerstone in modern oncological drug design. While quinoline derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline-4-carboxylic acid (Q4CA) scaffold is a privileged, electron-deficient bicyclic aromatic system that has become a cornerstone in modern oncological drug design. While quinoline derivatives exhibit a broad spectrum of bioactivities, the 4-carboxylic acid substitution specifically anchors the molecule to a distinct set of metabolic and kinase targets within cancer cells. This technical guide dissects the primary mechanism of action—potent inhibition of de novo pyrimidine biosynthesis via Dihydroorotate Dehydrogenase (DHODH)—alongside secondary multi-kinase effects. Furthermore, it establishes a self-validating experimental framework for researchers to rigorously evaluate novel Q4CA derivatives.

The Primary Mechanistic Axis: DHODH Inhibition & Pyrimidine Starvation

Cancer cells are characterized by unrestricted proliferation, which imposes a massive demand for nucleotide pools to support DNA and RNA synthesis. Unlike healthy cells that rely on the salvage pathway, solid tumors are heavily addicted to the de novo pyrimidine biosynthesis pathway.

The fourth and rate-limiting step of this pathway is catalyzed by Dihydroorotate Dehydrogenase (DHODH) , an enzyme located on the outer surface of the inner mitochondrial membrane. DHODH couples the oxidation of dihydroorotate (DHO) to orotate with the reduction of mitochondrial ubiquinone.

Q4CA derivatives (such as the well-characterized Brequinar and its modern synthetic analogs) act as potent, reversible inhibitors of DHODH. The mechanism of action is fundamentally structural:

  • The Pharmacophore Anchor: The carboxylic acid moiety at the 4-position is non-negotiable for primary activity. It forms a critical salt bridge with the Arg136 (R136) residue and a hydrogen bond with Gln47 (Q47) within the DHODH active site (1)[1].

  • Hydrophobic Channel Occupation: The lipophilic quinoline core and its aryl substituents extend into a hydrophobic tunnel (lined by M43, L58, and A59), effectively blocking the binding of the endogenous electron acceptor, ubiquinone (2)[2].

By paralyzing DHODH, Q4CA triggers a catastrophic depletion of intracellular Uridine Monophosphate (UMP), leading to S-phase cell cycle arrest, p53 activation, and ultimately, apoptosis.

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation UMP UMP / Pyrimidines Orotate->UMP UMPS Arrest S-Phase Arrest UMP->Arrest Depletion Q4CA Quinoline-4-Carboxylic Acid Q4CA->DHODH Binds Ubiquinone Pocket

De novo pyrimidine synthesis pathway blocked by Q4CA at DHODH.

Secondary Mechanisms: Kinase Modulation and Cell Cycle Regulation

While DHODH is the primary target for classical Q4CA molecules, structural modifications (such as the addition of hydrazide or acrylamide moieties) shift the pharmacological profile toward multi-target kinase inhibition.

  • EGFR Tyrosine Kinase Inhibition: Recent syntheses of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated potent antiproliferative action by directly inhibiting Epidermal Growth Factor Receptor (EGFR) kinase, a critical driver of metastasis in breast carcinoma (MCF-7) models (3)[3].

  • Cell Cycle Regulators: Certain quinoline hydrazide derivatives bypass the traditional S-phase arrest associated with nucleotide depletion, instead inducing G1 cell cycle arrest via the explicit upregulation of the p27kip1 cell cycle regulating protein (4)[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The efficacy of Q4CA is highly sensitive to its substitution pattern. The table below summarizes the quantitative impact of specific structural modifications on target affinity and cellular cytotoxicity.

Compound / DerivativePrimary Target / Cell LineIC50 ValueKey Structural Feature Driving Efficacy
Brequinar Analogue (41) Human DHODH9.71 nMBiphenyl group deeply anchored in the hydrophobic channel.
Lead Compound C44 Human DHODH1.0 nM6-fluoro and 5-isopropyl-2-methyl-4-phenoxyphenyl substitutions.
Hydrazide-acrylamide (6h) MCF-7 (Breast Carcinoma)2.71 μM4-nitrophenyl moiety at position 3 of the acrylamide chain.
Quinoline Hydrazide (22) SH-SY5Y (Neuroblastoma)1.8 - 5.0 μMInduces G1 arrest via p27kip1; high selectivity over normal cells.

Experimental Workflows: A Self-Validating System

To rigorously prove that a novel Q4CA derivative operates via DHODH inhibition rather than off-target cytotoxicity, researchers must employ a self-validating cascade of experiments. A true mechanistic validation requires proving target engagement, metabolic consequence, and phenotypic specificity.

Workflow Target 1. Target Engagement (DHODH Assay) Metabolite 2. Metabolic Profiling (LC-MS/MS) Target->Metabolite Validates Depletion Phenotype 3. Phenotypic Validation (Flow Cytometry) Metabolite->Phenotype Links to Arrest Rescue 4. Rescue Experiment (Uridine Supplement) Phenotype->Rescue Confirms Specificity

Self-validating experimental workflow for Q4CA mechanism of action.

Protocol 1: In Vitro hDHODH Target Engagement Assay

Causality: To confirm direct interaction with the enzyme, we use a cell-free system. Because DHODH transfers electrons to ubiquinone, we substitute ubiquinone with a colorimetric electron acceptor, 2,6-dichloroindophenol (DCIP), which loses absorbance at 600 nm upon reduction.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100 to maintain the solubility of the lipophilic enzyme and substrates.

  • Substrate Addition: Add 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone (co-enzyme), and 0.06 mM DCIP.

  • Enzyme & Inhibitor: Introduce recombinant human DHODH (10 nM final) and the Q4CA derivative at logarithmic concentrations (0.1 nM to 10 μM).

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C. Calculate the IC50 using non-linear regression.

Protocol 2: Intracellular Pyrimidine Pool Quantification (LC-MS/MS)

Causality: Enzymatic inhibition must translate to actual metabolic starvation inside the cancer cell. We quantify UTP and CTP pools to prove the de novo pathway is halted.

  • Treatment: Seed cancer cells ( 1×106 cells/well) and treat with the established IC50 of the Q4CA compound for 24 hours.

  • Metabolite Quenching: Wash rapidly with ice-cold PBS. Immediately quench cellular metabolism by adding 80% cold methanol (-80°C) to prevent artifactual degradation of highly labile nucleotide triphosphates.

  • Extraction: Scrape the cells and centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins. Evaporate the supernatant under nitrogen gas and reconstitute in HPLC-grade water.

  • Quantification: Analyze via LC-MS/MS using a porous graphitic carbon (PGC) column, monitoring specific mass transitions for UTP (m/z 483 → 159) and CTP (m/z 482 → 159).

Protocol 3: Phenotypic Validation & The "Uridine Rescue"

Causality: If the compound kills cells solely by starving them of pyrimidines via DHODH, then artificially supplying pyrimidines through the alternative "salvage pathway" should completely rescue the cells. If the cells still die, the compound has off-target toxicities (e.g., DNA intercalation or broad kinase inhibition).

  • Dual Treatment: Treat cells with the Q4CA derivative at 2×IC50​ concentration. Concurrently, supplement the culture media with 100 μM exogenous Uridine.

  • Flow Cytometry: After 48 hours, harvest cells, fix in 70% ethanol, and stain with Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze DNA content via flow cytometry. A pure DHODH inhibitor will show an S-phase block in the Q4CA-only group, but a completely normalized cell cycle profile in the Q4CA + Uridine group.

Conclusion

Quinoline-4-carboxylic acid is a highly tunable pharmacophore. By exploiting its structural affinity for the ubiquinone-binding pocket of DHODH, researchers can induce targeted metabolic starvation in rapidly dividing cancer cells. As drug development progresses, rigorous, self-validating protocols—combining enzymatic assays, metabolomics, and phenotypic rescue—remain essential to separate true targeted therapeutics from non-specific cytotoxic agents.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH / PMC URL
  • Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH)
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety Source: MDPI URL

Sources

Exploratory

The In-Depth Technical Guide to 3-Phenylquinoline-4-carboxylic Acid as a Dihydroorotate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-phenylquinoline-4-carboxylic acid and its derivatives as potent inhibitors of dihydroorotate deh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-phenylquinoline-4-carboxylic acid and its derivatives as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. We will delve into the mechanism of action, synthesis, experimental evaluation, structure-activity relationships, and the preclinical and clinical relevance of this important class of compounds.

Dihydroorotate Dehydrogenase (DHODH): A Key Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3][4]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to support their growth and division.[5][6] These cells are particularly reliant on the de novo pyrimidine biosynthesis pathway, making DHODH an attractive therapeutic target for the development of anticancer and immunosuppressive agents.[3][7][8] Inhibition of DHODH leads to depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, particularly in the S-phase, and the induction of apoptosis.[8][9]

The Rise of 3-Phenylquinoline-4-carboxylic Acids as DHODH Inhibitors

The quinoline-4-carboxylic acid scaffold has been identified as a key pharmacophore for potent DHODH inhibition.[10][11] Among these, 2-phenylquinoline-4-carboxylic acid derivatives have been extensively studied and have shown significant promise. A notable example is brequinar, a potent DHODH inhibitor that has undergone clinical trials for the treatment of various cancers.[7][11]

Mechanism of Action: Unraveling the Inhibitory Interaction

3-Phenylquinoline-4-carboxylic acid and its analogs are non-competitive inhibitors of DHODH with respect to dihydroorotate and competitive inhibitors with respect to the electron acceptor, ubiquinone (Coenzyme Q).[3][12] These inhibitors bind to a hydrophobic tunnel near the ubiquinone binding site on the DHODH enzyme.[12]

Key molecular interactions responsible for the potent inhibition include:

  • Carboxylic Acid Moiety: The carboxylic acid group at the C-4 position of the quinoline ring is crucial for activity.[10][11] It forms a salt bridge with a conserved arginine residue (R136 in human DHODH) and can also participate in hydrogen bonding with other residues like Q47, anchoring the inhibitor in the active site.[9]

  • Bulky Hydrophobic Substituent at C-2: A bulky and hydrophobic group at the C-2 position, such as a phenyl or biphenyl group, is essential for potent inhibition.[10][11] This group occupies a hydrophobic pocket within the ubiquinone binding tunnel, contributing significantly to the binding affinity.

  • Benzo Portion of the Quinoline Ring: Substitutions on the benzo portion of the quinoline ring can also influence inhibitory activity, offering opportunities for further optimization.[11]

The following diagram illustrates the proposed binding mode of a 2-phenylquinoline-4-carboxylic acid inhibitor within the DHODH active site.

cluster_DHODH DHODH Enzyme cluster_Inhibitor 2-Phenylquinoline-4-carboxylic Acid Hydrophobic_Pocket Hydrophobic Pocket Arginine_Residue Arginine Residue (e.g., R136) Other_Residues Other Active Site Residues (e.g., Q47) Phenyl_Group Phenyl Group (C-2) Phenyl_Group->Hydrophobic_Pocket Hydrophobic Interactions Quinoline_Core Quinoline Core Quinoline_Core->Phenyl_Group Carboxylic_Acid Carboxylic Acid (C-4) Quinoline_Core->Carboxylic_Acid Carboxylic_Acid->Arginine_Residue Salt Bridge Carboxylic_Acid->Other_Residues Hydrogen Bonding

Caption: Proposed binding mode of a 2-phenylquinoline-4-carboxylic acid inhibitor.

Synthesis: The Doebner Reaction

A common and efficient method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.[10][13] This one-pot condensation reaction involves an aniline, an aromatic aldehyde, and pyruvic acid.

Step-by-step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve the aniline derivative, the appropriate benzaldehyde derivative, and pyruvic acid in a suitable solvent, such as ethanol.

  • Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

The following diagram outlines the general workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid via the Doebner reaction.

Start Start Mix_Reactants Mix Aniline, Benzaldehyde, and Pyruvic Acid in Ethanol Start->Mix_Reactants Reflux Reflux Reaction Mixture Mix_Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitated Product Cool->Filter Recrystallize Recrystallize for Purification Filter->Recrystallize End Obtain Pure Product Recrystallize->End

Caption: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Experimental Evaluation of DHODH Inhibitors

The inhibitory potential of 3-phenylquinoline-4-carboxylic acid derivatives is typically evaluated through a combination of in vitro enzyme inhibition assays and cell-based proliferation assays.

In Vitro DHODH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DHODH.

Step-by-step Methodology:

  • Enzyme and Substrates: Prepare a reaction mixture containing purified recombinant human DHODH, dihydroorotate (the substrate), and an artificial electron acceptor such as 2,6-dichloroindophenol (DCIP).[14]

  • Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

  • Initiate Reaction: Start the enzymatic reaction by adding the final component (e.g., dihydroorotate).

  • Measure Activity: Monitor the reduction of DCIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).[14]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a sigmoidal curve.[14]

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.

Step-by-step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A375, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][13]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Proliferation Assessment: Measure cell viability and proliferation using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

  • Uridine Rescue: To confirm that the antiproliferative effect is due to DHODH inhibition, perform a rescue experiment by co-incubating the cells with the inhibitor and an excess of uridine.[9][15] Uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus rescuing the cells from the effects of the DHODH inhibitor.

  • Data Analysis: Calculate the IC50 value for cell growth inhibition from the dose-response curve.

The following diagram illustrates the workflow for the experimental evaluation of DHODH inhibitors.

cluster_InVitro In Vitro Assay cluster_CellBased Cell-Based Assay Enzyme_Assay DHODH Enzyme Inhibition Assay IC50_Enzyme Determine Enzyme IC50 Enzyme_Assay->IC50_Enzyme Prolif_Assay Cell Proliferation Assay (e.g., MTT) Uridine_Rescue Uridine Rescue Experiment Prolif_Assay->Uridine_Rescue IC50_Cell Determine Cellular IC50 Prolif_Assay->IC50_Cell Start Test Compound Start->Enzyme_Assay Start->Prolif_Assay

Caption: Experimental workflow for evaluating DHODH inhibitors.

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of selected 2-substituted quinoline-4-carboxylic acid derivatives against human DHODH.

Compound ID2-SubstituentDHODH IC50 (µM)Reference
Brequinar analog2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11[10]
41Substituted pyridine0.0097 ± 0.0014[9][10]
43Substituted pyridine0.0262 ± 0.0018[9][10]

Structure-Activity Relationship (SAR)

The biological activity of 2-phenylquinoline-4-carboxylic acid derivatives can be significantly modulated by substitutions at various positions of the quinoline scaffold.[9][11]

  • C-2 Position: As previously mentioned, a bulky, hydrophobic substituent is critical for potent DHODH inhibition.[10][11] Modifications to the phenyl ring at this position, such as the introduction of fluoro groups in brequinar, can enhance potency.[11]

  • C-4 Position: The carboxylic acid at this position is essential for activity, and its replacement with other functional groups generally leads to a significant loss of potency.[10][11]

  • C-3 Position: Introduction of small alkyl groups, such as a methyl group, can be tolerated and may influence the orientation of the C-2 substituent.

  • Benzo Ring: Substitutions on the benzo portion of the quinoline ring can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, which in turn can affect overall biological activity.

The following diagram provides a simplified representation of the structure-activity relationships for this class of compounds.

Core Quinoline-4-carboxylic Acid Core C2 C-2 Position: Bulky, Hydrophobic Group (e.g., Phenyl, Biphenyl) Crucial for Potency Core->C2 C4 C-4 Position: Carboxylic Acid Essential for Activity Core->C4 C3 C-3 Position: Small Alkyl Group Modulates Conformation Core->C3 Benzo Benzo Ring: Substitutions Affect Physicochemical Properties Core->Benzo

Sources

Foundational

Pharmacological Evaluation of Substituted Quinoline-4-Carboxylic Acids: A Strategic Guide to Hit-to-Lead Optimization

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers Executive Summary The quinoline-4-carboxylic acid scaffold represe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Researchers

Executive Summary

The quinoline-4-carboxylic acid scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Its rigid bicyclic aromatic system, coupled with the hydrogen-bonding capacity of the C4-carboxylic acid, provides an ideal structural anchor for diverse biological targets. However, successful hit-to-lead optimization requires moving beyond combinatorial library generation. It demands a rational understanding of how specific functional group trajectories dictate target residence time, pharmacokinetic distribution, and off-target toxicity. This whitepaper details the mechanistic rationale, quantitative structure-activity relationships (SAR), and self-validating evaluation protocols necessary to advance substituted quinoline-4-carboxylic acids through the preclinical pipeline.

Structural Rationale & Target Space

The pharmacological versatility of the quinoline-4-carboxylic acid core is unlocked through precise peripheral substitutions. By altering the electronic and steric properties at the C2, C3, and C7/C8 positions, researchers can selectively route these molecules toward distinct therapeutic applications.

  • Hepatic Targeting via ASGPR: The introduction of a hydroxyl group at the C3 position dramatically alters the compound's binding profile, shifting affinity toward the asialoglycoprotein receptor (ASGPR)[1]. ASGPR is highly expressed on the surface of hepatocytes and facilitates the clearance of glycoproteins. Recent evaluations demonstrate that 3-hydroxyquinoline-4-carboxylic acids achieve nanomolar binding affinities ( KD​ 0.1–30 nM), significantly outperforming native ligands like N-acetylgalactosamine, making them potent vectors for liver-targeted drug delivery[1].

  • Antileishmanial Activity via LmNMT Inhibition: Substitutions at the C2 position, particularly with aryl groups, project into the hydrophobic pockets of Leishmania major N-myristoyltransferase (LmNMT)[2]. In silico and in vitro profiling confirms that 2-aryl-quinoline-4-carboxylic acid derivatives act as high-affinity inhibitors of this enzyme, driving parasite clearance while maintaining favorable pharmacokinetic profiles[2].

  • Anti-inflammatory Action via COX-2: Ring modulations, such as the synthesis of 7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acids, yield highly selective cyclooxygenase-2 (COX-2) inhibitors[3]. For instance, specific derivatives have demonstrated an IC50​ of 0.043 µM against COX-2 with a selectivity index (SI) greater than 513, outperforming clinical reference drugs like celecoxib[3].

  • Antibacterial Efficacy: 2-phenyl-quinoline-4-carboxylic acid derivatives have shown targeted efficacy against Gram-positive bacteria, with specific compounds (e.g., 5a4) achieving Minimum Inhibitory Concentrations (MIC) of 64 µg/mL against Staphylococcus aureus[4].

Pathways Core Substituted Quinoline-4-Carboxylic Acids Target1 ASGPR Receptor (Hepatocytes) Core->Target1 3-OH Substitution Target2 LmNMT Enzyme (Leishmania major) Core->Target2 2-Aryl Substitution Target3 COX-2 Enzyme (Inflammation) Core->Target3 7,8-Ring Modulation Effect1 Targeted Drug Delivery (KD: 0.1 - 30 nM) Target1->Effect1 Effect2 Antileishmanial Activity (Parasite Clearance) Target2->Effect2 Effect3 Anti-inflammatory Response (IC50: 0.043 µM) Target3->Effect3

Multi-target pharmacological pathways of substituted quinoline-4-carboxylic acids.

Quantitative Data Synthesis

To facilitate rapid candidate selection, the following table summarizes the key pharmacological metrics associated with specific quinoline-4-carboxylic acid substitutions.

Compound Class / SubstitutionPrimary Biological TargetKey Pharmacological MetricRef
3-Hydroxy quinoline-4-carboxylic acidsASGPR (Hepatocytes) KD​ = 0.1 – 30 nM[1]
2-Phenyl -quinoline-4-carboxylic acids (e.g., 5a4)S. aureus / B. subtilisMIC = 64 µg/mL[4]
7,8,9,10-Tetrahydrobenzo[h] quinoline-4-carboxylic acid (9e)COX-2 Enzyme IC50​ = 0.043 µM (SI > 513)[3]
2-Aryl -quinoline-4-carboxylic acidsLmNMT (L. major)High binding affinity (In silico/In vitro)[2]

Self-Validating Experimental Protocols

A pharmacological evaluation is only as robust as its internal controls. As researchers, we must design assays that actively rule out false positives. The following protocols are engineered as self-validating systems, ensuring that observed efficacy is driven by specific molecular interactions rather than assay artifacts or general toxicity.

Protocol A: Surface Plasmon Resonance (SPR) for Target Binding Kinetics

Causality & Rationale: Why use SPR over traditional endpoint assays like ELISA? Equilibrium affinity ( KD​ ) alone masks the residence time of the drug-target complex ( 1/koff​ ). Two compounds can share the same KD​ but exhibit vastly different in vivo efficacies due to how long they remain bound to the target. SPR captures real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to select candidates with prolonged target engagement[1].

Self-Validation Mechanism: The system utilizes a dual-flow cell setup. Flow Cell 1 (Fc1) remains unmodified (reference), while Flow Cell 2 (Fc2) contains the immobilized target (e.g., ASGPR). By subtracting the Fc1 signal from Fc2 in real-time, we mathematically eliminate bulk refractive index changes and non-specific binding, ensuring the resulting sensogram reflects pure specific interaction.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., ASGPR) onto Fc2 to a density of ~2000 Response Units (RU). Block both Fc1 and Fc2 with 1M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the quinoline-4-carboxylic acid derivative in running buffer (e.g., HBS-EP+ with 1% DMSO to ensure solubility).

  • Kinetic Injection: Inject the analyte series over both flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 120 seconds for the association phase.

  • Dissociation & Regeneration: Switch to running buffer for 300 seconds to monitor the dissociation phase. If the baseline is not reached, inject a brief pulse of regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).

  • Data Fitting: Fit the double-referenced data (Fc2 - Fc1, minus blank injections) to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. Chip Functionalization (Immobilize Target) Step2 2. Analyte Injection (Quinoline Ligands) Step1->Step2 Step3 3. Real-Time Binding (Association Phase) Step2->Step3 Step4 4. Buffer Wash (Dissociation Phase) Step3->Step4 Step5 5. Kinetic Analysis (Calculate KD, kon, koff) Step4->Step5

Self-validating SPR workflow for real-time kinetic analysis of quinoline derivatives.

Protocol B: Broth Microdilution & Parallel Cytotoxicity Screening

Causality & Rationale: When evaluating antibacterial[4] or antileishmanial[2] agents, it is critical to prove that pathogen clearance is driven by specific target inhibition rather than non-specific membrane lysis. To achieve this, efficacy assays must be run in parallel with mammalian cytotoxicity screens. We utilize Vero cells (derived from African green monkey kidney epithelium) because they serve as an immortalized, robust, non-malignant baseline for toxicity testing[5].

Self-Validation Mechanism: By establishing both the Minimum Inhibitory Concentration (MIC) against the pathogen and the 50% Cytotoxic Concentration ( CC50​ ) against Vero cells, we calculate the Selectivity Index (SI = CC50​ / MIC). A self-validating hit must demonstrate an SI > 10, proving the compound is a specific therapeutic rather than a broad-spectrum toxin.

Step-by-Step Methodology:

  • Pathogen Inoculation (Efficacy): Seed 96-well plates with the target pathogen (e.g., S. aureus at 5×105 CFU/mL) in Mueller-Hinton broth.

  • Vero Cell Seeding (Toxicity): In a separate 96-well plate, seed Vero cells at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ [5].

  • Compound Treatment: Apply a serial dilution of the quinoline derivative to both plates. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Ciprofloxacin for bacteria; Doxorubicin for Vero cells).

  • Incubation & Readout:

    • Efficacy Plate: Incubate for 18-24h. Read optical density (OD600) to determine the MIC (lowest concentration with no visible growth)[4].

    • Toxicity Plate: Incubate for 48h. Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the CC50​ .

  • Index Calculation: Calculate the Selectivity Index to validate the therapeutic window.

Conclusion

The pharmacological evaluation of substituted quinoline-4-carboxylic acids requires a rigorous, mechanistic approach. By understanding the structural rationale behind C2, C3, and C7/C8 substitutions, researchers can predictably route these molecules toward targets ranging from liver ASGPR to inflammatory COX-2 enzymes. Furthermore, by implementing self-validating protocols like dual-flow SPR and parallel Vero cell cytotoxicity screening, drug development professionals can confidently separate high-value clinical candidates from non-specific artifacts, accelerating the hit-to-lead optimization process.

References

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery Source: Public Health Toxicology URL
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers URL
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors Source: ResearchGate URL
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL
  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer Source: MDPI URL

Sources

Exploratory

Exploring 3-Hydroxyquinoline-4-Carboxylic Acid for Targeted Drug Delivery: A Technical Guide to Next-Generation Hepatic and Vascular Targeting

Executive Summary & Rationale In the landscape of targeted drug delivery, the reliance on multivalent N-acetylgalactosamine (GalNAc) for hepatocyte targeting has presented persistent synthetic bottlenecks. While GalNAc e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of targeted drug delivery, the reliance on multivalent N-acetylgalactosamine (GalNAc) for hepatocyte targeting has presented persistent synthetic bottlenecks. While GalNAc effectively targets the asialoglycoprotein receptor (ASGPR), its low monovalent affinity (typically in the micromolar range) necessitates the engineering of complex, bulky triantennary structures to achieve therapeutic efficacy.

As an application scientist focused on optimizing pharmacokinetic vectors, I have structured this guide to explore a highly efficient alternative: 3-hydroxyquinoline-4-carboxylic acid (3-OH-Q-4-CA) . Recent surface plasmon resonance (SPR) profiling demonstrates that derivatives of this small molecule act as highly potent, monovalent ASGPR ligands, exhibiting dissociation constants ( KD​ ) in the nanomolar range [1]. Beyond hepatic targeting, the quinoline-4-carboxylic acid scaffold has also proven highly effective as a P-selectin inhibitor for vascular targeting [2], establishing it as a versatile, low-molecular-weight pharmacophore for next-generation drug conjugates.

Molecular Architecture & Physicochemical Causality

The structural logic behind 3-OH-Q-4-CA is deeply rooted in its specific interaction with C-type (Ca 2+ -dependent) lectins, such as ASGPR and P-selectin.

  • The 4-Carboxylic Acid Moiety: This functional group is non-negotiable. It mimics the anionic features of native sugar substrates, directly coordinating with the Ca 2+ ion anchored within the receptor's carbohydrate-recognition domain (CRD).

  • The 3-Hydroxyl Group (The Functional Switch): The addition of the hydroxyl group at position 3 serves a critical dual purpose. First, it acts as an essential hydrogen bond donor/acceptor within the CRD, locking the ligand into an optimal, high-affinity conformation. Second, it resolves a major pharmacokinetic hurdle: aqueous solubility. Derivatives lacking this hydroxyl group often suffer from poor bioavailability and aggregation. The presence of the 3-OH guarantees an aqueous solubility of at least 0.5 mM, which is mandatory for stable intravenous formulation and systemic circulation without precipitation ().

Mechanistic Pathways

ASGPR-Mediated Endocytosis (Hepatic Targeting)

ASGPR naturally functions to clear desialylated glycoproteins from the bloodstream. When a 3-OH-Q-4-CA-drug conjugate binds to the ASGPR on the hepatocyte surface, the complex is rapidly internalized via clathrin-coated pits. As the early endosome matures, the internal pH drops. This acidification triggers the release of Ca 2+ from the CRD, causing a conformational collapse that releases the ligand. The receptor is then recycled to the cell surface, while the therapeutic payload is trafficked to the lysosome for enzymatic cleavage and cytosolic release.

ASGPR_Pathway A 3-OH-Q-4-CA Conjugate (Systemic Circulation) B ASGPR Binding (Hepatocyte Surface) A->B High Affinity (KD 0.1-30 nM) C Clathrin-Mediated Endocytosis B->C D Early Endosome (pH Drop, Ca2+ Release) C->D E Receptor Recycling (To Cell Surface) D->E ASGPR F Lysosomal Degradation & Drug Release D->F Payload E->B

Fig 1: ASGPR-mediated endocytosis of 3-OH-Q-4-CA conjugates in hepatocytes.

Experimental Workflows & Methodologies

To ensure scientific integrity, the binding affinity of new targeting ligands must be validated using label-free, real-time kinetics. Surface Plasmon Resonance (SPR) is the gold standard for this application. The following protocol is designed as a self-validating system : by utilizing EDTA in the regeneration step, we prove that binding is strictly Ca 2+ -dependent, confirming true CRD interaction rather than non-specific hydrophobic adhesion.

Protocol: SPR Affinity Profiling of 3-OH-Q-4-CA Derivatives
  • Sensor Chip Functionalization: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.

  • Receptor Immobilization: Inject recombinant human ASGPR (diluted in 10 mM sodium acetate, pH 4.5) over the active flow cell until a target immobilization level of ~2000 Response Units (RU) is reached. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5). Crucial step: Leave a reference flow cell blank (activated and blocked) to subtract bulk refractive index changes.

  • Analyte Preparation: Dissolve 3-OH-Q-4-CA derivatives in running buffer (10 mM HEPES, 150 mM NaCl, 5 mM CaCl 2​ , 0.05% Tween-20, pH 7.4). Causality Note: The inclusion of 5 mM CaCl 2​ is mandatory to maintain the active, ligand-receptive conformation of the C-type lectin.

  • Kinetic Injection (Association/Dissociation): Inject a concentration series (e.g., 0.1, 1, 10, 50, 100 nM) of the ligand at a flow rate of 30 µL/min. Monitor the association phase for 180 seconds and the dissociation phase for 300 seconds.

  • Surface Regeneration (Self-Validation): Inject 10 mM EDTA for 60 seconds. Causality Note: EDTA chelates the Ca 2+ ions, collapsing the carbohydrate-recognition domain and stripping the bound ligand. A complete return to baseline RU validates that the interaction was specifically mediated by the Ca 2+ -dependent binding pocket.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract ka​ (association rate), kd​ (dissociation rate), and KD​ (equilibrium dissociation constant).

SPR_Workflow S1 CM5 Chip Activation S2 ASGPR Immobilization S1->S2 S3 Analyte Injection (3-OH-Q-4-CA) S2->S3 S4 Kinetic Analysis (Assoc/Dissoc) S3->S4 S5 Regeneration (EDTA Chelation) S4->S5 S5->S3 Next Cycle

Fig 2: SPR methodology for validating Ca2+-dependent ASGPR ligand binding.

Quantitative Data & Comparative Analysis

The superiority of the 3-hydroxyquinoline-4-carboxylic acid scaffold becomes evident when benchmarked against native ligands and first-generation inhibitors. Table 1 summarizes the critical pharmacokinetic and binding metrics across different C-type lectin targets.

Compound / LigandPrimary TargetMonovalent Affinity ( KD​ / IC50​ )Aqueous SolubilityPrimary Application
Native GalNAc ASGPR (Hepatocytes)~1 - 2 mM ( KD​ )HighBaseline hepatic targeting
3-OH-Q-4-CA Derivatives ASGPR (Hepatocytes)0.1 - 30 nM ( KD​ )> 0.5 mMNext-gen hepatic drug vectors
PSI-697 (1st Gen) P-Selectin (Endothelium)~100 nM ( IC50​ )LowAtherothrombosis therapy ()
PSI-421 (2nd Gen) P-Selectin (Endothelium)~30 nM ( IC50​ )HighVascular injury models ()

Table 1: Comparative binding and physicochemical profiles of C-type lectin ligands.

Future Perspectives & Translation

The transition from multivalent GalNAc systems to monovalent 3-OH-Q-4-CA vectors represents a paradigm shift in targeted drug delivery. By drastically lowering the molecular weight of the targeting moiety, researchers can improve the payload-to-vector ratio for oligonucleotide (siRNA/ASO) and small-molecule delivery. Future development workflows should focus on optimizing the linker chemistry—such as utilizing pH-sensitive hydrazones or cathepsin-cleavable peptides—to ensure the robust 3-OH-Q-4-CA vector does not sterically hinder payload release post-internalization.

References

  • Title: Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery Source: Public Health Toxicology URL: [Link]

  • Title: 2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic Acid (PSI-697): Identification of a Clinical Candidate from the Quinoline Salicylic Acid Series of P-Selectin Antagonists Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of 2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic Acid (PSI-421), a P-Selectin Inhibitor with Improved Pharmacokinetic Properties and Oral Efficacy in Models of Vascular Injury Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

The Pivotal Role of Quinoline-4-Carboxylic Acids in the Inhibition of Protein Kinase CK2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its dysregu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of a vast array of cellular processes, and its dysregulation is intrinsically linked to the pathogenesis of numerous diseases, most notably cancer.[1] This central role has positioned CK2 as a high-value target for therapeutic intervention. Among the diverse chemical scaffolds investigated for CK2 inhibition, quinoline-4-carboxylic acids have emerged as a particularly promising class of ATP-competitive inhibitors. This in-depth technical guide provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), and experimental evaluation of quinoline-4-carboxylic acids as potent inhibitors of protein kinase CK2. We will delve into detailed experimental protocols, present quantitative inhibitory data, and explore the molecular interactions that govern the binding of these compounds to the CK2 active site, offering valuable insights for researchers and professionals engaged in the development of novel CK2-targeted therapies.

Introduction: Protein Kinase CK2 - A Ubiquitous and Pathologically Significant Kinase

Protein kinase CK2 is a highly conserved and ubiquitously expressed enzyme that phosphorylates a multitude of substrates, thereby influencing a wide spectrum of cellular functions including cell growth, proliferation, and apoptosis.[2] Unlike many other kinases, CK2 is constitutively active, meaning it does not require specific activation signals, rendering its activity primarily dependent on its expression level.[3] In numerous pathological conditions, particularly in cancer, CK2 is found to be overexpressed, contributing to the malignant phenotype by promoting cell survival and proliferation.[4] Its role in sustaining oncogenic signaling pathways has made it a compelling target for the development of anticancer therapeutics.[5] Furthermore, CK2 has been implicated in a range of other diseases, including viral infections, inflammatory disorders, and neurodegenerative conditions, broadening its therapeutic relevance.[1]

The development of small molecule inhibitors is a key strategy for targeting CK2. An ideal inhibitor should exhibit high potency and selectivity to minimize off-target effects. The quinoline-4-carboxylic acid scaffold has been identified as a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds.[6] This guide will focus specifically on the role of this chemical class in the inhibition of protein kinase CK2.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Quinoline-4-carboxylic acid derivatives primarily exert their inhibitory effect on protein kinase CK2 through a competitive mechanism with respect to ATP.[5] This means that these compounds bind to the ATP-binding pocket of the CK2 catalytic subunit, thereby preventing the binding of the natural substrate, ATP, and subsequent phosphorylation of protein substrates.

The ATP-binding site of protein kinases is highly conserved across the kinome, which presents a significant challenge in developing selective inhibitors. However, the CK2 ATP-binding site possesses unique structural features that can be exploited for the design of specific inhibitors.[5] Molecular docking studies have provided valuable insights into the binding mode of quinoline-4-carboxylic acids within the CK2 active site. These studies reveal that the interaction is primarily driven by a combination of hydrophobic interactions and hydrogen bonding.[3]

Key interactions often involve:

  • Hydrophobic Interactions: The quinoline ring system typically occupies a hydrophobic pocket within the active site, forming interactions with amino acid residues such as Val66, Ile95, and Ile174.[3]

  • Hydrogen Bonding: The carboxylic acid group at the 4-position of the quinoline ring is crucial for activity and often forms key hydrogen bonds with residues in the active site, such as Lys68 and the backbone nitrogen of Asp175.[3]

The following diagram illustrates the ATP-competitive inhibition mechanism of quinoline-4-carboxylic acids on protein kinase CK2.

cluster_0 Normal CK2 Activity cluster_1 Inhibition by Quinoline-4-Carboxylic Acid CK2_active_site CK2 Active Site ATP ATP CK2_active_site->ATP Binds Substrate Substrate Protein ATP->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate CK2_active_site_inhibited CK2 Active Site ATP_blocked ATP CK2_active_site_inhibited->ATP_blocked Binding Prevented Substrate_unphosphorylated Substrate Protein CK2_active_site_inhibited->Substrate_unphosphorylated No Phosphorylation Quinoline Quinoline-4-Carboxylic Acid Quinoline->CK2_active_site_inhibited Binds & Blocks

Caption: ATP-competitive inhibition of CK2.

Structure-Activity Relationship (SAR) of Quinoline-4-Carboxylic Acids as CK2 Inhibitors

The inhibitory potency and selectivity of quinoline-4-carboxylic acid derivatives against CK2 are highly dependent on the nature and position of substituents on the quinoline scaffold. Systematic modifications of the core structure have led to the identification of key structural features that govern their activity.

A study on a series of 3-quinoline carboxylic acid derivatives revealed several important SAR insights.[3] The following table summarizes the in vitro inhibitory activity of selected compounds against protein kinase CK2.

Compound IDSubstituentsIC50 (µM)[3]
5a 2-amino1.1
5b 2-amino, 7-methoxy0.65
5c 2-amino, 7-bromo0.9
5d 2-amino, 6-bromo1.8
6b tetrazolo[1,5-a], 8-methoxy0.8
6c tetrazolo[1,5-a], 8-bromo0.7
6f tetrazolo[1,5-a], 7-bromo0.9
6j tetrazolo[1,5-a], 6-bromo2.5
3k 2-chloro, benzo[h]1.2
4k 2-oxo, benzo[h]1.5
6k tetrazolo[1,5-a], benzo[h]0.9

Key SAR Observations:

  • Position of Substituents: The position of substituents on the quinoline ring significantly impacts inhibitory activity. For instance, with a bromine substituent, the 7-position generally confers better activity than the 6-position.[3]

  • Nature of Substituents: The electronic and steric properties of the substituents play a crucial role. Methoxy and bromo groups at specific positions have been shown to enhance potency.[3]

  • Fused Ring Systems: The fusion of an additional ring, such as in the benzo[h]quinoline derivatives, can lead to potent inhibitors.[3]

  • Modifications at the 2-position: The nature of the group at the 2-position of the quinoline ring is a critical determinant of activity. Derivatives with a 2-amino group or a fused tetrazole ring have demonstrated submicromolar IC50 values.[3]

The following diagram illustrates the key structural features of quinoline-4-carboxylic acids that influence their inhibitory activity against CK2.

Caption: Key SAR features of quinoline-4-carboxylic acids.

Experimental Protocols for Evaluating CK2 Inhibition

The accurate determination of the inhibitory potential of quinoline-4-carboxylic acid derivatives against protein kinase CK2 requires robust and well-defined experimental protocols. This section provides detailed methodologies for key in vitro and cellular assays.

In Vitro Kinase Assay (Radiometric)

This protocol is adapted from a standard method used for assessing the inhibition of recombinant human CK2.[3] It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific peptide substrate.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRDDDSDDD)

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • CK2 assay buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂)

  • Quinoline-4-carboxylic acid inhibitor stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing CK2 assay buffer, the peptide substrate, and the recombinant CK2 enzyme in a microcentrifuge tube.

    • Add the quinoline-4-carboxylic acid inhibitor at various concentrations (typically a serial dilution). Include a DMSO-only control (vehicle control).

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for CK2.

    • Incubate the reaction for 20 minutes at 30°C.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Dry the P81 papers and place them in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the in vitro radiometric kinase assay.

Start Prepare Reaction Mix (CK2, Substrate, Buffer, Inhibitor) Pre-incubate Pre-incubate at 30°C Start->Pre-incubate Initiate Initiate with [γ-³²P]ATP Pre-incubate->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Spot on P81 Paper Incubate->Stop Wash Wash with Phosphoric Acid Stop->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 Count->Analyze

Caption: In vitro radiometric kinase assay workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment.[7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing CK2

  • Quinoline-4-carboxylic acid inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating cell lysates (e.g., PCR cycler)

  • Equipment for protein quantification (e.g., Western blotting apparatus)

  • Anti-CK2 antibody

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the quinoline-4-carboxylic acid inhibitor at the desired concentration. Include a vehicle-treated control.

    • Incubate the cells for a sufficient time to allow the inhibitor to enter the cells and bind to CK2.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble CK2 in the supernatant by Western blotting using a specific anti-CK2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble CK2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

The following diagram illustrates the principle of the Cellular Thermal Shift Assay.

cluster_0 Vehicle Control cluster_1 Inhibitor Treated Start Cells with Target Protein (CK2) Treatment Treat with Inhibitor or Vehicle Start->Treatment Heating Heat to Denature Proteins Treatment->Heating Lysis Lyse Cells & Separate Soluble/Insoluble Fractions Heating->Lysis Analysis Analyze Soluble Fraction for CK2 Lysis->Analysis Vehicle_Start CK2 Vehicle_Heat Denatured CK2 (Insoluble) Vehicle_Start->Vehicle_Heat Vehicle_Analysis Low Soluble CK2 Vehicle_Heat->Vehicle_Analysis Inhibitor_Start CK2-Inhibitor Complex Inhibitor_Heat Stabilized CK2 (Soluble) Inhibitor_Start->Inhibitor_Heat Inhibitor_Analysis High Soluble CK2 Inhibitor_Heat->Inhibitor_Analysis

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Therapeutic Potential and Future Directions

The development of potent and selective CK2 inhibitors based on the quinoline-4-carboxylic acid scaffold holds significant therapeutic promise. Given the central role of CK2 in cancer cell survival and proliferation, these inhibitors are being actively investigated as anticancer agents. Several CK2 inhibitors have entered clinical trials, demonstrating the therapeutic viability of targeting this kinase.[3]

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the chemical structure of quinoline-4-carboxylic acid derivatives to enhance their selectivity for CK2 over other kinases will be crucial for minimizing off-target effects and improving the therapeutic window.

  • Optimizing Pharmacokinetic Properties: Enhancing the drug-like properties of these compounds, such as solubility, bioavailability, and metabolic stability, will be essential for their successful clinical development.

  • Combination Therapies: Exploring the synergistic effects of quinoline-4-carboxylic acid-based CK2 inhibitors with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for various cancers.

  • Expanding Therapeutic Applications: Investigating the efficacy of these inhibitors in other CK2-implicated diseases, such as viral infections and inflammatory conditions, could broaden their therapeutic utility.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Gyenis, L., Litchfield, D. W., & Bánhegyi, G. (2021). Protein kinase CK2: a potential therapeutic target for diverse human diseases. Cellular and Molecular Life Sciences, 78(19-20), 6543–6563. [Link]

  • Yarmoluk, S. M., Bdzhola, V. G., & Golub, A. G. (2006). Evaluation of 3-carboxy-4(1H)-quinolones as inhibitors of human protein kinase CK2. Journal of Medicinal Chemistry, 49(24), 7115–7122. [Link]

  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. BenchChem.
  • Kairos Discovery. (n.d.). Why CK2 Protein Kinase Is Emerging in Cancer Therapy. Kairos Discovery.
  • CycLex. (2015, March 3). Caesin Kinase-2 Assay / Inhibitor Screening Kit. Caltag Medsystems.
  • BenchChem. (2025). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. BenchChem.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Hovig, E., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Prudent, R., Sautel, C. F., Moucadel, V., Laudet, B., Filhol, O., & Cochet, C. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610. [Link]

  • Taylor & Francis Online. (2020, November 9). Protein kinase 2 (CK2): a potential regulator of immune cell development and function in cancer. Taylor & Francis Online.
  • CSNK2A1 Foundation. (2021, May 17). Research Explained: Protein kinase CK2: a potential therapeutic target for diverse human diseases.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit...
  • Al-Gharabli, S. I., & Ghattas, M. A. (2017). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Molecules, 22(2), 329. [Link]

  • Jastrzebski, S., Sini, P., & D'Andrea, A. D. (2020). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study. International Journal of Molecular Sciences, 22(7), 3629. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chk2-IN-1 In Vitro Kinase Assay. BenchChem.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Doebner Hydrogen-Transfer Reaction for Quinoline Synthesis

Introduction: The Enduring Relevance of the Doebner Reaction in Modern Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Doebner Reaction in Modern Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, including antimalarial, antibacterial, and antitumor agents.[1] Among the classical methods for its synthesis, the Doebner reaction, first reported by Oscar Doebner in 1887, offers a direct and versatile three-component approach to quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid.[1][2][3]

While fundamentally robust, the classical Doebner reaction often suffers from diminished yields, particularly when employing anilines bearing electron-withdrawing groups, which deactivate the aromatic ring towards the critical electrophilic cyclization step.[1][4][5] This limitation has spurred the development of modified protocols, most notably the Doebner hydrogen-transfer reaction . This modern iteration re-optimizes the reaction's redox balance, enabling the efficient synthesis of electronically-deficient quinolines and significantly broadening the substrate scope for drug discovery and development professionals.[4][5]

This guide provides an in-depth exploration of the Doebner reaction, detailing its mechanistic underpinnings, offering field-proven experimental protocols, and presenting critical data to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Hydrogen-Transfer Pathway

The mechanism of the Doebner reaction is a fascinating cascade of condensation, cyclization, and aromatization.[1] The process is initiated by the acid-catalyzed condensation of the aromatic amine and the aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid serves as the key annulating agent. The reaction proceeds through an intramolecular electrophilic cyclization onto the aniline ring to form a dihydroquinoline intermediate.

The final, and defining, step is the aromatization of this intermediate. In the hydrogen-transfer variant, the dihydroquinoline is oxidized to the stable aromatic quinoline. The crucial hydrogen acceptor (oxidizing agent) is another molecule of the initially formed Schiff base, which is reduced in the process.[1] This internal redox system is key to understanding and optimizing the reaction, as it avoids the need for an external oxidant.[2][6]

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Annulation cluster_3 Step 3: Hydrogen Transfer (Aromatization) A Aniline + Aldehyde B Schiff Base (Imine) A->B -H₂O C Schiff Base + Pyruvic Acid B->C G Schiff Base (Hydrogen Acceptor) B->G D Cyclization C->D E Dihydroquinoline Intermediate D->E F Dihydroquinoline (Hydrogen Donor) E->F H Quinoline-4-carboxylic Acid (Product) F->H Oxidation I Reduced Amine G->I Reduction

Caption: Proposed mechanism of the Doebner hydrogen-transfer reaction.

Data Summary: Reaction Parameter Optimization

The choice of catalyst, solvent, and reaction conditions is paramount for achieving high yields in the Doebner reaction. The following table summarizes representative conditions and outcomes for various substrates, highlighting the improvements offered by modern protocols.

EntryAniline SubstrateAldehyde SubstrateCatalystSolventTemp. (°C)Time (h)Yield (%)
1AnilineBenzaldehydep-TSAWater/Ethylene Glycol80-100385
24-ChloroanilineBenzaldehydep-TSAWater/Ethylene Glycol80-1003.572
36-(trifluoromethoxy)anilineBenzaldehydeBF₃·THFMeCN652078
44-MethoxyanilineBenzaldehydeBF₃·THFMeCN652085
5Aniline4-Chlorobenzaldehydep-TSAWater/Ethylene Glycol80-1003.581
6NaphthylamineBenzaldehydep-TSAWater/Ethylene Glycol80-100388
7AnilineFurfuralp-TSAWater/Ethylene Glycol80-100375

(Data compiled from references[4][6])

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Doebner reaction.

Protocol 1: Green Synthesis via p-TSA Catalysis in a Dual Solvent System

This modern, eco-friendly protocol utilizes a benign catalyst and solvent system, offering excellent conversion rates and shorter reaction times.[6]

Materials:

  • Substituted Aniline (1.0 mmol, 1.0 equiv)

  • Substituted Aldehyde (1.0 mmol, 1.0 equiv)

  • Pyruvic Acid (1.2 mmol, 1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 0.2 equiv)

  • Water and Ethylene Glycol (1:1 mixture, 5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • To the round-bottom flask, add the substituted aniline (1.0 mmol), substituted aldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and p-TSA (0.2 mmol).

  • Add the dual solvent system of water and ethylene glycol (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The use of p-TSA facilitates both the initial condensation and subsequent cyclization steps.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 3-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add saturated sodium bicarbonate solution to neutralize the acid catalyst. The product often precipitates upon neutralization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Optimized Hydrogen-Transfer Reaction for Electron-Deficient Anilines

This protocol is specifically designed to address the challenge of low-reactivity anilines, such as those bearing strong electron-withdrawing groups, by using a potent Lewis acid catalyst.[4][5]

Materials:

  • Substituted Aniline (e.g., 4-nitroaniline or 6-(trifluoromethoxy)aniline) (1.0 mmol, 1.0 equiv)

  • Benzaldehyde (1.0 mmol, 1.0 equiv)

  • Pyruvic Acid (1.0 mmol, 1.0 equiv)

  • Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (1.0 mmol, 1.0 equiv)

  • Acetonitrile (MeCN), anhydrous (10 mL)

  • Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a dry, inert-atmosphere reaction vessel, dissolve the substituted aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in anhydrous acetonitrile (8 mL).

  • Add the BF₃·THF catalyst to the solution and stir the mixture at 65 °C for 1 hour. The Lewis acid activates the aldehyde and the resulting imine towards nucleophilic attack.

  • In a separate flask, dissolve pyruvic acid (1.0 mmol) in anhydrous acetonitrile (2 mL).

  • Add the pyruvic acid solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump. This controlled addition helps to minimize side reactions and improve the yield.[4]

  • Continue to stir the reaction mixture at 65 °C for 20-24 hours.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the pure quinoline-4-carboxylic acid derivative.

General Experimental Workflow

The practical execution of a Doebner reaction follows a logical sequence of steps from setup to purification.

Doebner_Workflow Start Start: Reagent Preparation Combine Combine Aniline, Aldehyde, Pyruvic Acid, & Catalyst in Solvent Start->Combine Heat Heat Reaction Mixture (e.g., 65-100°C) Combine->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Continue Heating Workup Reaction Work-up (Quenching & Extraction) Monitor->Workup Reaction Complete Purify Purification (Recrystallization or Chromatography) Workup->Purify Isolate Isolate & Characterize Pure Quinoline Derivative Purify->Isolate End End Isolate->End

Caption: General workflow for the Doebner quinoline synthesis.

Conclusion

The Doebner hydrogen-transfer reaction is a powerful and adaptable method for the synthesis of quinoline-4-carboxylic acids. By understanding the underlying mechanism and selecting the appropriate catalytic system, researchers can overcome the limitations of the classical procedure. The protocols outlined in this guide offer reliable starting points for synthesizing a diverse library of quinoline derivatives, facilitating advancements in drug discovery and materials science.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. (n.d.). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. (2023). Retrieved from [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. (2018). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. (2015). Retrieved from [Link]

  • The Formation of Inherently Chiral Calix[7]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules. (2022). Retrieved from [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. (2020). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. (2023). Retrieved from [Link]

  • The Doebner modification of the Knoevenagel reaction. - OpenBU. (n.d.). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. (2025). Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (2006). Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. (2016). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. (n.d.). Retrieved from [Link]

  • Quinoline and Phenanthroline Preparation Starting From Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. RSC Publishing. (2012). Retrieved from [Link]

Sources

Application

One-pot synthesis of 2-arylquinoline-4-carboxylic acids

Application Note: One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes, Mechanistic Insights, and Experim...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes, Mechanistic Insights, and Experimental Protocols.

Introduction & Strategic Rationale

The 2-arylquinoline-4-carboxylic acid scaffold (historically known as cinchophen derivatives) is a highly privileged pharmacophore in modern drug discovery. Recent structure-activity relationship (SAR) studies have demonstrated their potent efficacy as multitarget enzyme inhibitors, specifically targeting the E. coli MsbA transporter[1] and Mycobacterium tuberculosis (Mtb) DNA gyrase[2].

To accelerate library generation for high-throughput screening, synthetic chemists rely on one-pot, multicomponent, or tandem reactions. The two most robust methodologies for constructing this core are the Pfitzinger Reaction (condensation of isatin with an acetophenone) and the Doebner Reaction (multicomponent condensation of an aniline, an aldehyde, and pyruvic acid)[3]. This guide provides field-proven protocols, emphasizing microwave-assisted green chemistry to maximize atom economy, reduce reaction times, and improve overall yields[4].

Mechanistic Insights & Causality

Understanding the fundamental physical chemistry and electron flow of these reactions is critical for troubleshooting and optimizing yields.

The Pfitzinger Pathway

The Pfitzinger reaction is a tandem sequence initiated by the alkaline hydrolysis of isatin.

  • Causality of the Base: A strong base (typically 33% KOH) is required to attack the C-2 carbonyl of the pyrrolidinone ring of isatin. This drives the equilibrium toward the ring-opened intermediate, 2-(2-aminophenyl)-2-oxoacetic acid[2].

  • Condensation & Cyclization: The basic conditions simultaneously generate an enolate from the acetophenone derivative. The enolate attacks the ketone of the opened isatin intermediate, forming an imine/enamine, which undergoes rapid intramolecular cyclization and dehydration to form the highly stable quinoline aromatic system[5].

Pfitzinger_Mechanism Isatin Isatin (Starting Material) BaseHydrolysis Alkaline Hydrolysis (33% KOH) Isatin->BaseHydrolysis Intermediate 2-(2-Aminophenyl)-2-oxoacetic acid (Reactive Intermediate) BaseHydrolysis->Intermediate Condensation Imine Formation (Rate-Limiting Step) Intermediate->Condensation Ketone Acetophenone (Enolate Donor) Ketone->Condensation Base catalysis Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product 2-Arylquinoline-4-carboxylic acid (Target Scaffold) Cyclization->Product

Mechanistic pathway of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis.

The Doebner Pathway

The Doebner synthesis is a true three-component reaction (MCR)[3].

  • Causality of Pyruvic Acid: Pyruvic acid acts as a bifunctional reagent, providing both the C-4 carboxylic acid group and the C-3 carbon of the quinoline ring[6].

  • Schiff Base Formation: The aniline and benzaldehyde condense to form a Schiff base, which is subsequently trapped by the enol form of pyruvic acid, followed by cyclization and oxidation to yield the aromatic core.

Quantitative Data & Optimization

The transition from conventional thermal reflux to microwave (MW) irradiation represents a paradigm shift in synthesizing these derivatives. Dielectric heating directly excites the polar intermediates (e.g., potassium isatinate), overcoming the activation energy barrier for imine condensation exponentially faster than conductive heating[4].

Table 1: Conventional Reflux vs. Microwave Irradiation (Pfitzinger Synthesis) [4]

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Reaction Time 18 - 24 Hours9 - 15 Minutes~96x Faster
Solvent Volume 50 mL15 mL3.3x Reduction
Average Yield 65%91%+26% Absolute Yield
Energy Profile High (Continuous heating)Low (Targeted dielectric)High Green Benefit

Table 2: Substituent Effects on Biological Efficacy (Mtb H37Rv MABA Assay) [7]

C-2 Aryl SubstituentC-6 SubstituentYield (MW)MIC against Mtb H37Rv (µg/mL)
PhenylH88%12.5
4-ChlorophenylH92%6.25
4-FluorophenylFluoro85%3.12 (Potent)
4-MethoxyphenylMethyl81%>25.0 (Inactive)

Note: Halogenation at the C-6 position and the para-position of the C-2 aryl ring significantly enhances lipophilicity and membrane permeation, directly correlating to lower MIC values against Mtb[7].

Validated Experimental Protocols

Protocol A: Microwave-Assisted Pfitzinger Reaction (Optimized)

This protocol is designed as a self-validating system for the rapid generation of library compounds[3],[2].

Reagents:

  • Isatin (10.0 mmol)

  • Substituted Acetophenone (10.0 mmol)

  • 33% (w/v) aqueous Potassium Hydroxide (KOH) (15 mL)

  • Glacial Acetic Acid (for workup)

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add 15 mL of 33% aqueous KOH.

  • Isatin Ring Opening: Add isatin (10.0 mmol) to the basic solution.

    • Validation Checkpoint: Stir at room temperature for 5 minutes. The mixture will transition from an orange suspension to a dark, homogenous brownish-yellow solution, confirming the successful cleavage of the pyrrolidinone ring to form potassium isatinate[3].

  • Ketone Addition: Add the substituted acetophenone (10.0 mmol) dropwise to the mixture. Seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 120 °C for 9 to 15 minutes (depending on the electronic nature of the acetophenone)[3],[4].

  • Clarification: Cool the vessel to 50 °C using compressed air cooling. Filter the dark solution through a Celite pad to remove any unreacted, insoluble ketone or polymerized byproducts.

  • Isoelectric Precipitation (Critical Step): Pour the filtrate into 100 mL of an ice-water mixture. Slowly add glacial acetic acid dropwise under vigorous stirring until the pH reaches 4.0 - 5.0.

    • Causality of Acetic Acid: Quinoline-4-carboxylic acids are amphoteric. Using strong mineral acids (like HCl) can easily overshoot the isoelectric point (pH < 2), protonating the quinoline nitrogen and causing the product to re-dissolve as a hydrochloride salt. Acetic acid safely buffers the solution near the isoelectric point, ensuring maximum precipitation[3].

  • Isolation: Collect the precipitated solid via vacuum filtration, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol to yield the pure 2-arylquinoline-4-carboxylic acid[1].

Microwave_Workflow Step1 1. Reagent Prep Mix Isatin, Ketone, & 33% KOH Step2 2. MW Irradiation 120°C for 9-15 min Step1->Step2 Step3 3. Clarification Cool & Filter Insolubles Step2->Step3 Step4 4. Acidification Ice + AcOH to pH 4.0-5.0 Step3->Step4 Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5

Step-by-step experimental workflow for the microwave-assisted Pfitzinger synthesis.

Protocol B: Classic Multicomponent Doebner Reaction

For substrates incompatible with strong alkaline conditions, the Doebner acidic MCR is the preferred alternative[6].

Reagents:

  • Substituted Aniline (1.0 equivalent)

  • Substituted Benzaldehyde (1.0 equivalent)

  • Pyruvic Acid (1.0 equivalent)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Schiff Base Formation: In a round-bottom flask, dissolve the aniline (10 mmol) and benzaldehyde (10 mmol) in 20 mL of glacial acetic acid.

    • Causality of Solvent: Acetic acid acts as a bifunctional medium. It provides the necessary protonation to activate the benzaldehyde carbonyl for nucleophilic attack by the aniline, while maintaining a polar environment to solubilize the pyruvic acid[6].

  • Addition of Pyruvic Acid: Add pyruvic acid (10 mmol) dropwise to the stirring mixture at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH = 9:1). The disappearance of the highly UV-active benzaldehyde spot indicates reaction completion[6].

  • Work-up: Cool the reaction to room temperature and evaporate the bulk of the acetic acid in vacuo.

  • Trituration: Add 50 mL of cold water to the oily residue and triturate vigorously until a solid precipitates. Filter, wash with water, and dry to yield the target acid[6].

References

  • MDPI - In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Source: MDPI URL: [Link]

  • PubMed Central (NIH) - Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. Source: National Institutes of Health (NIH) URL: [Link]

  • Semantic Scholar - Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones. Source: Semantic Scholar URL: [Link]

Sources

Method

Advanced Application Notes: Pfitzinger Reaction for Substituted Quinoline Synthesis in Drug Discovery

Strategic Context & Biological Significance The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural core of numerous antimalarial, anticancer, and antibacterial agents[1]. While tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Biological Significance

The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural core of numerous antimalarial, anticancer, and antibacterial agents[1]. While traditional methods like the Friedländer and Skraup syntheses rely on aniline derivatives, the Pfitzinger reaction offers a highly divergent and robust pathway to synthesize 2,3-disubstituted quinoline-4-carboxylic acids directly from isatin and enolizable ketones[2]. This reaction is highly valued by medicinal chemists because the resulting carboxylic acid moiety serves as a versatile synthetic handle for further functionalization, such as the generation of quinoline-4-carboxamides.

Mechanistic Causality

Understanding the mechanism of the Pfitzinger reaction is critical for troubleshooting and optimizing yields. The reaction is driven by a strong base (typically KOH or NaOH) and proceeds through a well-defined cascade[3]:

  • Amide Hydrolysis (Ring Opening): The base attacks the amide bond of the stable isatin precursor, cleaving the C-N bond to generate a reactive keto-acid intermediate known as isatinate[2].

  • Nucleophilic Condensation: The α-methylene carbon of the added ketone undergoes nucleophilic addition to the ketone moiety of the isatinate, forming an imine or enamine intermediate[3].

  • Cyclization & Aromatization: An intramolecular aldol-type cyclization occurs, followed by rapid dehydration to yield the thermodynamically stable, aromatized quinoline-4-carboxylic acid[3].

Pfitzinger_Mechanism A Isatin (Stable Precursor) B Isatinate / Keto-acid (Ring-Opened Intermediate) A->B KOH / H2O (Amide Hydrolysis) C Imine / Enamine (Condensation Product) B->C + α-Methylene Ketone (Nucleophilic Attack) D Cyclized Intermediate (Intramolecular Addition) C->D Base Catalysis (Cyclization) E Substituted Quinoline-4-carboxylic acid (Aromatized Product) D->E - H2O (Dehydration)

Mechanistic pathway of the Pfitzinger reaction from isatin to quinoline-4-carboxylic acid.

Experimental Design & Optimization Variables

To ensure a self-validating and reproducible protocol, several variables must be tightly controlled:

  • Base Selection: Potassium hydroxide (KOH) is preferred over sodium hydroxide. Potassium salts of the intermediate isatinate are significantly more soluble in ethanolic solvent systems, preventing premature precipitation that can stall the reaction[4].

  • Solvent System: A biphasic-like homogeneous mixture of absolute ethanol and water (e.g., 40:1 v/v) is optimal. Water is necessary to dissolve the KOH and facilitate the initial hydrolysis, while ethanol ensures the solubility of the organic ketone[4].

  • Thermal vs. Microwave Activation: Conventional reflux requires approximately 24 hours to drive the rate-limiting cyclization step[4]. Transitioning to microwave irradiation provides uniform dielectric heating, drastically reducing reaction times to 9–15 minutes while often improving overall yields by minimizing the formation of thick polymeric resins[2].

Validated Experimental Protocols

The following protocols have been optimized for high purity and yield, utilizing built-in self-validation checks.

Pfitzinger_Workflow S1 1. Base Preparation Dissolve KOH in EtOH/H2O S2 2. Isatin Ring Opening Stir 1h (Purple -> Brown) S1->S2 S3 3. Condensation Add Ketone, Reflux 24h or MW 9 min S2->S3 S4 4. Work-up Cool & Extract with Ether S3->S4 S5 5. Precipitation Acidify with Acetic Acid S4->S5 S6 6. Isolation Filter, Wash, Dry S5->S6

Step-by-step experimental workflow for conventional and microwave Pfitzinger synthesis.

Protocol A: Conventional Reflux Synthesis (Standard Scale)[4][5]

Objective: Synthesis of 2-substituted quinoline-4-carboxylic acids via thermal activation.

  • Base Preparation: In a round-bottom flask, dissolve 0.02 mol of KOH in 1 mL of distilled water, followed by the addition of 40 mL of absolute ethanol.

  • Isatin Ring Opening: Add 0.0075 mol of isatin to the basic solution. Stir continuously at room temperature for 1 hour.

    • Self-Validation Check: The solution color must transition from deep purple to brown, visually confirming the complete hydrolysis of isatin to isatinate.

  • Condensation: Gradually add 0.015 mol of the target α-methylene ketone to the mixture.

  • Reflux: Heat the mixture to reflux (~79°C) using a heating mantle. Maintain continuous stirring for 24 hours. Monitor reaction completion via TLC (Eluent: n-hexane/ethyl acetate 1:2).

  • Work-up (Critical Step): Cool the mixture to room temperature and add 20 mL of distilled water to fully dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Causality: This extraction removes unreacted ketones and neutral byproducts, ensuring the purity of the final acidic product which remains in the aqueous phase as a salt.

  • Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until neutralization.

    • Causality: Acetic acid is a weak acid; it selectively protonates the carboxylate to precipitate the product without protonating the quinoline nitrogen (which would otherwise form a water-soluble zwitterion or salt).

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)[3][4]

Objective: Rapid synthesis utilizing microwave irradiation to bypass thermal bottlenecks.

  • Preparation: In a microwave-safe reaction vessel, add 10.0 mmol of isatin to 15 mL of a 33% aqueous KOH solution.

  • Addition: Add 10.0 mmol of the target ketone (e.g., an aryl-ethanone derivative).

  • Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate at optimized power for 9 to 15 minutes.

  • Work-up: Cool to room temperature, filter any insoluble dark resins, and pour the filtrate into 100 mL of an ice-water mixture.

  • Isolation: Acidify with acetic acid to precipitate the product, filter, wash with water, and dry under a vacuum.

Quantitative Data Summary

The versatility of the Pfitzinger reaction is demonstrated by its compatibility with various substrates. The table below summarizes representative yields and conditions[3][4].

Substrate (Ketone)MethodReaction TimeYield (%)Key Biological Relevance
AcetoneConventional Reflux24 h30 - 40%Antioxidant precursor
4-MethylacetophenoneConventional Reflux24 h40 - 50%Enhanced lipophilicity
EnaminonesAqueous Base (One-Pot)2 - 4 h> 80%Anticancer scaffolds
Aryl-ethanonesMicrowave Irradiation9 - 15 min68 - 85%Antimicrobial agents

Sources

Application

Advanced Application Note: Microwave-Assisted Doebner Synthesis of Quinoline-4-Carboxylic Acids

Executive Summary & Scientific Rationale Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores in medicinal chemistry, forming the structural core of numerous antibacterial, antimalarial, and ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged pharmacophores in medicinal chemistry, forming the structural core of numerous antibacterial, antimalarial, and antileishmanial agents[1][2]. The classical Doebner reaction—a three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid—is a highly convergent strategy for synthesizing these scaffolds.

However, under conventional heating, the Doebner reaction is plagued by prolonged reaction times (often 4 to 12 hours) and poor yields due to the competitive decarboxylation and polymerization of pyruvic acid. As a Senior Application Scientist, I highly recommend transitioning this workflow to Microwave-Assisted Organic Synthesis (MAOS) .

The Causality of Microwave Superiority: Microwave irradiation utilizes dielectric heating to directly excite polar molecules (such as the ethanol solvent and the reactants)[3]. This provides rapid, volumetric heating that bypasses the activation energy barrier of the rate-limiting cyclization step. By superheating the solvent in a sealed vessel, the reaction is forcefully funneled toward the thermodynamic quinoline product in a matter of minutes, preempting the slower side reactions that generate tarry byproducts[1][3].

Mechanistic Workflow & Pathway Visualization

The reaction proceeds via the initial formation of a Schiff base between the aniline and the aldehyde, followed by a Mannich-type addition of the enolized pyruvic acid. The resulting intermediate undergoes rapid cyclization and oxidation under microwave irradiation to yield the final aromatic system.

Doebner_Workflow Reactants Reactants Aniline + Aldehyde + Pyruvic Acid Schiff Intermediate 1 Schiff Base Formation Reactants->Schiff Acid Catalyst (-H2O) Mannich Intermediate 2 Mannich-type Addition Schiff->Mannich + Pyruvic Acid MW_Cyclization Microwave Irradiation Cyclization & Oxidation (120 °C) Mannich->MW_Cyclization Dielectric Heating Product Crude Product Quinoline-4-carboxylic acid MW_Cyclization->Product -H2O, -H2 Workup Downstream Processing Filtration & Recrystallization Product->Workup Cooling Pure Purified Target Compound Workup->Pure High Yield

Mechanistic workflow of the microwave-assisted Doebner reaction.

Comparative Data Analysis

The empirical advantages of MAOS over conventional reflux are summarized below, demonstrating significant improvements in throughput and sustainability.

ParameterConventional RefluxMicrowave-Assisted (MAOS)
Reaction Time 4 – 12 hours2 – 5 minutes[1]
Operating Temperature 78 °C (Atmospheric Reflux)120 °C (Sealed Vessel Superheating)
Typical Yield 30% – 55%65% – 90%[3]
Byproduct Profile High (Tarry residues, polymers)Low (Clean reaction profile)
Energy Efficiency Low (Prolonged conductive heating)High (Targeted dielectric heating)

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

This self-validating protocol is optimized for a 1.0 mmol scale using a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover).

Materials & Reagents
  • Aniline: 1.0 mmol (93 mg)

  • Benzaldehyde: 1.0 mmol (106 mg)

  • Pyruvic Acid: 1.0 mmol (88 mg)

  • Trifluoroacetic Acid (TFA) or p-Toluenesulfonic Acid (p-TSA): 10 mol% (catalyst)[2][4]

  • Absolute Ethanol: 3.0 mL (Polar solvent for optimal microwave coupling)

Step-by-Step Methodology
  • Reagent Assembly: To a 10 mL microwave-transparent glass vial equipped with a Teflon-coated magnetic stir bar, sequentially add the aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in 3.0 mL of absolute ethanol.

    • Expert Insight: Pre-mixing the aniline and aldehyde initiates Schiff base formation before the acid is introduced, which strictly minimizes the unwanted self-condensation of pyruvic acid.

  • Catalyst Addition: Add the pyruvic acid (1.0 mmol) followed immediately by the catalytic amount of TFA (10 mol%). Seal the vial securely with a Teflon-lined crimp cap[4].

  • Microwave Irradiation: Place the sealed vial into the microwave cavity. Program the following parameters:

    • Ramp: Heat to 120 °C over 1 minute.

    • Hold: Maintain at 120 °C for 3 to 5 minutes[1].

    • Stirring: 600 rpm continuous.

    • Expert Insight: The sealed vessel allows the ethanol to superheat well beyond its atmospheric boiling point. The elevated pressure and intense dielectric heating accelerate the Mannich-type addition and subsequent cyclization, forcing the reaction to completion.

  • Cooling & Depressurization: Allow the reactor's compressed air system to rapidly cool the vial to 40 °C.

    • Safety Stop: Never uncap a microwave vial while the internal temperature exceeds the solvent's boiling point to prevent explosive depressurization.

  • Product Isolation: Uncrimp the vial. The target quinoline-4-carboxylic acid typically precipitates as a solid upon cooling[4]. If precipitation is incomplete, add 2–3 mL of ice-cold distilled water to shift the solubility equilibrium and induce crystallization.

  • Filtration: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove trace unreacted starting materials.

  • Purification: Recrystallize the crude solid from boiling ethanol or an ethanol/acetic acid mixture to yield the analytically pure compound[4].

Analytical Validation System

To ensure a self-validating workflow, the following analytical checkpoints must be met:

  • In-Process Monitoring: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent system[4]. The disappearance of the aldehyde spot confirms completion.

  • Structural Confirmation: Characterize the purified product using 1 H NMR (DMSO- d6​ ) and 13 C NMR[2]. Key diagnostic peaks include the downfield shift of the quinoline aromatic protons and the broad singlet of the carboxylic acid proton ( 13.5 ppm).

Sources

Method

Application Note: Advanced NMR Characterization and Signal Assignment Protocols for 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Introduction & Analytical Context The 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold is a highly privileged pharmacophore in modern drug discovery. Functionalized derivatives of this core have been extensively...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold is a highly privileged pharmacophore in modern drug discovery. Functionalized derivatives of this core have been extensively developed as potent histone deacetylase (HDAC) inhibitors[1], SIRT3 inhibitors[2], and broad-spectrum antimicrobial agents[3].

However, the structural verification of these derivatives presents specific analytical bottlenecks. The rigid, planar nature of the quinoline core, combined with the hydrogen-bonding capacity of the C-4 carboxylic acid, creates complex electronic environments. Furthermore, the presence of multiple aromatic rings (the benzenoid ring of the quinoline core and the C-2 phenyl substituent) often results in severe spectral overlap in the 7.5–8.5 ppm region. As a Senior Application Scientist, I have designed this protocol to provide a self-validating, causality-driven methodology for the unambiguous NMR assignment of these critical therapeutic precursors.

Causality in Experimental Design: Overcoming NMR Challenges

Before executing the protocol, it is vital to understand the why behind the experimental parameters:

  • Solvent Selection (DMSO-d6 vs. CDCl3): Cinchophen derivatives exhibit notoriously poor solubility in non-polar solvents like chloroform due to strong intermolecular hydrogen bonding. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent choice. It not only disrupts these intermolecular networks to provide sufficient sample concentration but also slows the chemical exchange rate of the carboxylic acid proton. This allows the COOH signal to be observed as a diagnostic broad singlet at 13.9–14.4 ppm[4].

  • Anisotropic Deshielding Effects: The spatial proximity (peri-position) of the H-5 proton to the C-4 carbonyl oxygen results in a strong anisotropic deshielding effect. Consequently, H-5 is pushed significantly downfield (~8.65–8.87 ppm), separating it from the rest of the aromatic envelope[1]. This serves as a critical internal anchor for assigning the benzenoid spin system.

  • Spin System Isolation: The quinoline core contains an isolated proton (H-3) that cannot be linked to the other protons via standard through-bond COSY correlations. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to bridge the H-3 singlet to the rest of the molecular framework via long-range 13 C couplings.

Analytical Workflow

NMR_Workflow Start Synthesized Cinchophen Derivative Prep Sample Preparation (15-20 mg in DMSO-d6) Start->Prep Dissolution Acq1D 1D NMR Acquisition (1H, 13C{1H}) Prep->Acq1D Probe Tuning & Shimming Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Overlaps Process Data Processing & Phase/Baseline Correction Acq2D->Process FID Data Assign Signal Assignment & Structural Validation Process->Assign Spectra Interpretation

NMR workflow for 2-phenylquinoline-4-carboxylic acid derivatives.

Step-by-Step Methodologies

Sample Preparation Protocol

A self-validating NMR experiment begins with flawless sample preparation. Particulates or concentration gradients will cause magnetic susceptibility artifacts, ruining the lineshape of closely eluting aromatic multiplets.

  • Weighing: Accurately weigh 15–20 mg of the highly purified cinchophen derivative into a clean glass vial. This mass ensures an optimal signal-to-noise (S/N) ratio for the insensitive 13 C nucleus without causing viscosity-induced line broadening.

  • Solvent Addition: Add 600 µL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Homogenization: Vortex the mixture for 30 seconds. Follow with ultrasonic bath sonication for 5 minutes. Causality Check: The solution must be completely optically clear. Any undissolved micro-crystals will distort the localized magnetic field ( B0​ ).

  • Transfer: Use a glass Pasteur pipette to transfer the solution into a high-quality 5 mm NMR tube. Wipe the exterior of the tube with a lint-free wipe to remove fingerprints.

NMR Acquisition Protocol

Experiments should be conducted on a spectrometer operating at a minimum of 400 MHz (preferably 500 MHz or higher) equipped with a z-gradient probe[1].

  • Probe Tuning & Matching: Manually tune the probe for both 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • 1 H 1D Acquisition:

    • Parameters: Number of Scans (NS) = 16 to 32; Relaxation Delay (D1) = 2.0 s.

    • Rationale: A 2.0 s delay ensures complete longitudinal relaxation ( T1​ ) of the rigid aromatic protons, allowing for accurate integration.

  • 13 C{1H} 1D Acquisition:

    • Parameters: NS = 512 to 1024; D1 = 2.5 to 3.0 s.

    • Rationale: The quinoline core contains multiple quaternary carbons (C-2, C-4, C-4a, C-8a) and the carboxylic acid carbon, all of which lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to observe these critical signals[2].

  • 2D HMBC Acquisition:

    • Parameters: Optimize the long-range coupling delay for nJCH​ = 8.0 Hz.

    • Rationale: This specific coupling constant is optimal for observing the 3-bond correlations across the conjugated quinoline pi-system, which is the cornerstone of the assignment strategy.

Data Interpretation & Signal Assignment Strategy

To establish a self-validating assignment, do not rely on chemical shifts alone. Use 2D correlations to "walk" the molecular framework:

  • Anchor 1 (The H-3 Singlet): Locate the sharp singlet integrating to 1H at approximately 8.20–8.48 ppm[1]. This is H-3. In the HMBC spectrum, H-3 will show strong 3J correlations to the C-4a bridgehead carbon (~122 ppm), the C-1' carbon of the phenyl ring (~138 ppm), and the C-4 quaternary carbon (~167 ppm).

  • Anchor 2 (The H-5 Doublet): Locate the most downfield doublet (8.65–8.87 ppm)[1]. This is H-5, deshielded by the COOH group. COSY correlations will allow you to walk from H-5 H-6 H-7 H-8.

  • Validating the Phenyl Ring: The ortho-protons (H-2', H-6') of the C-2 phenyl substituent typically appear as a distinct doublet around 8.30 ppm[1]. HMBC correlations from these protons to the C-2 carbon of the quinoline ring (~158 ppm) definitively confirm the connectivity between the two ring systems.

Quantitative Data Summary

The following table summarizes the characteristic 1 H and 13 C NMR chemical shifts for the unmodified 2-phenylquinoline-4-carboxylic acid core in DMSO-d6. These values serve as a baseline; electron-withdrawing or donating substituents on the phenyl ring will induce predictable inductive and mesomeric shifts.

PositionNucleusTypical Shift (ppm)MultiplicityTypical J -coupling (Hz)
COOH 1 H13.90 – 14.40Broad singlet-
H-5 1 H8.65 – 8.87Doublet8.5
H-3 1 H8.20 – 8.48Singlet-
H-2', H-6' 1 H8.25 – 8.35Doublet7.5 – 8.0
H-8 1 H8.10 – 8.20Doublet8.4
H-7 1 H7.80 – 7.90Triplet7.6
H-6 1 H7.65 – 7.75Triplet7.6
H-3', H-4', H-5' 1 H7.50 – 7.60Multiplet-
C-4 (COOH) 13 C167.0 – 168.0Quaternary-
C-2 13 C155.0 – 159.0Quaternary-
C-8a 13 C147.0 – 149.0Quaternary-
C-4 13 C140.0 – 143.0Quaternary-
C-1' 13 C138.0 – 140.0Quaternary-
C-8 13 C130.0 – 132.0CH-
C-5 13 C125.0 – 126.0CH-
C-4a 13 C121.0 – 123.0Quaternary-

References

  • Synthesis, Molecular Docking and Biological Evaluation of New Quinoline Analogues as Potent Anti-breast cancer and Antibacterial agents. NIScPR. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, characterisation and anti-breast cancer and antibacterial evaluation of novel 2-phenylquinoline amide derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Application

Application Note: Standardized Minimum Inhibitory Concentration (MIC) Determination for Quinoline Derivatives

Introduction & Mechanistic Rationale Quinoline derivatives represent a privileged class of nitrogen-containing heterocycles with a broad spectrum of antimicrobial, antimalarial, and antitubercular activities[1]. The stru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline derivatives represent a privileged class of nitrogen-containing heterocycles with a broad spectrum of antimicrobial, antimalarial, and antitubercular activities[1]. The structural versatility of the quinoline scaffold allows it to target multiple biological pathways. Mechanistically, these compounds often exert their bactericidal effects by disrupting DNA synthesis (via DNA gyrase inhibition) or by acting as potent efflux pump inhibitors. For instance, novel quinoline-quinazoline hybrids have been demonstrated to inhibit the NorA efflux pump in Staphylococcus aureus, acting synergistically with fluoroquinolones like ciprofloxacin to reduce its MIC by up to 4-fold[2].

Given their highly hydrophobic nature and diverse mechanisms of action, accurately determining the Minimum Inhibitory Concentration (MIC)—defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism—requires robust, standardized protocols to prevent artifactual data[3].

Experimental Design & Causality

The universally accepted "gold standard" for MIC determination is the broth microdilution method, governed by the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the M07 document for aerobic bacteria[4]. As a Senior Application Scientist, I emphasize that every reagent choice in this assay carries strict biological causality:

  • Solvent Selection (DMSO): Synthetic quinoline derivatives typically exhibit poor aqueous solubility. Dimethyl Sulfoxide (DMSO) is the required solvent for stock preparation[1]. Causality: The final concentration of DMSO in the assay wells must strictly not exceed 1% v/v[3]. Concentrations above this threshold induce solvent-mediated cellular toxicity and membrane permeabilization, leading to artificially low MIC readings (false positives).

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the mandatory medium[5]. Causality: Standardizing calcium ( Ca2+ ) and magnesium ( Mg2+ ) ion concentrations ensures reproducible growth rates and stabilizes the bacterial outer membrane. This is highly critical when evaluating quinoline derivatives that may interact with membrane permeability or efflux pumps.

  • Indicator Addition (REMA): For slow-growing pathogens (e.g., Mycobacterium tuberculosis) or fastidious fungi, visual turbidity checks are highly subjective. The Resazurin Microtiter Assay (REMA) is employed[6]. Causality: Resazurin, a blue, non-fluorescent dye, is reduced by the oxidoreductases of viable, metabolically active cells into resorufin (pink and highly fluorescent). This provides a highly sensitive, objective colorimetric readout that prevents visual misinterpretation, especially when the quinoline compound itself precipitates or possesses intrinsic color[7].

Standardized Step-by-Step Protocols

Protocol A: CLSI-Compliant Broth Microdilution (Standard Aerobic Bacteria)

Reference standard: CLSI M07 guidelines[4].

Step 1: Inoculum Preparation & Standardization

  • Isolate a pure culture of the target bacterial strain on an appropriate agar plate (e.g., Tryptic Soy Agar) and incubate overnight at 37°C.

  • Suspend 3-5 distinct colonies in sterile saline to match a 0.5 McFarland turbidity standard (equivalent to approximately 1.5×108 CFU/mL)[5].

  • Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[2].

    • Self-Validation Step: Always plate 10 µL of this final inoculum onto an agar plate and incubate overnight to retrospectively verify the exact CFU count. An incorrect inoculum density will drastically shift the MIC (the "inoculum effect").

Step 2: Compound Dilution

  • Prepare a master stock solution of the quinoline derivative at 2,000 µg/mL in 100% DMSO[1].

  • In a sterile, 96-well U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2 through 12.

  • Add 200 µL of the working quinoline solution (diluted in CAMHB to 2X the top desired concentration, e.g., 128 µg/mL) to column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly by pipetting, and repeating this across the plate up to column 10. Discard 100 µL from column 10.

    • Control Wells: Column 11 serves as the Growth Control (no compound), and Column 12 serves as the Sterility Control (no compound, no bacteria)[3].

Step 3: Inoculation and Incubation

  • Add 100 µL of the standardized inoculum ( 5×105 CFU/mL) to columns 1 through 11.

  • Add 100 µL of sterile CAMHB to column 12.

  • Seal the plate with a breathable, sterile membrane to prevent evaporation while allowing gas exchange. Incubate at 37°C for 16–20 hours[2].

Step 4: Readout

  • Visually inspect the plate using a reflective viewer. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity or cell pellet at the bottom[3].

Protocol B: Resazurin Microtiter Assay (REMA) for Enhanced Sensitivity

Optimized for Mycobacteria, fungi, or inherently colored quinoline compounds.

  • Execute Steps 1-3 exactly as described in Protocol A.

  • Following the primary incubation period (e.g., 18 hours for standard bacteria, or up to 7 days for M. tuberculosis[6]), add 30 µL of a freshly prepared 0.015% aqueous resazurin solution to all wells[7].

  • Incubate the plate for an additional 2-4 hours at 37°C in the dark.

  • Interpretation: A colorimetric shift from blue to pink indicates active cellular respiration (bacterial survival). The MIC is defined as the lowest drug concentration that remains entirely blue[6].

Visualizing the Assay Workflow and Mechanism

MIC_Workflow Start Compound Stock (2000 µg/mL in DMSO) Dilution 2-Fold Serial Dilution in CAMHB Start->Dilution Incubation Incubation (37°C, 16-20 hrs) Dilution->Incubation Inoculum Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Incubation Split Assay Type? Incubation->Split Visual Visual Inspection (Turbidity Check) Split->Visual Standard REMA Add Resazurin Incubate 2-4 hrs Split->REMA Fastidious/Colored MIC_Vis MIC: Lowest Conc. with NO Turbidity Visual->MIC_Vis MIC_Rem MIC: Lowest Conc. Remaining BLUE REMA->MIC_Rem

Workflow for standard broth microdilution and Resazurin Microtiter Assay (REMA) for MIC determination.

NorA_Inhibition Quinoline Quinoline Derivative (e.g., PQK4F) NorA NorA Efflux Pump (S. aureus Membrane) Quinoline->NorA Inhibits Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) Intracellular Intracellular Accumulation of Antibiotic Fluoroquinolone->Intracellular Enters Cell NorA->Intracellular Prevents Efflux CellDeath Bacterial Cell Death (Reduced MIC) Intracellular->CellDeath DNA Gyrase Inhibition

Synergistic mechanism of quinoline derivatives acting as NorA efflux pump inhibitors in S. aureus.

Data Presentation: Comparative Efficacy of Quinoline Derivatives

The following table summarizes the quantitative MIC data of recently developed quinoline derivatives against various pathogenic strains, demonstrating their broad-spectrum potential and the necessity for accurate MIC testing.

Compound Class / NameTarget OrganismMIC (µg/mL)Mechanism / NotesSource
Compound 3c (Amide derivative)Staphylococcus aureus2.67Superior antibacterial efficacy[8]
Compound 3c (Amide derivative)Candida albicans5.60Dual antifungal action[8]
Compound 5 (C-2/C-4 modified)Dermatophytes12.5 - 25.0Selective anti-filamentous fungi[9]
PQK4F (Quinoline hybrid)S. aureus SA-1199B3.12NorA Efflux Pump Inhibitor (Synergistic)[2]
QS3 (Sulfonamide hybrid)Escherichia coli128.0Gram-negative baseline activity[3]

Sources

Method

Application Note: In Vitro Anticancer Activity and Mechanistic Profiling of Quinoline Derivatives

Introduction The quinoline scaffold (1-azanaphthalene) is a privileged pharmacophore in medicinal chemistry, recognized for its diverse pharmacological profile and structural versatility[1]. In the realm of oncology, qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold (1-azanaphthalene) is a privileged pharmacophore in medicinal chemistry, recognized for its diverse pharmacological profile and structural versatility[1]. In the realm of oncology, quinoline derivatives exhibit potent in vitro anticancer activities by engaging multiple molecular targets, including topoisomerase I/II, histone deacetylases (HDACs), and the proteasome[1][2]. However, one of the most therapeutically relevant mechanisms is their ability to act as antimitotic agents by inhibiting tubulin polymerization[3][4].

This technical guide provides a comprehensive, self-validating framework for evaluating the in vitro anticancer efficacy of novel quinoline compounds. It details the causality behind phenotypic screening (cytotoxicity), target validation (tubulin polymerization), and functional consequence analysis (cell cycle arrest).

Mechanistic Pathway: Tubulin Inhibition by Quinolines

A primary mechanism for quinoline-induced cytotoxicity is the profound disruption of microtubule dynamics[3]. By binding with high affinity to the colchicine-binding site on β -tubulin, these derivatives sterically block the addition of new tubulin heterodimers, effectively halting microtubule assembly[4][5]. This depolymerization triggers the spindle assembly checkpoint, preventing chromosomal segregation. Consequently, the cells undergo an irreversible cell cycle arrest at the G2/M phase, which ultimately cascades into caspase-mediated apoptosis[6][7].

QuinolineMechanism Q Quinoline Derivative T Colchicine Binding Site (β-Tubulin) Q->T High Affinity Binding I Inhibition of Tubulin Polymerization T->I M Microtubule Depolymerization I->M C G2/M Phase Cell Cycle Arrest M->C Spindle Checkpoint Activation A Caspase-Mediated Apoptosis C->A

Quinoline-mediated tubulin inhibition pathway leading to G2/M arrest and apoptosis.

Quantitative Efficacy of Representative Quinoline Derivatives

Recent structure-activity relationship (SAR) studies highlight the potency of rationally designed quinoline hybrids. The table below summarizes the in vitro cytotoxicity ( IC50​ ) and tubulin polymerization inhibition metrics for benchmarked quinoline derivatives across various human cancer cell lines.

Compound ClassSpecific DerivativeTarget Cell LineCytotoxicity ( IC50​ / µM)Tubulin Inhibition ( IC50​ / µM)Reference
Quinoline-ChalconeCompound 26A549 (Lung)2.2 – 15.4N/A (Induces G2/M Arrest)[6]
Quinoline-IndoleCompound 4cMDA-MB-231 (Breast)0.011 – 0.1917.0 ± 0.3[4][7]
Levofloxacin-HDACiConjugate 6MCF-7 (Breast)1.25 ± 0.121.79 ± 0.21[8]
Quinoline SulfonamideCompound D13HeLa (Cervical)1.34 ± 0.156.74 ± 0.45[5]
Quinoline-Ursolic AcidCompound 3bMDA-MB-231 (Breast)0.61 ± 0.07N/A (Induces Apoptosis)[9]

Experimental Protocols

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

Causality & Principle: The MTT assay measures cellular metabolic activity as a direct proxy for cell viability. Viable cells possess active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of the MTT reagent, converting the water-soluble yellow dye into insoluble purple formazan crystals. Dead or metabolically inactive cells lack this enzymatic activity, establishing a self-validating colorimetric readout.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HeLa, MDA-MB-231). Seed at a density of 5×103 to 1×104 cells/well in a 96-well flat-bottom microplate using 100 µL of complete medium (e.g., DMEM supplemented with 10% FBS). Incubate for 24 h at 37°C, 5% CO2​ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in complete medium. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced background cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Colchicine). Incubate for 48–72 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 h.

  • Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan precipitate. Add 150 µL of solubilization buffer (e.g., 100% DMSO or acidified SDS) to dissolve the crystals. Agitate on a microplate shaker for 10 min.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50​ value using non-linear regression.

Target Validation: Fluorescence-Based Tubulin Polymerization Assay

Causality & Principle: To confirm that the quinoline derivative directly targets microtubules, a cell-free tubulin polymerization assay is utilized. This assay relies on a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole). While traditionally a DNA intercalator, DAPI also binds selectively to polymerized microtubules, resulting in a measurable fluorescence enhancement[5]. Inhibitors of polymerization (binding the colchicine site) will suppress this fluorescence increase, validating the specific molecular target.

Step-by-Step Methodology:

  • Reagent Preparation: Keep all reagents strictly on ice until the assay begins to prevent spontaneous, premature tubulin polymerization. Reconstitute lyophilized porcine brain tubulin in cold G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2​ , 0.5 mM EGTA, 1.0 mM GTP, and 15% glycerol) to a final concentration of 2 mg/mL[4][5].

  • Reaction Setup: In a pre-chilled 96-well black, half-area plate, add 10 µL of the test quinoline derivative at varying concentrations (e.g., 1–50 µM). Self-Validation: Include Colchicine (3 µM) as a positive inhibition control, Paclitaxel (3 µM) as a polymerization enhancer control, and 10 µL of vehicle (DMSO) as the baseline control[7].

  • Initiation: Add 40 µL of the tubulin/DAPI master mix to each well to initiate the reaction. The final reaction volume should be 50 µL containing 10 µM DAPI reporter[3].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C. Measure fluorescence continuously for 60 minutes at 1-minute intervals (Excitation: 360 nm; Emission: 420 nm)[4][7].

  • Data Interpretation: Plot relative fluorescence units (RFU) versus time. Calculate the IC50​ for polymerization inhibition based on the Vmax​ (maximum rate of polymerization during the exponential growth phase) relative to the vehicle control[8].

Phenotypic Confirmation: Cell Cycle Analysis via Flow Cytometry

Causality & Principle: Tubulin inhibitors prevent the formation of the mitotic spindle, trapping cells in the G2/M phase of the cell cycle[7]. Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to nucleic acids, allowing the quantification of cellular DNA content. Because PI also binds RNA, RNase A must be actively added to the staining buffer to digest RNA; otherwise, false-positive fluorescence will skew the DNA content readout ( 2n for G0/G1, 4n for G2/M)[9].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat 1×106 cells with the calculated IC50​ concentration of the quinoline derivative for 24 h. Harvest cells (including floating apoptotic cells to capture the entire affected population) via trypsinization and wash twice with cold PBS[7][9].

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold absolute ethanol dropwise to prevent cell clumping[7]. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol, and wash the fixed cells twice with cold PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[9].

  • Incubation: Incubate the cell suspension in the dark at room temperature for 30 minutes to allow for complete RNA digestion and DNA intercalation.

  • Acquisition & Analysis: Analyze the samples using a flow cytometer (excitation at 488 nm, emission detected in the FL2/PI channel). Gate out doublets using a DNA area vs. DNA width plot. A successful tubulin-inhibiting quinoline will demonstrate a dramatic reduction in the G0/G1 peak and a massive accumulation in the G2/M peak compared to the untreated control[7][9].

Sources

Application

Application Note: Large-Scale Synthesis of Quinoline-4-Carboxylic Acid Intermediates

Executive Summary Quinoline-4-carboxylic acids (cinchoninic acids) are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antimalarials, kinase inhibitors, and dihydroorotate dehyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-4-carboxylic acids (cinchoninic acids) are privileged structural motifs in medicinal chemistry, serving as critical intermediates for antimalarials, kinase inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors like brequinar[1]. As drug candidates progress from discovery to process chemistry, the demand for robust, scalable, and high-yielding synthetic routes becomes paramount. This application note details two highly validated, scalable methodologies: the classic Pfitzinger Reaction for unparalleled mass-scale robustness[2], and the Modified Doebner Hydrogen-Transfer Reaction for broad substrate scope, particularly with electron-deficient anilines[3].

Mechanistic Rationale & Pathway Selection

Choosing the correct synthetic pathway depends on precursor availability and the electronic nature of the target substituents.

The Pfitzinger Reaction: This route involves the condensation of isatin with an α -methylene carbonyl compound under strongly basic conditions[2]. Causality of Reagents: Potassium hydroxide (KOH) is employed in stoichiometric excess because it serves a dual purpose: it first acts as a nucleophile to hydrolyze the lactam ring of isatin, generating the reactive potassium 2-aminophenylglyoxylate intermediate. Subsequently, it acts as a base to enolize the ketone, facilitating the cross-aldol condensation and subsequent cyclization[1]. This method is highly favored for large-scale manufacturing due to its predictable scalability and the avoidance of transition-metal catalysts.

The Modified Doebner Reaction: The traditional Doebner reaction (aniline + aldehyde + pyruvic acid) often fails or provides low yields when utilizing electron-deficient anilines[3]. Causality of Reagents: To overcome this, recent protocols introduce Lewis acids (e.g., BF3​⋅THF )[3] or Brønsted acids (e.g., p -TSA)[4]. The acid catalyst strongly activates the aldehyde, enforcing rapid imine formation despite the poor nucleophilicity of the aniline. Furthermore, the acid catalyzes the critical hydrogen-transfer step from pyruvic acid, driving the aromatization of the quinoline core[4]. This modification expands the chemical space available for library synthesis and mid-scale scale-up.

Workflow & Decision Matrix

Pathway Start Target: Quinoline-4-Carboxylic Acid Decision Select Precursor Strategy Start->Decision Pfitz Pfitzinger Reaction (Isatin + Ketone) Decision->Pfitz High Scalability (Alkyl/Aryl Ketones) Doebner Modified Doebner Reaction (Aniline + Aldehyde + Pyruvate) Decision->Doebner High Diversity (Complex Anilines) Cond1 Strong Base (KOH) Reflux, EtOH/H2O Pfitz->Cond1 Cond2 Lewis/Brønsted Acid Catalyst (e.g., BF3·THF or p-TSA) Doebner->Cond2 Mech1 Ring Opening to Isatinate Condensation & Cyclization Cond1->Mech1 Mech2 Imine Formation & Pyruvate Hydrogen Transfer Cond2->Mech2 Purif1 Acid-Base Extraction & pH-Selective Precipitation Mech1->Purif1 Purif2 Aqueous Workup & Recrystallization Mech2->Purif2

Fig 1. Decision matrix and workflow for scalable quinoline-4-carboxylic acid synthesis.

Quantitative Comparison of Synthetic Strategies

To assist process chemists in route scouting, the following table summarizes the operational metrics of both pathways based on recent scale-up data[3],[2],[4].

ParameterPfitzinger CondensationAcid-Catalyzed Doebner Reaction
Primary Substrates Isatin + α -methylene KetoneAniline + Aldehyde + Pyruvic Acid
Catalyst / Reagent KOH or NaOH (3.0 - 4.0 equiv) BF3​⋅THF or p -TSA (0.5 - 1.0 equiv)
Typical Yield 75% – 95%60% – 85%
Reaction Time 12 – 48 hours3 – 20 hours
Temperature 78 °C (Reflux)65 °C – 80 °C
Optimal Scale > 1 Kilogram (Manufacturing)10 Grams – 100 Grams (Pre-clinical)
Purification Acid-base extraction (Precipitation)Filtration / Recrystallization

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems . By leveraging the intrinsic physicochemical properties of the intermediates, the workflows provide built-in visual and chemical checkpoints to ensure reaction success without continuous spectroscopic monitoring.

Protocol A: Large-Scale Pfitzinger Reaction (Synthesis of 2-Substituted Quinoline-4-carboxylic acids)

This protocol is optimized for kilogram-scale synthesis, utilizing an acid-base purification strategy that eliminates the need for chromatography[2],[1].

Materials:

  • Isatin (1.0 equiv)

  • Ketone (e.g., Acetophenone) (1.1 equiv)

  • Potassium Hydroxide (KOH) (3.5 equiv)

  • Ethanol (95%) and Deionized Water

  • Diethyl Ether and Dilute Hydrochloric Acid (HCl, 2M)

Step-by-Step Methodology:

  • Ring Opening: In a large reaction vessel, dissolve KOH (3.5 equiv) in a 4:1 mixture of Ethanol/Water. Add isatin (1.0 equiv) portion-wise. Self-Validation Checkpoint: The solution will immediately turn deep purple and gradually transition to a pale yellow/orange as the lactam ring opens to form the potassium isatinate intermediate.

  • Condensation: Once the solution is pale yellow, add the ketone (1.1 equiv) dropwise. Equip the flask with a reflux condenser and heat to reflux (approx. 78 °C) for 12–24 hours[2].

  • Solvent Removal: Cool the reaction to room temperature and remove the bulk of the ethanol via rotary evaporation.

  • Self-Validating Extraction: Dilute the remaining aqueous residue with water. Extract the aqueous phase with diethyl ether (3x). Causality: The target product is a highly polar potassium carboxylate salt that remains entirely in the aqueous layer. Unreacted ketone and non-acidic organic impurities partition into the ether layer, effectively purifying the product in situ[2].

  • Precipitation & Isolation: Cool the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 4.0–4.5. Self-Validation Checkpoint: A sudden, massive precipitation of the free quinoline-4-carboxylic acid will occur as the pH crosses the isoelectric point[2].

  • Filtration: Collect the solid via vacuum filtration, wash with cold water, and dry under a vacuum to afford the pure product.

Protocol B: Modified Doebner Reaction (Synthesis of 2,3-Disubstituted Quinoline-4-carboxylic acids)

This protocol is optimized for anilines bearing electron-withdrawing or electron-donating groups, utilizing acid catalysis to drive the hydrogen-transfer mechanism[3],[4].

Materials:

  • Substituted Aniline (1.0 equiv)

  • Substituted Aldehyde (1.1 equiv)

  • Pyruvic Acid or Sodium Pyruvate (1.2 equiv)

  • BF3​⋅THF or p -Toluenesulfonic acid ( p -TSA) (0.5 equiv)

  • Acetonitrile (MeCN) or Ethylene Glycol/Water

Step-by-Step Methodology:

  • Imine Formation: In a suitable reaction vessel, dissolve the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in MeCN. Add the acid catalyst ( BF3​⋅THF or p -TSA, 0.5 equiv) at room temperature[3],[4].

  • Initial Activation: Stir the mixture at 65 °C for 1 hour. Causality: This pre-heating step ensures complete conversion of the aniline and aldehyde into the intermediate imine before the introduction of pyruvic acid, preventing side reactions.

  • Cyclization & Hydrogen Transfer: Prepare a solution of pyruvic acid (1.2 equiv) in MeCN. Add this solution dropwise to the reaction mixture. Continue stirring at 65 °C for 3 to 20 hours (monitor via TLC for the disappearance of the imine intermediate)[3].

  • Quenching: Cool the reaction to room temperature. Add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until gas evolution ceases. Causality: This neutralizes the acid catalyst and converts any unreacted pyruvic acid into its highly water-soluble sodium salt, validating that the organic phase will be free of acidic starting materials.

  • Extraction & Purification: Extract the mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. The crude product can be triturated with cold ether or recrystallized from ethanol to yield the pure quinoline-4-carboxylic acid[3].

Sources

Method

Application Note: Green Multicomponent Synthesis of 4-Quinoline Carboxylic Acid Derivatives

Executive Summary 4-Quinoline carboxylic acids are privileged pharmacophores in drug discovery, recognized primarily for their role as potent dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., Brequinar) and their br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Quinoline carboxylic acids are privileged pharmacophores in drug discovery, recognized primarily for their role as potent dihydroorotate dehydrogenase (DHODH) inhibitors (e.g., Brequinar) and their broad-spectrum antimalarial and anticancer activities. Historically, synthesizing these scaffolds via conventional Doebner or Pfitzinger reactions required harsh conditions, toxic organic solvents, and strong corrosive acids/bases, often resulting in poor yields when utilizing electron-donating substrates.

This application note details a highly optimized, environmentally benign multicomponent protocol. By leveraging a modified Doebner hydrogen-transfer strategy, this method utilizes an organocatalyst and a dual green-solvent system to maximize atom economy, drastically reduce reaction times, and eliminate hazardous waste1[1].

Mechanistic Rationale & Causality (E-E-A-T)

As researchers transition toward sustainable chemistry, every reagent choice must be justified by both its mechanistic utility and its environmental footprint. This protocol diverges from traditional methods through three critical, causal modifications:

  • Substrate Stabilization (Sodium Pyruvate vs. Pyruvic Acid): Traditional Doebner reactions utilize pyruvic acid, which is highly prone to polymerization and thermal degradation, leading to complex reaction mixtures. Substituting pyruvic acid with sodium pyruvate provides a cost-effective, bench-stable alternative that reacts predictably in aqueous systems.

  • Organocatalytic Activation (p-TSA): p-Toluenesulfonic acid (p-TSA) acts as a dual-purpose Brønsted acid catalyst. First, it protonates the carbonyl oxygen of the aryl aldehyde, accelerating the initial nucleophilic attack by the arylamine to form the Schiff base (imine). Second, it facilitates the crucial hydrogen transfer step required to cyclize the dihydroquinoline intermediate into the fully aromatized 4-quinoline carboxylic acid2[2].

  • Solvent Synergy (Water/Ethylene Glycol): While water is the ultimate green solvent, it is a poor medium for hydrophobic aryl precursors. The addition of ethylene glycol creates a synergistic co-solvent system. It significantly enhances the solubility of the organic substrates while elevating the boiling point of the mixture, allowing for optimal thermal activation (80–100 °C) without requiring pressurized reactors 3[3].

Workflow Visualization

G A Reactants: Arylamine + Aryl Aldehyde + Sodium Pyruvate D One-Pot Multicomponent Condensation A->D B Green Solvent System: Water / Ethylene Glycol B->D C Catalyst: p-TSA (Organocatalyst) C->D E Hydrogen Transfer & Cyclization D->E Heat (80°C) F Crude 4-Quinoline Carboxylic Acid E->F G Simple Filtration & Recrystallization F->G H Pure Product (High Yield, >85%) G->H

Workflow of the green multicomponent Doebner synthesis of 4-quinoline carboxylic acid.

Comparative Performance Data

The transition to this green protocol yields measurable improvements in both reaction efficiency and environmental safety.

Synthesis ProtocolCatalystSolvent SystemAvg. Reaction TimeAvg. YieldEnvironmental Profile
Conventional Doebner H₂SO₄ / BF₃·THFEthanol / Toluene12–24 hours40–60%High toxicity, corrosive waste
Conventional Pfitzinger KOH (Strong Base)Ethanol / Methanol18–24 hours50–70%Moderate, poor atom economy
Green Multicomponent p-TSA (10 mol%) Water / Ethylene Glycol 3–3.5 hours 85–92% Benign, high atom economy

Optimized Experimental Protocol

This protocol is designed as a self-validating system . Observational checkpoints are embedded within the steps to ensure researchers can verify the reaction's progress without relying solely on end-point analysis.

Materials Required
  • Substrates: Arylamine (1.0 mmol), Aryl aldehyde (1.0 mmol), Sodium pyruvate (1.2 mmol).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (10 mol%).

  • Solvents: Deionized Water (2.0 mL), Ethylene Glycol (2.0 mL).

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the arylamine (1.0 mmol) and aryl aldehyde (1.0 mmol).

  • Add the solvent mixture consisting of 2.0 mL deionized water and 2.0 mL ethylene glycol.

  • Stir the mixture at room temperature for 5 minutes to ensure homogenous dispersion.

  • Self-Validation Checkpoint 1: The mixture may appear slightly turbid depending on the hydrophobicity of the aryl groups. This is expected; the ethylene glycol will facilitate dissolution upon heating.

Step 2: Catalysis & Condensation

  • Add sodium pyruvate (1.2 mmol) followed by the p-TSA catalyst (10 mol%).

  • Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Self-Validation Checkpoint 2: Within the first 30–45 minutes, a distinct color shift (often to a deep yellow or orange) should be observed. This confirms the successful formation of the Schiff base intermediate. If the solution remains colorless, verify the integrity of the p-TSA catalyst.

Step 3: Reaction Monitoring

  • Maintain the temperature at 80 °C for 3 to 3.5 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (4:6 v/v).

  • Self-Validation Checkpoint 3: The disappearance of the highly UV-active aryl aldehyde spot and the emergence of a lower-Rf, intensely fluorescent spot under 254 nm UV light confirms the cyclization into the quinoline core.

Step 4: Workup and Isolation

  • Once TLC confirms completion, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the mixture into a beaker containing 15 g of crushed ice while stirring vigorously.

  • Self-Validation Checkpoint 4: A solid precipitate should form immediately upon contact with the ice. If an oil forms instead, it indicates incomplete cyclization or excessive residual ethylene glycol. In this case, trituration with cold ethanol will force crystallization.

  • Filter the crude solid under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove any residual p-TSA and ethylene glycol.

Step 5: Purification

  • Recrystallize the crude product from hot ethanol.

  • Dry the purified 4-quinoline carboxylic acid in a vacuum oven at 50 °C for 4 hours.

  • Characterize the final product via ¹H-NMR, ¹³C-NMR, and HR-MS to confirm structural fidelity.

References

  • Title: Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

Application

Application Note: Advanced Analytical Methods for Purity Determination of Synthesized Quinoline Carboxylic Acids

Introduction & Mechanistic Rationale Quinoline carboxylic acids (e.g., quinoline-4-carboxamides, fluoroquinolones) are privileged scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial and ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline carboxylic acids (e.g., quinoline-4-carboxamides, fluoroquinolones) are privileged scaffolds in medicinal chemistry, widely recognized for their potent antimicrobial and antimalarial properties[1]. Accurate purity determination of these synthesized active pharmaceutical ingredients (APIs) and their intermediates is critical to ensure safety, efficacy, and reproducibility in downstream biological assays.

The Causality of Analytical Challenges: Quinoline carboxylic acids are inherently amphoteric. They possess a basic quinoline ring nitrogen (pKa ~4.0–5.0) and an acidic carboxylic acid moiety (pKa ~2.0–3.0). In unbuffered aqueous solutions, they exist in a zwitterionic equilibrium. During reversed-phase chromatography, this equilibrium leads to multiple ionization states interacting differently with the stationary phase, manifesting as split peaks, severe tailing, and poor retention[2].

To counteract this, analytical methods must employ strict mobile phase pH control. By utilizing acidic modifiers (e.g., 0.1% formic acid or phosphate buffers at pH 2.5–3.0), the carboxylic acid is fully protonated (neutralized), and the ionization of the quinoline nitrogen is suppressed or stabilized. This ensures a single, neutral hydrophobic species interacts predictably with the C18 stationary phase, yielding sharp, symmetrical peaks.

Comparative Analytical Matrix

To establish a self-validating system of purity, a multi-orthogonal approach is required. Relying on a single method can mask specific impurities (e.g., UV-inactive by-products).

Table 1: Orthogonal Techniques for Quinoline Acid Purity Assessment

Analytical TechniquePrimary MechanismStrengths for Quinoline AcidsLimitations
RP-HPLC-PDA Hydrophobic partitioning with UV-Vis absorbance.High resolution of structural isomers; excellent for routine batch release and stability-indicating assays[3].Cannot identify unknown impurities without reference standards.
LC-MS/MS (ESI+) Mass-to-charge (m/z) separation post-ionization.Highly sensitive; perfect for structural elucidation of synthesis by-products and degradation species[4].Matrix effects can cause ion suppression; not ideal for absolute quantitation.
qNMR Magnetic resonance of specific atomic nuclei (1H, 13C).Provides absolute purity without needing a reference standard of the analyte itself[5].Lower sensitivity (LOD ~0.1%); requires highly concentrated, soluble samples.

Analytical Workflow Visualization

The following decision-tree illustrates the logical progression of purity analysis, ensuring that any batch released meets stringent pharmaceutical standards.

PurityWorkflow Start Synthesized Quinoline Carboxylic Acid HPLC RP-HPLC-PDA (Initial Purity & Quantitation) Start->HPLC Decision Purity ≥ 98.0%? HPLC->Decision qNMR qNMR Analysis (Absolute Purity Confirmation) Decision->qNMR Yes LCMS LC-MS/MS Profiling (Impurity Identification) Decision->LCMS No Release Batch Release qNMR->Release Opt Synthetic Route Optimization LCMS->Opt Opt->Start Iterative Synthesis

Caption: Figure 1: Decision-tree workflow for the purity analysis and impurity profiling of quinoline acids.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC-PDA Method

This protocol is designed to separate the main quinoline acid from its synthetic precursors and degradation products (hydrolytic and oxidative)[3].

Causality of Design: We utilize an Ethylene Bridged Hybrid (BEH) C18 column. The BEH particle resists dissolution at extreme pHs and minimizes secondary silanol interactions with the basic quinoline nitrogen, drastically reducing peak tailing[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the synthesized quinoline acid in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL using the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (50 mm × 2.1 mm, 3.5 μm)[1].

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 45 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for sharper peaks)[2].

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% → 95% B (Linear gradient to elute strongly retained hydrophobic impurities)[1].

    • 8.0 - 10.0 min: 95% B (Wash step).

    • 10.0 - 13.0 min: 5% B (Re-equilibration).

  • Detection: Photodiode Array (PDA) scanning from 200–400 nm. Extract chromatograms at 254 nm (aromatic ring) and 280 nm (extended conjugation)[6].

  • System Suitability (Self-Validation): The system is valid only if the tailing factor (T) is < 1.5, theoretical plates (N) > 5000, and resolution (Rs) between the API and closest impurity is > 2.0.

Protocol 2: LC-MS/MS for Impurity Elucidation

When HPLC indicates purity < 98%, LC-MS/MS is deployed to identify the molecular weight and fragmentation pattern of the impurities[4].

Causality of Design: Electrospray Ionization in positive mode (ESI+) is selected. The lone pair of electrons on the quinoline nitrogen has a high proton affinity, making ESI+ highly efficient for generating stable [M+H]+ ions, ensuring maximum sensitivity[4].

Step-by-Step Methodology:

  • Flow Splitting: Split the HPLC eluent post-column (1:4) to accommodate the mass spectrometer's flow rate limits.

  • MS Parameters:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C (Required to efficiently evaporate the high aqueous content of the early gradient).

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the carboxylic acid group).

  • Data Acquisition: Perform a full scan (m/z 100–1000) followed by Data-Dependent Acquisition (DDA) MS/MS to fragment the top 3 most intense precursor ions.

Protocol 3: Absolute Purity via qNMR

Quantitative NMR (qNMR) is the gold standard for final batch release, as it measures the exact number of nuclei regardless of the molecule's UV absorptivity[5].

Causality of Design: A relaxation delay (D1) of 30 seconds is mandated. This ensures that the magnetization vector of all protons fully returns to the Z-axis (at least 5 × T1 relaxation time) before the next pulse. Failing to do this results in incomplete relaxation and severely skewed integration values, destroying quantitative accuracy.

Step-by-Step Methodology:

  • Standard Selection: Weigh exactly 5.0 mg of the quinoline acid sample and 5.0 mg of an internal standard (e.g., high-purity Maleic acid, NIST traceable) using a microbalance.

  • Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 30 seconds.

    • Scans: 64 (to ensure a Signal-to-Noise ratio > 250:1 for the analyte peaks).

  • Calculation: Integrate a distinct, non-overlapping quinoline proton (e.g., the H-2 or H-8 proton) against the sharp singlet of Maleic acid (δ 6.26 ppm) to calculate absolute mass fraction purity[5].

Method Validation Data Presentation

A robust analytical method must comply with ICH Q2(R1) guidelines. Below is a summary of typical validation data achieved using Protocol 1 for a standard quinoline-4-carboxylic acid derivative.

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterICH Acceptance CriteriaTypical Result for Quinoline AcidsStatus
Specificity Complete resolution of analyte from stress-degradation productsRs > 2.5 for all adjacent peaksComplies
Linearity R² > 0.999 over 50% to 150% of target concentrationR² = 0.9998Complies[3]
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 concentration levels99.5% ± 0.4%Complies[7]
Precision (Intra-day RSD) < 2.0% for 6 replicate injections0.85%Complies[3]
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.05 µg/mLComplies
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mLComplies[3]

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications).1

  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate.4

  • Journal of Pharmaceutical and Biomedical Analysis Optimization of separation and determination of moxifloxacin and its related substances. Molnar Institute.2

  • Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents. PubMed.3

  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods. Benchchem.5

  • VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MOXIFLOXACIN HYDROCHLORIDE AND KETOPROFEN IN BULK FORM. International Journal of Pharma and Bio Sciences.7

  • Simultaneous RP-HPLC Estimation of Ciprofloxacin Hydrochloride and Ornidazole in Tablet Dosage Form. Asian Journal of Research in Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Pfitzinger reaction conditions for higher yield

Welcome to the technical support resource for the Pfitzinger reaction. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline-4-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the Pfitzinger reaction. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinoline-4-carboxylic acids. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction?

The Pfitzinger reaction, sometimes called the Pfitzinger-Borsche reaction, is a chemical synthesis that produces substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[1][2] This method is a cornerstone of heterocyclic chemistry due to its versatility in creating a wide range of quinoline structures, which are prevalent in many pharmaceutical agents.[3][4]

Q2: What is the general mechanism of the Pfitzinger reaction?

The reaction proceeds through several distinct steps, initiated by a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2][5]

  • Isatin Ring Opening: The base first hydrolyzes the amide bond within the isatin ring, opening it to form a keto-acid intermediate (an α-keto-anilinic acid salt).[1][2]

  • Condensation: The aniline amine of this intermediate then reacts with the carbonyl group of the ketone or aldehyde to form an imine.[2][5]

  • Tautomerization: The imine subsequently tautomerizes to the more stable enamine.[1]

  • Cyclization & Dehydration: Finally, the enamine undergoes an intramolecular cyclization followed by dehydration to yield the aromatic quinoline-4-carboxylic acid product.[1][2]

Pfitzinger_Mechanism cluster_reactants Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid 1. Hydrolysis Imine Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Quinoline Quinoline-4-carboxylic Acid Enamine->Quinoline 4. Cyclization & Dehydration Carbonyl + Carbonyl Compound Base Base (e.g., KOH) Water - H2O

Caption: The mechanism of the Pfitzinger reaction.

Q3: What are the most common challenges encountered in the Pfitzinger synthesis?

The primary challenges are often low product yields, long reaction times, and the formation of thick, intractable tars or resins that significantly complicate product isolation and purification.[1] These issues are especially common when using substituted isatins or sterically hindered ketones.[1] Furthermore, the use of strong bases can generate basic effluents, posing an environmental concern.[1]

Troubleshooting Guide: Enhancing Yield and Purity

This section directly addresses the most frequent experimental failures in a question-and-answer format.

Problem 1: My reaction yield is consistently low.

Low yields are the most common complaint and can stem from several factors.

  • Potential Cause A: Suboptimal Base Selection or Concentration.

    • Explanation: The choice and concentration of the base are critical. While a strong base is necessary for the initial hydrolysis of isatin, its concentration can also influence the rate of side reactions.[1] Although potassium hydroxide (KOH) is traditionally used, some substrates react more efficiently with sodium hydroxide (NaOH).

    • Solution: Perform small-scale trial reactions to compare different bases (e.g., KOH vs. NaOH) and optimize their concentration. Studies have shown that for the reaction of isatin and acetophenone, NaOH can provide significantly higher yields than KOH under similar conditions.[1]

  • Potential Cause B: Incomplete Isatin Ring Opening.

    • Explanation: If the carbonyl compound is added before the isatin ring has fully opened, isatin can self-condense or participate in other non-productive pathways, leading to tar formation and reduced yield.[6] The complete formation of the 2-amino-α-oxo-benzeneacetic acid salt is crucial.

    • Solution: Implement a modified reactant addition protocol . First, dissolve the isatin completely in the basic solution and stir (or reflux) until the color changes, typically from purple/orange to a light brown or straw yellow, indicating ring opening is complete.[6][7] Only then should the carbonyl compound be added.[6]

  • Potential Cause C: Decomposition of Starting Materials.

    • Explanation: Certain starting materials, such as those containing oxaloacetate, can decompose in strongly alkaline solutions, especially at the elevated temperatures often used for this reaction.[7]

    • Solution: For sensitive substrates, it may be beneficial to run the reaction at a lower temperature (e.g., 34-40°C) for a longer duration.[7] This minimizes decomposition while still allowing the reaction to proceed. Monitor progress carefully using Thin Layer Chromatography (TLC).[6]

  • Potential Cause D: Insufficient Excess of the Carbonyl Compound.

    • Explanation: Unreacted isatin can be difficult to remove during purification. Using a molar excess of the carbonyl compound helps drive the reaction to completion.[6][7]

    • Solution: Experiment with the stoichiometry, using a 1.5 to 2-fold molar excess of the ketone or aldehyde to ensure the isatin is fully consumed.[3][7]

Problem 2: The reaction produced a thick, intractable tar.

Tar formation is a frequent and frustrating issue, often resulting from self-condensation reactions.

  • Explanation: Under the strongly basic and often hot conditions of the Pfitzinger reaction, both isatin and many enolizable carbonyl compounds can self-condense.[6] Adding all reactants together at the start exacerbates this problem by creating high local concentrations.[6][7]

  • Solutions:

    • Sequential Reactant Addition: As detailed for improving yield, pre-reacting the isatin with the base before adding the carbonyl compound is the most effective way to prevent tarring.[6][7]

    • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and ensure even heating to prevent localized "hot spots" that can accelerate polymerization.[6]

    • Controlled Acidification: During work-up, add the acid (e.g., HCl or acetic acid) slowly and with vigorous stirring while cooling the mixture in an ice bath.[1][3] This prevents localized high acidity which can degrade the product.

Problem 3: My final product is contaminated with unreacted isatin.

This indicates an incomplete reaction.

  • Explanation: The reaction may not have reached completion due to insufficient time, low temperature, or a suboptimal ratio of reactants.

  • Solutions:

    • Increase Excess of Carbonyl Compound: As noted previously, using a larger excess of the ketone will help consume the isatin.[6]

    • Extend Reaction Time: The Pfitzinger reaction can be slow, sometimes requiring up to 24 hours.[1][3] Monitor the reaction's progress by TLC to determine the optimal time, waiting for the isatin spot to disappear.[6]

    • Verify Reactant Purity: Ensure that both the isatin and carbonyl starting materials are of high purity, as impurities can inhibit the reaction.[6]

Troubleshooting_Tree Start Problem: Low Yield or Tar Formation Q1 Was isatin pre-reacted with base before adding the ketone? Start->Q1 Sol1 Solution: Adopt a sequential addition protocol. Dissolve isatin in base first. Q1->Sol1 No Q2 Is the base optimal? Q1->Q2 Yes Sol2 Solution: Trial NaOH instead of KOH. Optimize base concentration. Q2->Sol2 Unsure Q3 Is reaction time sufficient? Q2->Q3 Yes Sol3 Solution: Extend reflux time (e.g., to 24h). Monitor completion by TLC. Q3->Sol3 No Q4 Is there an excess of the carbonyl compound? Q3->Q4 Yes Sol4 Solution: Use a 1.5-2x molar excess of the carbonyl reactant. Q4->Sol4 No

Caption: Troubleshooting decision tree for the Pfitzinger synthesis.

Data Summary: Effect of Reaction Parameters

The following tables summarize quantitative data on how different parameters can influence the reaction yield.

Table 1: Effect of Base on Product Yield

Isatin Carbonyl Compound Base Solvent Conditions Time (h) Yield (%) Reference
Isatin Acetophenone NaOH Ethanol Reflux 24 79-85 [1]

| Isatin | Acetophenone | KOH | Ethanol | Reflux | 24 | 18-32 |[1] |

Table 2: Effect of Modern Synthetic Methods

Isatin Derivative Carbonyl Compound Catalyst/Method Solvent Temperature (°C) Time Yield (%) Reference
Isatin Acetophenone CTAOH (surfactant) Water 80 1 h 92 [1]

| Isatin | 1-Aryl-ethanones | Microwave Irradiation | aq. KOH | N/A | 9 min | 85-92 |[3] |

Optimized Experimental Protocols

Experimental_Workflow Start Start PrepBase 1. Prepare Basic Solution (e.g., KOH in aq. Ethanol) Start->PrepBase AddIsatin 2. Add Isatin Stir/reflux until color change (ring opening) PrepBase->AddIsatin AddKetone 3. Slowly Add Carbonyl Compound AddIsatin->AddKetone Reflux 4. Reflux Reaction Mixture (Monitor by TLC) AddKetone->Reflux Workup 5. Cool and Pour onto Ice Reflux->Workup Acidify 6. Acidify to pH 1-4 (e.g., with HCl or Acetic Acid) Workup->Acidify Isolate 7. Isolate Product (Vacuum Filtration) Acidify->Isolate Purify 8. Purify (Recrystallization) Isolate->Purify End End Purify->End

Caption: Optimized experimental workflow for the Pfitzinger synthesis.

Protocol 1: Optimized Pfitzinger Synthesis (Sequential Addition)

This protocol incorporates the crucial step of pre-reacting isatin with the base to minimize side reactions.

  • Preparation of Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen base (e.g., sodium hydroxide, 0.02 mol) in an appropriate solvent such as absolute ethanol (40 mL).[3][8]

  • Isatin Addition and Ring Opening: Add isatin (0.01 mol) to the basic solution.[1] Heat the mixture to reflux for 1 hour, or until the initial deep color fades to a stable light brown/yellow.[1][7] This visual cue indicates the formation of the ring-opened keto-acid intermediate.

  • Carbonyl Addition: Slowly add the carbonyl compound (0.015-0.02 mol) to the reaction mixture.[3]

  • Reflux: Heat the complete reaction mixture under reflux for 12-24 hours.[1] The progress of the reaction should be monitored by TLC until the isatin starting material is consumed.[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and pour it onto crushed ice or into cold water (100 mL).[1][3] Any neutral impurities, like excess carbonyl compound, can be removed by extraction with a non-polar solvent like diethyl ether.[3]

  • Acidification: While cooling the aqueous layer in an ice bath, carefully acidify the mixture with concentrated HCl or acetic acid to a pH of approximately 1-4.[1] The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.[3]

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

Protocol 2: Microwave-Assisted Synthesis

Modern approaches can dramatically reduce reaction times.[3][9]

  • Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[3]

  • Carbonyl Addition: To this solution, add the appropriate carbonyl compound (10.0 mmol).[3]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.[3]

  • Work-up and Isolation: After irradiation, cool the vessel to room temperature. Filter the solution and pour the filtrate into an ice-water mixture (100 mL). Acidify with acetic acid to precipitate the product. Collect the solid by filtration, wash with water, and dry.[3]

References

  • BenchChem Technical Support Team. (2025). Optimizing reaction parameters for Pfitzinger synthesis of quinolines. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Pfitzinger and Doebner Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved March 15, 2026, from [Link]

  • Thirupathaiah, A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. [Link]

  • Unknown Author. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Wang, L., et al. (2021). Synthesis of Quinoline‐4‐carboxamides and Quinoline‐4‐carboxylates via a Modified Pfitzinger Reaction of N‐Vinylisatins. ChemistrySelect, 6(4), 643-647. [Link]

  • UOCHEMISTS. (2024, June 9). Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]

  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Scribd. [Link]

  • Varghese, B., et al. (2012). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. ResearchGate. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new carbazolo and azacarbazolo fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Unknown Author. (2020). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • Buu-Hoï, N. P., & Royer, R. (1947). The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives. Journal of the American Chemical Society, 69(7), 1565-1568. [Link]

  • Sridharan, V., et al. (2011). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 123(4), 427-433. [Link]

Sources

Optimization

Overcoming solubility issues of 3-phenylquinoline-4-carboxylic acid

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 3-phenylquinoline...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals facing solubility bottlenecks with 3-phenylquinoline-4-carboxylic acid and its derivatives.

These compounds are frequently explored as potent COX-2 inhibitors and targeted therapeutics[1]. However, their structural features—a rigid, planar quinoline core coupled with a lipophilic 3-phenyl substitution—drive exceptionally high crystal lattice energies and hydrophobicity. Consequently, they fall into the Developability Classification System (DCS) Class IIb, meaning their bioavailability is fundamentally limited by poor thermodynamic solubility rather than just dissolution rate[2].

Below is an in-depth, causality-driven troubleshooting guide to help you overcome these barriers in both in vitro and in vivo settings.

Part 1: Diagnostic Formulation Decision Tree

Before troubleshooting, it is critical to align your formulation strategy with your experimental endpoint. The diagram below outlines the logical routing for formulating 3-phenylquinoline-4-carboxylic acid based on the target application.

FormulationTree Start 3-phenylquinoline-4-carboxylic acid (DCS Class IIb Weak Acid) Q1 Target Application? Start->Q1 InVitro In Vitro Assays (Enzymatic, Cell Culture) Q1->InVitro < 100 µM Target InVivo In Vivo Dosing (PK/PD, Efficacy Models) Q1->InVivo > 1 mg/kg Target SolventShift Primary Risk: Solvent-Shift Precipitation InVitro->SolventShift Bioavailability Primary Risk: Poor Oral Bioavailability InVivo->Bioavailability Cyclo Ternary Complexation (HP-β-CD + Cosolvent) SolventShift->Cyclo ASD Amorphous Solid Dispersion (Polymer Matrix via Spray Drying) Bioavailability->ASD Lipid Lipid-Based Formulation (SEDDS) Bioavailability->Lipid

Figure 1: Decision tree for selecting a formulation strategy based on assay requirements.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 10 mM DMSO stock of 3-phenylquinoline-4-carboxylic acid crashes out immediately when diluted to 10 µM in PBS (pH 7.4). Why does this happen, and how do I prevent it? A1: You are experiencing "solvent-shift precipitation." When the DMSO stock is introduced to the aqueous buffer, the DMSO rapidly diffuses into the bulk water. The drug is stripped of its solvation shell and exposed to a highly polar environment. Because the π-π stacking affinity of the quinoline and phenyl rings is stronger than the drug-water interaction, the molecules rapidly aggregate into amorphous nano-precipitates that eventually crystallize. Solution: You must lower the thermodynamic energy barrier by providing a hydrophobic sanctuary. Pre-incubating the buffer with a cyclic oligosaccharide like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) allows the lipophilic moieties of the drug to partition into the hydrophobic cavity of the cyclodextrin before aggregation can occur[3].

Q2: Since it has a carboxylic acid group, can I just raise the pH to 10 to dissolve it, and then titrate it back to pH 7.4 for my cell assay? A2: No. While raising the pH fully deprotonates the carboxylic acid (forming a highly soluble sodium salt), titrating back to pH 7.4 will force the system across the solubility limit of the ionized/unionized equilibrium. This triggers rapid micro-crystallization. Adjusting pH is only effective if you simultaneously introduce a precipitation inhibitor (e.g., HPMC or PVP) to kinetically trap the drug in a supersaturated state[4].

Q3: I need to formulate this compound for oral gavage in mice. Will a standard suspension in 0.5% CMC / 0.1% Tween-80 work? A3: It is highly unlikely to yield therapeutic exposure. For DCS Class IIb compounds, absorption is limited by absolute solubility, not just the dissolution rate of the particles[2]. A simple suspension will pass through the gastrointestinal tract before a sufficient fraction can dissolve. You must use an enabling formulation, such as an Amorphous Solid Dispersion (ASD) or a Self-Emulsifying Drug Delivery System (SEDDS), to maintain a supersaturated state in the gut[5].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be validated to confirm true solubilization rather than the formation of a deceptive nano-suspension.

Protocol A: Ternary Cyclodextrin Complexation for In Vitro Assays

The addition of a co-solvent (like DMSO) acts synergistically with cyclodextrins by lowering the dielectric constant of the bulk solvent, reducing the energy barrier for the drug to enter the cyclodextrin cavity, thereby forming a highly soluble ternary complex[6].

CycloWorkflow Step1 Dissolve API in Cosolvent (DMSO) Step3 Dropwise Addition with High-Shear Mixing Step1->Step3 Step2 Prepare 20% w/v HP-β-CD in Buffer Step2->Step3 Step4 Equilibration (24h at 25°C) Step3->Step4 Step5 Validation: DLS & HPLC-UV Step4->Step5

Figure 2: Workflow for generating self-validating ternary cyclodextrin complexes.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4).

  • Stock Preparation: Dissolve 3-phenylquinoline-4-carboxylic acid in 100% DMSO to a concentration of 10 mM.

  • Complexation: Under continuous high-shear vortexing, add the DMSO stock dropwise to the HP-β-CD solution. Do not exceed a final DMSO concentration of 5% (v/v) to prevent cellular toxicity in downstream assays.

  • Equilibration: Allow the solution to equilibrate on a rotary shaker for 24 hours at 25°C to ensure the thermodynamic completion of the inclusion complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Self-Validation (Critical):

    • Quantification: Analyze the filtrate via HPLC-UV to confirm the exact dissolved concentration.

    • State Confirmation: Analyze the filtrate using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 with a hydrodynamic radius < 5 nm confirms true molecular encapsulation, whereas larger particles indicate a failing nano-suspension.

Protocol B: Amorphous Solid Dispersion (ASD) for In Vivo Dosing

By uniformly dispersing the insoluble drug in an amorphous polymer matrix, the crystal lattice energy is completely bypassed, drastically increasing the apparent solubility and bioavailability[2].

Step-by-Step Methodology:

  • Co-dissolution: Dissolve the API and a hydrophilic polymer (e.g., PVP-VA64) at a 1:3 (w/w) ratio in a volatile organic solvent system (e.g., Methanol/Dichloromethane 1:1).

  • Solvent Evaporation: Rapidly remove the solvent using a spray dryer (preferred) or a rotary evaporator to kinetically freeze the drug in its amorphous state.

  • Secondary Drying: Place the resulting powder in a vacuum desiccator for 24 hours to remove residual solvent.

  • Self-Validation (Critical): Analyze the dry powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks (replaced by a broad "amorphous halo") validates that the drug is fully amorphized and not just physically mixed as crystals.

  • Reconstitution: Disperse the validated ASD powder in sterile water or 0.5% methylcellulose immediately prior to oral gavage.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility enhancements for 3-phenylquinoline-4-carboxylic acid across various formulation strategies, allowing you to select the vehicle that meets your target concentration.

Formulation StrategyVehicle CompositionEstimated Solubility LimitBioavailability PotentialPrimary Use Case
Unformulated Free Acid PBS (pH 7.4)< 1 µMVery LowNone (Baseline)
Cosolvent Shift 5% DMSO in PBS~5–10 µM (Kinetic)LowAcute In Vitro Biochemical Assays
Ternary Complexation 20% HP-β-CD + 5% DMSO> 500 µM (Thermodynamic)ModerateHigh-throughput Cellular Screening
Amorphous Solid Dispersion 25% API in PVP-VA64> 2 mM (Supersaturated)HighIn Vivo PK/PD and Efficacy Dosing

Part 5: References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:[Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Journal of Formulation Science & Bioavailability URL:[Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs Source: Crystal Pharmatech URL:[Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs Source: PubMed (National Library of Medicine) URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega (National Library of Medicine) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Quinoline-4-Carboxylic Acid Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. Quinoline-4-carboxylic acids (cinchoninic acids) are critical scaffolds in drug discovery, serving as the backbone for numerous antimalarial, antiviral,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. Quinoline-4-carboxylic acids (cinchoninic acids) are critical scaffolds in drug discovery, serving as the backbone for numerous antimalarial, antiviral, and antineoplastic agents. This guide provides troubleshooting insights, mechanistic rationale, and validated protocols for optimizing your catalytic workflows.

Section 1: Workflow & Catalyst Selection Logic

CatalystWorkflow Start Target: Quinoline-4-Carboxylic Acid Doebner Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid) Start->Doebner Pfitzinger Pfitzinger Reaction (Isatin + Ketone) Start->Pfitzinger Carbonylation Cross-Coupling (Haloquinoline + CO) Start->Carbonylation CatDoebner Catalyst: Sulfamic Acid or p-TSA (Green, Aqueous) Doebner->CatDoebner CatPfitzinger Catalyst: CTAOH Micelles (Ultrasound, Mild) Pfitzinger->CatPfitzinger CatCarbonylation Catalyst: Pd(OAc)2 + Xantphos (High Regioselectivity) Carbonylation->CatCarbonylation

Fig 1. Decision matrix for catalyst selection in quinoline-4-carboxylic acid synthesis.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I getting heavy tar formation and low yields in my Doebner multicomponent synthesis? A1: Traditional Doebner reactions rely on harsh refluxing in strong mineral acids. These conditions indiscriminately protonate all reactive centers, promoting the rapid polymerization of pyruvic acid and the self-condensation of aldehydes before the desired three-component coupling can occur. Solution: Switch to a green, solid acid catalyst such as Sulfamic Acid (SA) or p-Toluenesulfonic acid (p-TSA) in an aqueous or dual-solvent system (e.g., water/ethylene glycol). Sulfamic acid acts as a mild, zwitterionic proton donor that selectively activates the carbonyl carbon of the aldehyde for nucleophilic attack by the aniline, without degrading the pyruvic acid[1]. This controlled activation ensures the sequential formation of the Schiff base and subsequent cyclization, drastically reducing tar byproducts[2].

Q2: My Pfitzinger reaction fails when using base-sensitive isatin derivatives. What are my catalytic alternatives? A2: The classic Pfitzinger reaction requires strong alkaline conditions (e.g., concentrated KOH or NaOH) to hydrolyze and open the isatin ring. This high bulk basicity inevitably destroys base-sensitive functional groups (like esters or sensitive halogens) on the isatin core. Solution: Employ a surfactant-catalyzed approach under ultrasonic irradiation. Using cetyltrimethylammonium hydroxide (CTAOH) forms local micelles that concentrate the hydrophobic reactants. The surfactant acts as a phase-transfer catalyst and provides a localized basic microenvironment, stabilizing the ring-opened intermediate at much lower bulk basicity and near-ambient temperatures (35 °C)[3]. This prevents the degradation of sensitive functional groups while accelerating the reaction.

Q3: How do I optimize the Palladium-catalyzed carbonylation of haloquinolines to synthesize quinoline-4-carboxylic acid esters? A3: The oxidative addition of the Palladium catalyst to the C-X bond can be sluggish for electron-rich quinoline derivatives. Furthermore, premature CO insertion can lead to off-target side reactions if the nucleophile (e.g., methanol) does not efficiently trap the acyl-palladium intermediate. Solution: Utilize Palladium(II) Acetate (Pd(OAc)₂) coupled with a sterically demanding bidentate ligand like Xantphos. Xantphos forces a cis-coordination geometry on the Pd center, which thermodynamically favors and accelerates the reductive elimination step of the acyl-palladium intermediate. Ensure a strictly anhydrous environment and use a mild base like Cesium Carbonate (Cs₂CO₃) to facilitate the nucleophilic attack without hydrolyzing the resulting ester[4].

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Green Doebner Synthesis using Sulfamic Acid

Mechanistic Rationale: Sulfamic acid provides a heterogeneous acidic surface in water, driving the condensation of aniline and aldehyde while remaining insoluble enough to be easily recovered via filtration.

  • Preparation: In a 50 mL round-bottom flask, combine substituted aniline (1.1 mmol), aromatic aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol) in 10 mL of deionized water.

  • Catalyst Addition: Add Sulfamic Acid (SA) (3 mol%) to the suspension.

    • Self-Validation Checkpoint: The pH of the suspension should drop slightly (pH ~3-4), indicating active protonation of the aldehyde species[1].

  • Reaction: Heat the mixture to reflux with continuous magnetic stirring for 2-4 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Isolation: Upon completion, cool the mixture to room temperature. The crude quinoline-4-carboxylic acid will precipitate out of the aqueous phase.

    • Self-Validation Checkpoint: If precipitation does not occur, the reaction may not have reached full cyclization; verify TLC to ensure the Schiff base intermediate has been fully consumed.

  • Purification: Filter the solid and wash with cold water. Recrystallize from hot ethanol to obtain the pure product.

  • Catalyst Recovery: Recover the aqueous filtrate containing the SA catalyst. Evaporate excess water if necessary; the catalyst can be reused for up to three consecutive cycles without significant loss of activity[1].

Protocol B: Pd-Catalyzed Carbonylation of 7-Bromoquinoline

Mechanistic Rationale: Pd(OAc)₂ acts as the precatalyst, reducing to active Pd(0) in situ, while Xantphos ensures the correct geometry for efficient CO insertion and reductive elimination.

  • Setup: In an oven-dried Schlenk flask, add the 7-bromoquinoline derivative (1.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times to ensure an oxygen-free environment.

    • Self-Validation Checkpoint: Failure to strictly exclude oxygen will result in the immediate formation of a black precipitate (Pd(0) black) upon heating, permanently halting the catalytic cycle[4].

  • Solvent Addition: Inject anhydrous 1,4-dioxane and methanol (acting as the nucleophile) via a gas-tight syringe.

  • Carbonylation: Purge the system with CO gas for 5 minutes and maintain a steady CO balloon pressure.

  • Heating: Heat the reaction mixture to reflux (approx. 100 °C) for 3 hours.

  • Workup: Cool to room temperature, vent excess CO safely in a fume hood, and filter the mixture through a pad of Celite to remove the spent catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (PE:EA 5:1) to yield the pure quinoline-4-carboxylate[4].

Section 4: Quantitative Data & Catalyst Efficiency

Table 1: Catalyst Efficiency Comparison for Quinoline-4-Carboxylic Acid Synthesis

Reaction TypeCatalyst SystemSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Doebner Sulfamic Acid (3 mol%)WaterReflux2 - 485 - 92Recyclable, green solvent[1]
Doebner p-TSA (10 mol%)H₂O / Ethylene GlycolReflux3 - 3.580 - 85Broad substrate scope[2]
Pfitzinger KOH (Traditional)Ethanol / Water8012 - 2455 - 75Traditional baseline
Pfitzinger CTAOH (Surfactant)Water (Ultrasound)350.180 - 95Energy efficient, rapid[3]
Carbonylation Pd(OAc)₂ + Xantphos1,4-Dioxane100375 - 85High regioselectivity[4]

Section 5: References

  • Sulfamic Acid: An Efficient and Recyclable Solid Acid Catalyst for the Synthesis of Quinoline-4-Carboxylic Acid Derivatives in W - Walsh Medical Media

  • Full article: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction - Taylor & Francis

  • Energy efficient Pfitzinger Reaction - Rsc.org

  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents

Sources

Optimization

Technical Support Center: Accelerating the Doebner-Miller Quinoline Synthesis

Welcome to the technical support guide for the Doebner-Miller synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction for quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Doebner-Miller synthesis. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction for quinoline synthesis and seek to overcome its classic challenge: long reaction times. Here, we provide field-proven insights, troubleshooting workflows, and answers to frequently encountered issues, with a focus on optimizing reaction efficiency and minimizing experimental bottlenecks.

Introduction: The Time-Yield Conundrum in Doebner-Miller Synthesis

The Doebner-Miller reaction, a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, has been a staple in heterocyclic chemistry for over a century.[1][2] However, its traditional execution often requires harsh acidic conditions and prolonged heating, leading to significant challenges. The most common issues—excruciatingly slow reactions, low yields, and the formation of intractable polymeric tars—are often interconnected.[3][4] Aggressive heating to accelerate the reaction can paradoxically lower the yield by promoting the acid-catalyzed polymerization of the carbonyl starting material.[4][5]

This guide provides a systematic approach to diagnosing and solving these problems, enabling you to reduce reaction times while preserving or even enhancing product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner-Miller reaction?

A1: While the exact mechanism has been a subject of some debate, it is generally understood to proceed through a series of key steps.[1] The process begins with a Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular electrophilic cyclization onto the aniline ring, dehydration, and a final oxidation step to furnish the aromatic quinoline ring.[6] The oxidation can occur via an external oxidizing agent or through an internal disproportionation where one intermediate acts as a hydrogen acceptor.[3]

Q2: What are the standard catalysts used, and how do they impact reaction speed?

A2: The reaction is acid-catalyzed. A wide array of both Brønsted and Lewis acids are effective.[1]

  • Brønsted Acids: Common choices include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[3]

  • Lewis Acids: Tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), and scandium(III) triflate (Sc(OTf)₃) are frequently used.[1][3][5]

The choice and concentration of the acid are critical; stronger acids or higher concentrations can increase the rate but also aggressively promote the polymerization of the carbonyl reactant, leading to tar formation.[3][5]

Q3: Why is an external oxidizing agent sometimes required?

A3: The final step of the mechanism is the aromatization of a dihydroquinoline intermediate.[4] While Schiff base intermediates can sometimes act as internal oxidizing agents, this process can be inefficient.[3] To ensure complete conversion and maximize yield, an external oxidant like nitrobenzene, arsenic acid, or even air (oxygen) is often added to drive the reaction to completion.[2][6]

Troubleshooting Guide: From Hours to Minutes

This section addresses the most common experimental roadblocks in a question-and-answer format, providing both the causal explanation and actionable solutions.

Issue 1: The reaction is extremely slow or has stalled completely.

Your reaction has been refluxing for hours with minimal conversion of the starting aniline (as monitored by TLC or GC-MS).

Potential Causes & Solutions

  • Sub-Optimal Catalyst Performance:

    • The "Why": The catalyst may be too mild for your specific substrates, or its concentration may be insufficient to facilitate the key cyclization step effectively. Anilines bearing strong electron-withdrawing groups are notoriously less reactive and require more potent catalytic systems.[3][7]

    • The Solution:

      • Screen Catalysts: If a mild acid like p-TsOH is ineffective, consider switching to a stronger Brønsted acid (e.g., H₂SO₄) or a potent Lewis acid (e.g., Sc(OTf)₃, Hf(OTf)₄).[3][8]

      • Increase Catalyst Loading: Cautiously increase the molar ratio of the catalyst. Monitor for any increase in byproduct formation.

      • Consider Solid Acid Catalysts: For a greener and often milder approach, explore recyclable solid acid catalysts. Ag(I)-exchanged Montmorillonite K10 clay, for example, has been shown to catalyze the reaction efficiently under solvent-free conditions, yielding products in as little as 3 hours.[9]

  • Insufficient Thermal Energy:

    • The "Why": Like most chemical reactions, the Doebner-Miller synthesis is temperature-dependent.[10] Insufficient heat means the activation energy for the rate-limiting cyclization step is not being met.

    • The Solution:

      • Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for the onset of tar formation.[3] A temperature of at least 65°C is often necessary for good yields in modified Doebner reactions.[7]

      • Change Solvent: If your solvent's boiling point limits the achievable temperature, switch to a higher-boiling solvent. However, be aware this can also accelerate side reactions.

  • Modern Acceleration Techniques (The Game Changers):

    • The "Why": Conventional heating relies on slow thermal conduction. Modern energy sources like microwaves and ultrasound provide direct, rapid, and uniform energy transfer to the reactants, dramatically accelerating the reaction rate.[11][12]

    • The Solution: Microwave-Assisted Synthesis (MAOS): This is arguably the most effective method for reducing reaction times. Microwave irradiation interacts directly with polar molecules in the mixture, leading to rapid, localized heating that can slash reaction times from many hours to mere minutes.[13] For example, a reaction that might take hours conventionally can be completed in just 25 minutes under microwave conditions.[6]

    • The Solution: Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles.[14] This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction rate, often at ambient temperature.[14][15]

Issue 2: The reaction is fast but produces low yield and excessive tar.

Your starting material is consumed quickly, but the flask is filled with a dark, sticky, and often insoluble polymer, making product isolation a nightmare.

Potential Causes & Solutions

  • Runaway Polymerization of the Carbonyl Compound:

    • The "Why": This is the most common culprit for tar formation.[4] The harsh acidic conditions required to activate the aniline for cyclization also aggressively catalyze the self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone.[3][5]

    • The Solution:

      • Control Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly or portion-wise to the heated acidic solution of the aniline.[3][4] This keeps the instantaneous concentration of the carbonyl low, favoring the desired reaction over self-polymerization.

      • Use a Biphasic System: Sequestering the sensitive carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline salt resides in an acidic aqueous phase can dramatically reduce polymerization and improve yields.[4]

      • Employ an Acetal Protecting Group: Using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal) prevents it from polymerizing. The acetal is slowly hydrolyzed in situ under the acidic conditions, generating the reactive aldehyde as needed for the reaction.[4]

Issue 3: The final product is contaminated with dihydroquinoline impurities.

Your purified product shows the presence of partially hydrogenated quinoline derivatives upon analysis (e.g., by NMR or GC-MS).

Potential Causes & Solutions

  • Incomplete Oxidation:

    • The "Why": The final aromatization step is incomplete. This can happen if the internal redox process is inefficient or if an external oxidizing agent was omitted or used in insufficient quantity.[4]

    • The Solution:

      • Add or Increase Oxidant: Ensure a sufficient stoichiometric amount of an oxidizing agent (e.g., nitrobenzene) is present.[4]

      • Monitor Reaction Progress: Use TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate. If it persists, consider adding more oxidant or extending the reaction time.

      • Post-Reaction Oxidation: If reduced impurities are found after isolation, you may be able to perform a separate oxidation step on the purified mixture using a suitable agent like manganese dioxide (MnO₂) or DDQ.[4]

Visualized Workflows and Mechanisms

Simplified Doebner-Miller Mechanism

DoebnerMiller cluster_start Reactants Aniline Aniline Michael 1. Michael Addition Aniline->Michael Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael Cyclization 2. Electrophilic Cyclization Michael->Cyclization Dehydration 3. Dehydration Cyclization->Dehydration Oxidation 4. Oxidation (Aromatization) Dehydration->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: Key stages of the Doebner-Miller reaction pathway.

Troubleshooting Workflow for Slow Reactions

Troubleshooting Start Reaction is Slow or Stalled CheckCatalyst Is the catalyst optimal for the substrate? Start->CheckCatalyst OptimizeTemp Is the temperature high enough? CheckCatalyst->OptimizeTemp Yes ActionCatalyst Screen stronger Brønsted/ Lewis acids or use solid acid catalysts. CheckCatalyst->ActionCatalyst No Advanced Consider Advanced Energy Sources OptimizeTemp->Advanced Yes ActionTemp Gradually increase heat. Monitor for tar formation. OptimizeTemp->ActionTemp No ActionAdvanced Implement Microwave (MAOS) or Ultrasound-assisted synthesis. Advanced->ActionAdvanced ActionCatalyst->Start ActionTemp->Start Success Reaction Rate Improved ActionAdvanced->Success

Caption: A decision tree for diagnosing and solving slow reactions.

Data Presentation: Accelerating Synthesis

The following table summarizes the dramatic impact of modern energy sources on reaction times compared to conventional methods.

MethodCatalystTemperatureReaction TimeTypical YieldReference
Conventional Heating HCl / ZnCl₂Reflux (e.g., >100 °C)4 - 24 hoursVariable, often moderate[3][16]
Conventional Heating Ag(I)-Montmorillonite K10100 °C (Solvent-free)3 hoursGood to Excellent (42-89%)
Microwave-Assisted H₂SO₄ / As₂O₅100 °C25 minutes Good[6][13]
Ultrasound-Assisted VariousRoom Temperature15 - 45 minutes Good to Excellent[15][17]

Experimental Protocols

Protocol 1: Microwave-Assisted Doebner-Miller Synthesis

This protocol is a representative example of an accelerated synthesis using microwave irradiation.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aniline (4 mmol) and glycerol (2.5 mL).

  • Reagent Addition: Carefully add arsenic(V) oxide (2.1 g) and concentrated sulfuric acid (4.2 mL) to the mixture. Caution: This mixture is highly corrosive and the reaction can be exothermic.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a power setting sufficient to maintain the target temperature (e.g., 100-150°C) for a short duration (e.g., 20-30 minutes).[13] Monitor the reaction pressure to ensure it remains within safe limits.

  • Workup: After the reaction is complete and the vial has cooled to room temperature, carefully pour the mixture into a beaker containing an ice-water mixture.

  • Neutralization & Isolation: Basify the aqueous mixture to a pH of 9-10 using a suitable base (e.g., aqueous NaOH or ammonia). The product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline.[13]

Protocol 2: Doebner-Miller Synthesis Using a Recyclable Solid Acid Catalyst

This protocol demonstrates a greener, milder approach under solvent-free conditions.

  • Catalyst & Reactant Preparation: In a round-bottom flask, add the solid acid catalyst, Ag(I)-exchanged Montmorillonite K10 (0.5 g).[18]

  • Reagent Addition: Add the aniline (1.5 mmol) and the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 1.0 mmol).[18]

  • Reaction: Heat the solvent-free mixture with stirring at 100 °C for approximately 3 hours. Monitor the reaction by TLC.

  • Workup: After cooling, add an organic solvent (e.g., ethyl acetate) to the flask and stir.

  • Catalyst Recovery & Product Isolation: Filter the mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.[9]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

References

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. Retrieved from [Link]

  • Forrest, T. P., Dauphinee, G. A., & Miles, W. F. (1969). On the mechanism of the Doebner–Miller reaction. Canadian Journal of Chemistry, 47(12), 2121-2124. Retrieved from [Link]

  • Eisch, J. J. (1966). Mechanism of the Doebner–Miller lepidine synthesis. Journal of the Chemical Society B: Physical Organic, 553-557. Retrieved from [Link]

  • Naidoo, R., & Singh, A. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal ResearchSpace. Retrieved from [Link]

  • Singh, A., & Naidoo, R. (2016). SYNTHESIS OF QUINOLINE DERIVATIVES BY AN IMPROVED DÖEBNER-VON MILLER REACTION USING A RECYCLABLE Ag(I). University of KwaZulu-Natal. Retrieved from [Link]

  • Matsugi, M., et al. (2000). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. Retrieved from [Link]

  • SciSpace. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Retrieved from [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. Retrieved from [Link]

  • NCBI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from [Link]

  • NCBI. (2022). The Formation of Inherently Chiral Calix[3]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules. Retrieved from [Link]

  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • Arkivoc. (n.d.). Ultrasound assisted Heterocycles Synthesis. Retrieved from [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]

  • University of Guelph. (n.d.). Factors that affect reaction rates. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Retrieved from [Link]

  • SpringerLink. (2013). Ultrasound-mediated synthesis of N,N-bis(phenacyl)aniline under solvent-free conditions. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Phenylquinoline-4-Carboxylic Acid

Welcome to the Technical Support Center. As drug development increasingly focuses on functionalized heterocycles—such as selective COX-2 inhibitors and antimalarial agents—the demand for high-purity quinoline scaffolds h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly focuses on functionalized heterocycles—such as selective COX-2 inhibitors and antimalarial agents—the demand for high-purity quinoline scaffolds has surged[1]. 3-Phenylquinoline-4-carboxylic acid is typically synthesized via the Pfitzinger reaction (condensation of isatin with phenylacetaldehyde derivatives) or the Doebner reaction[2]. Both pathways generate a crude product heavily contaminated with unreacted precursors, polymerized byproducts, and inorganic salts.

This guide provides a causality-driven, self-validating framework for isolating and purifying crude 3-phenylquinoline-4-carboxylic acid, ensuring your product meets the stringent purity requirements for downstream pharmacological screening and derivatization.

Process Overview & Logical Workflow

The purification of quinoline-4-carboxylic acids relies heavily on their amphoteric nature. The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group means the molecule's solubility is strictly pH-dependent.

PurificationWorkflow A Crude Alkaline Mixture (pH > 8) B Acidification (pH 4-5) Isoelectric Precipitation A->B C Vacuum Filtration Isolate Crude Solid B->C D Dissolution in Hot Solvent (EtOH or AcOH) C->D E Hot Filtration (Activated Charcoal) D->E F Slow Cooling Crystallization E->F G Pure 3-Phenylquinoline- 4-Carboxylic Acid F->G

Workflow for the isolation and purification of quinoline-4-carboxylic acids.

Initial Isolation: Acid-Base Extraction FAQs

Q: Why does my crude product fail to precipitate completely after the alkaline reaction? A: Precipitation failure is almost always a result of over-acidification or under-acidification. Because 3-phenylquinoline-4-carboxylic acid is amphoteric, it forms a highly soluble carboxylate salt in alkaline conditions (pH > 8) and a highly soluble protonated quinolinium salt in strongly acidic conditions (pH < 2). To force the compound out of the aqueous phase, you must adjust the solution to its isoelectric point (typically pH 4–5), where it exists as an insoluble neutral zwitterion.

AcidBaseEquilibrium Alkaline Alkaline Salt Soluble (pH > 8) Zwitterion Zwitterion Insoluble (pH 4-5) Alkaline->Zwitterion + HCl Zwitterion->Alkaline + NaOH Acidic Protonated Cation Soluble (pH < 2) Zwitterion->Acidic + HCl Acidic->Zwitterion + NaOH

pH-dependent solubility states of amphoteric 3-phenylquinoline-4-carboxylic acid.

Q: Which acid should I use for the precipitation step? A: Dilute hydrochloric acid (10% v/v) or glacial acetic acid are the industry standards[3]. Acetic acid is often preferred because its buffering capacity makes it harder to accidentally overshoot the isoelectric point into the highly acidic (pH < 2) range.

Methodology 1: Isoelectric Precipitation Workflow

Self-Validating Check: The sudden formation of a dense, opaque suspension indicates you have successfully reached the isoelectric point.

  • Cooling: Transfer the alkaline reaction mixture to an ice-water bath and cool to 0–5 °C. This minimizes exothermic heating during neutralization, which could otherwise cause the product to oil out or degrade.

  • Acidification: Add 10% (v/v) aqueous HCl or glacial acetic acid dropwise under vigorous mechanical stirring.

  • pH Monitoring: Continuously monitor the pH using a calibrated pH meter until the pH stabilizes strictly between 4.0 and 5.0.

  • Maturation: Allow the suspension to stir for 30 minutes at 0–5 °C to ensure complete aggregation of the precipitate.

  • Isolation: Isolate the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water to remove residual inorganic salts (e.g., NaCl or KCl).

  • Drying: Dry the crude solid in a vacuum desiccator at 60 °C overnight to remove residual moisture prior to recrystallization.

Recrystallization & Solvent Selection FAQs

Q: How do I choose the optimal recrystallization solvent for my crude product? A: The ideal solvent dissolves the target compound completely at its boiling point but exhibits near-zero solubility at room temperature or below. For 3-phenylquinoline-4-carboxylic acid, the rigid, planar aromatic system combined with the polar carboxylic acid group dictates the use of polar protic or polar aprotic solvents[2][4].

Table 1: Solvent Selection Matrix for Quinoline-4-Carboxylic Acids

Solvent SystemHot SolubilityCold SolubilityMechanistic Rationale & Remarks
Absolute Ethanol HighLowStandard Choice. Provides an excellent balance of yield and purity. Easy to remove under vacuum[2].
Glacial Acetic Acid Very HighModerateBest for highly impure batches. Excellent at keeping unreacted isatin and polar byproducts in solution during cooling[3].
DMF / Water (Binary) HighVery LowBest for stubborn compounds. Dissolve in hot DMF, then add water dropwise until turbid. High boiling point requires extensive drying.

Q: My compound "oils out" (forms a liquid layer) instead of crystallizing. What is the mechanistic cause and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's saturation concentration is reached at a temperature above the melting point of the solute-solvent mixture[5]. The compound separates as an oil rather than a crystal lattice.

  • To fix this: You must lower the saturation temperature. Do this by adding a slightly larger volume of the primary solvent (dilution), or by switching to a binary solvent system (e.g., Ethanol/Water) to alter the thermodynamic solubility profile. Alternatively, introducing a seed crystal or applying brief ultrasonication can bypass the energy barrier and induce immediate nucleation[5].

Q: The recrystallized product still exhibits a dark brown/purple discoloration. What is the cause? A: A purple or dark brown tint is a classic indicator of unreacted isatin (which is intensely colored) or trapped polymeric byproducts from the condensation reaction. This requires a hot filtration step utilizing activated charcoal, which adsorbs these large, conjugated impurities via π-π stacking.

Methodology 2: Advanced Recrystallization & Decolorization

Self-Validating Check: The filtrate emerging from the hot filtration step should be clear and pale yellow, confirming the successful removal of polymerized impurities.

  • Dissolution: Transfer the dried crude 3-phenylquinoline-4-carboxylic acid to a round-bottom flask equipped with a reflux condenser. Add the minimum volume of absolute ethanol required to dissolve the solid at its boiling point (approx. 78 °C).

  • Decolorization: Temporarily remove the flask from the heat source to prevent boil-over. Cautiously add 1–2% (w/w) activated charcoal. Return to heat and reflux for an additional 15 minutes.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Celite pad or fluted filter paper to remove the charcoal and insoluble impurities. Note: Pre-warming the funnel prevents premature crystallization in the stem.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the thermodynamic growth of large, highly pure crystal lattices while excluding impurities[5].

  • Yield Maximization: Once at room temperature, chill the flask in an ice bath (0–5 °C) for 1 hour to crash out the remaining product.

  • Collection: Collect the purified crystals via vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.

References

  • Hajalsiddig, T. T. H., & Saeed, A. E. M. "3-phenyl-quinoline-4-carboxylic acid derivatives". European Journal of Chemistry. Available at:[Link]

  • National Institutes of Health (NIH). "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". PubMed Central. Available at:[Link]

  • MDPI. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives". Molecules. Available at:[Link]

  • Google Patents. "Process for making 2-hydroxyquinoline-4-carboxylic acids". US Patent 3691171A.
  • NIScPR. "Synthesis, characterization and antibacterial activity studies on some fluorine containing quinoline-4-carboxylic acids and their derivatives". Indian Journal of Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Quinoline-4-Carboxylic Acids with Electron-Withdrawing Groups

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing quinoline-4-carboxylic acids (cinchoninic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when synthesizing quinoline-4-carboxylic acids (cinchoninic acids) bearing electron-withdrawing groups (EWGs).

Core Challenges & Mechanistic Logic

The incorporation of EWGs (e.g., −CF3​ , −NO2​ , −OCF3​ , halides) into the quinoline scaffold is highly desirable for modulating lipophilicity and metabolic stability in drug discovery[1]. However, these groups fundamentally alter the electronic landscape of the starting materials:

  • Nucleophilic Starvation in Doebner Reactions: In the classical Doebner multicomponent reaction (aniline, aldehyde, pyruvic acid), EWGs exert strong inductive and resonance-withdrawing effects. This depletes the electron density on the aniline nitrogen, severely retarding the initial nucleophilic attack required for Schiff base (imine) formation[2].

  • Base-Induced Degradation in Pfitzinger Reactions: The Pfitzinger condensation typically requires harsh basic conditions (e.g., refluxing KOH) to open the isatin ring into isatinic acid[1]. While EWGs on the isatin ring can accelerate this initial ring-opening, base-sensitive EWGs (such as esters or nitriles) will undergo rapid hydrolysis or decarboxylation before cyclization can occur[3].

Workflow & Method Selection

Workflow A Starting Materials: Aniline (EWG) + Aldehyde + Pyruvate / Isatin B Are substrates base-sensitive? A->B C Pfitzinger Reaction (Strong Base: KOH) B->C No D Hydrogen-Transfer Doebner (Lewis/Brønsted Acid) B->D Yes E Quinoline-4-Carboxylic Acid Derivative C->E Yields vary with EWG D->E High Yields for EWG

Workflow for selecting the optimal synthesis route for EWG-quinolines.

Troubleshooting & FAQs

Q1: My conventional Doebner reaction with 6-(trifluoromethoxy)aniline is yielding <10% product. How can I drive this reaction to completion? A1: The failure is due to the extreme electron deficiency of the aniline, which prevents spontaneous imine formation in refluxing ethanol[4]. Causality & Solution: You must artificially increase the electrophilicity of the aldehyde. Switch to the Doebner Hydrogen-Transfer Reaction using a strong Lewis acid like BF3​⋅THF [5]. The Lewis acid coordinates with the aldehyde oxygen, lowering the LUMO energy and forcing the condensation with the electron-poor aniline. Self-Validation Check: Monitor the reaction via TLC. The formation of the transient imine- BF3​ complex is usually rapid. If the starting aniline persists after 30 minutes, increase the Lewis acid loading to 2.0 equivalents[6].

Q2: During the Pfitzinger reaction of 5-nitroisatin, I am observing a complex mixture of degradation products instead of the quinoline. What is the mechanism of failure? A2: The standard Pfitzinger protocol utilizes strong aqueous base (KOH/EtOH)[1]. The highly electron-withdrawing nitro group stabilizes the intermediate isatinic acid but also makes the molecule highly susceptible to base-catalyzed decarboxylation and polymerization at elevated temperatures. Causality & Solution: You must lower the activation energy of the condensation step to allow for milder conditions. Utilize a supramolecular catalyst such as aminoethylamino- β -cyclodextrin (AEA- β -CD)[3]. The hydrophobic cavity of the cyclodextrin encapsulates the isatin, while the amine groups provide localized, mild basicity, allowing the reaction to proceed cleanly at 50 °C in water without bulk strong base[3].

Q3: How do I prevent the intermediate dihydroquinoline from stalling in the acid-catalyzed Doebner route? A3: In the modified Doebner reaction, the cyclized intermediate is a dihydroquinoline. In classical setups, an external oxidant is needed. However, under hydrogen-transfer conditions, the dihydroquinoline intermediate acts as a hydride donor to a second equivalent of the transient imine, reducing it to an amine while simultaneously aromatizing into the desired quinoline[5]. Self-Validation Check: Ensure you provide a slight excess of the aldehyde (1.5 equiv) to generate enough imine to act as the sacrificial hydrogen acceptor[6]. The precipitation of the highly conjugated, fully aromatic quinoline-4-carboxylic acid from the reaction mixture serves as an immediate visual confirmation of successful aromatization.

Experimental Workflows & Protocols

Protocol A: Doebner Hydrogen-Transfer Reaction (For EWG-Anilines)

This protocol utilizes Lewis acid catalysis to overcome poor nucleophilicity[5].

Mechanism N1 Aniline (EWG) + Aldehyde N2 Transient Imine Complex (Lewis Acid Promoted) N1->N2 Condensation N3 Reaction with Pyruvic Acid (Enol Form) N2->N3 C-C Bond Formation N4 Dihydroquinoline Intermediate N3->N4 Cyclization & Dehydration N5 Hydride Transfer / Oxidation N4->N5 Redox Exchange N6 Quinoline-4-Carboxylic Acid N5->N6 Aromatization

Mechanistic pathway of the Doebner Hydrogen-Transfer reaction.

Step-by-Step Methodology:

  • Imine Pre-formation: To a dry round-bottom flask, add the EWG-substituted aniline (1.0 equiv) and the aldehyde (1.5 equiv) in anhydrous acetonitrile ( CH3​CN )[6].

  • Lewis Acid Activation: Dropwise add BF3​⋅THF (2.0 equiv) at room temperature. Stir for 30 minutes. Validation: Withdraw a 10 µL aliquot, quench in CDCl3​ , and confirm imine formation via 1H -NMR (characteristic shift at ~8.2-8.5 ppm).

  • Condensation: Add pyruvic acid (1.5 equiv) to the activated imine complex[6].

  • Cyclization & Aromatization: Heat the reaction mixture to 65 °C and stir for 21 hours[6]. The hydrogen transfer occurs in situ.

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Filter the solid, wash sequentially with water and cold chloroform to remove the reduced amine byproduct, and dry in vacuo to obtain the pure quinoline-4-carboxylic acid[6].

Protocol B: Green Brønsted-Acid Catalyzed Doebner Reaction

For moderately deactivated anilines (e.g., halogens), a milder, aqueous approach can be utilized[7].

  • Reagent Assembly: Combine the halogenated aniline (1.0 mmol), aldehyde (1.0 mmol), and sodium pyruvate (1.2 mmol) in a flask[7].

  • Catalyst & Solvent: Add p -Toluenesulfonic acid ( p -TSA) as the Brønsted acid catalyst. Suspend the mixture in a 1:1 dual solvent system of deionized water and ethylene glycol (10 mL)[7].

  • Thermal Activation: Heat the mixture to 50–100 °C for 3 hours[7].

  • Recovery: Cool the reaction to induce precipitation. Filter and wash with water to yield the pure product[7].

Quantitative Performance Data

The following table summarizes the causal relationship between the chosen methodology and the resulting yield when synthesizing quinoline-4-carboxylic acids with challenging EWG substrates.

Substrate (Aniline/Isatin)Reaction MethodCatalyst / ConditionsYield (%)Key Limitation Overcome
6-(Trifluoromethoxy)anilineConventional DoebnerNone / EtOH, Reflux< 10%Poor nucleophilicity of amine[4]
6-(Trifluoromethoxy)anilineHydrogen-Transfer Doebner BF3​⋅THF / MeCN, 65 °C82%Poor nucleophilicity of amine[5]
4-NitroanilineHydrogen-Transfer Doebner BF3​⋅THF / MeCN, 65 °C89%Extreme electron deficiency[8]
4-FluoroanilineGreen Doebner p -TSA / H2​O +Ethylene Glycol85%Environmental toxicity / slow kinetics[7]
5-NitroisatinConventional PfitzingerKOH / EtOH+ H2​O , Reflux~40%Base-induced degradation[1]
5-NitroisatinSupramolecular PfitzingerAEA- β -CD / H2​O , 50 °C88%Base-induced degradation[3]

References

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction Source: Taylor & Francis Online URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (NIH PMC) URL: [Link]

  • Title: Utilization of Water-Soluble Aminoethylamino–β–Cyclodextrin in the Pfitzinger Reaction Source: Catalysts (MDPI) URL: [Link]

Sources

Troubleshooting

Solvent-free synthesis of 2-arylquinoline-4-carboxylic acids

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals master the solvent-free synthesis of 2-arylquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals master the solvent-free synthesis of 2-arylquinoline-4-carboxylic acids. These privileged scaffolds are critical in the development of antimalarial, antileishmanial, and antitubercular therapeutics[1].

Transitioning from traditional reflux methods to solvent-free mechanochemical and microwave-assisted approaches drastically reduces reaction times and eliminates toxic solvent waste. However, removing the solvent fundamentally changes the reaction kinetics and heat distribution. This guide provides field-proven methodologies, mechanistic troubleshooting, and the physical causality behind each step to ensure your syntheses are robust and reproducible.

Part 1: Mechanistic Workflow & Troubleshooting

To successfully execute these reactions, you must understand the physical state changes occurring in the absence of a solvent. The diagram below maps the solvent-free Pfitzinger reaction pathway, highlighting critical failure nodes where intervention is required.

G Isatin Isatin + Aryl Ketone Grind Mechanochemical Grinding with Solid KOH Isatin->Grind MW Microwave Irradiation (Solvent-Free, 1-9 min) Grind->MW Error1 Incomplete Ring Opening (Unreacted Isatin) Grind->Error1 Insufficient mixing Water Aqueous Dissolution MW->Water Error2 Charring / Tar Formation MW->Error2 Hotspots / Overheating Acidify Acidification (HCl to pH 2-3) Water->Acidify Product 2-Arylquinoline-4-carboxylic Acid (Precipitate) Acidify->Product

Workflow and troubleshooting nodes for solvent-free Pfitzinger quinoline synthesis.

Part 2: Validated Solvent-Free Methodologies

Every protocol below is designed as a self-validating system . By observing specific physical changes, you can confirm the success of intermediate steps without needing to halt the reaction for complex analytics.

Method A: Microwave-Assisted Pfitzinger Condensation

The Pfitzinger reaction combines isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids[2].

  • Mechanochemical Activation: In an agate mortar, combine 1.0 eq of isatin, 1.0 eq of the aryl methyl ketone, and 3.0 eq of solid KOH. Grind vigorously for 5–10 minutes.

    • Causality: Without a solvent, the reaction relies entirely on solid-state particle contact. Grinding maximizes the interfacial surface area. KOH acts as both a base and a hygroscopic medium, drawing in atmospheric moisture to facilitate the nucleophilic attack on the isatin amide bond.

  • Microwave Irradiation: Transfer the homogenized, slightly tacky powder to a microwave-safe vessel. Irradiate at 300W–400W for 2–9 minutes.

    • Self-Validation: The reaction is proceeding correctly when the deep orange/red color of the initial mixture transitions to a pale yellow/brown fused mass, indicating complete condensation and cyclization.

  • Aqueous Workup & Precipitation: Dissolve the fused mass in minimal distilled water and filter any insoluble impurities. Add concentrated HCl dropwise until the solution reaches pH 2-3.

    • Causality: The product initially exists as a highly soluble potassium carboxylate salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the pure 2-arylquinoline-4-carboxylic acid to precipitate.

Method B: Microwave-Assisted Doebner Multicomponent Reaction

The Doebner reaction condenses an aniline, an aryl aldehyde, and pyruvic acid[1].

  • Reagent Mixing: In a solvent-free vessel, combine 1.0 eq aniline, 1.0 eq aryl aldehyde, and 1.0 eq pyruvic acid. Add a catalytic drop of Trifluoroacetic acid (TFA).

    • Causality: TFA accelerates the initial formation of the Schiff base between the aniline and the aldehyde. This is the rate-limiting step and must occur quickly before the pyruvic acid degrades.

  • Microwave Irradiation: Irradiate at 120°C (approx. 300W) in 30-second pulses for a total of 0.5 to 3 minutes[1].

    • Self-Validation: The mixture will bubble vigorously due to the generation of water vapor (the condensation byproduct). The reaction is complete when bubbling ceases and the mixture solidifies upon cooling.

  • Purification: Wash the resulting solid with warm water to remove unreacted pyruvic acid and TFA, followed by a cold ethanol wash to remove unreacted aldehydes.

Part 3: Quantitative Data Comparison

Selecting the right synthetic route depends on your starting materials and tolerance for side reactions. Use the table below to compare the two dominant solvent-free methods[1][2].

ParameterSolvent-Free Doebner ReactionSolvent-Free Pfitzinger Reaction
Core Reagents Aniline, Aryl Aldehyde, Pyruvic AcidIsatin, Aryl Methyl Ketone
Catalyst / Base Catalytic TFA or NoneSolid KOH or NaOH (excess)
Activation Method Microwave (120°C, 300W)Mechanochemical Grinding + MW (400W)
Reaction Time 0.5 – 3 minutes2 – 9 minutes
Typical Yield 40% – 77%75% – 95%
Byproducts Water, CO 2​ Water
Primary Challenge Pyruvic acid polymerizationIncomplete solid-state mixing

Part 4: Troubleshooting FAQs

Q: Why does my solvent-free Doebner reaction yield a sticky tar instead of a crystalline powder? A: Causality: Pyruvic acid is highly susceptible to thermal polymerization and rapid decarboxylation when exposed to uncontrolled microwave heating without a solvent sink to dissipate the heat. Solution: Utilize pulsed microwave irradiation (e.g., 30-second intervals) rather than continuous heating to prevent thermal runaway. Ensure the internal reaction temperature does not exceed 120°C. Adding a catalytic amount of a solid acid can also direct the kinetic pathway toward the desired Schiff base condensation faster than the pyruvic acid can polymerize[1].

Q: During the Pfitzinger reaction, I observe unreacted isatin (purple/orange specks) in the final product. How do I fix this? A: Causality: The Pfitzinger reaction requires the base-mediated cleavage of the isatin amide bond to form the isatinate intermediate[2]. In a solvent-free setup, this relies entirely on localized physical contact. If mixing is inadequate, the localized concentration of KOH is too low to initiate ring-opening. Solution: Increase the mechanochemical grinding time to at least 5–10 minutes before applying microwave irradiation. The mixture must become a homogeneous powder. The ambient moisture drawn in by the KOH acts as a micro-solvent, which is critical for the initial ring-opening step.

Q: How do I purify the final 2-arylquinoline-4-carboxylic acid without negating the "green" solvent-free aspect of the synthesis? A: Causality: Traditional recrystallization requires large volumes of hot organic solvents (like ethanol or DMF). However, the carboxylic acid functional group provides a chemical handle for aqueous purification. Solution: Employ an acid-base cycling protocol. Dissolve the crude product in a mild aqueous base (e.g., 5% NaHCO 3​ ), which converts the product into a highly soluble sodium salt while leaving unreacted organic impurities (like unreacted ketones or aldehydes) as insoluble solids. Filter the solution, then re-acidify the filtrate with HCl to pH 2-3 to precipitate the pure 2-arylquinoline-4-carboxylic acid.

References

  • Title: Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities Source: ResearchGate / Journal of Heterocyclic Chemistry URL
  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: MDPI URL
  • Title: RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES Source: IMIST / Revues Scientifiques Marocaines URL

Sources

Optimization

Technical Support Center: Optimizing BF3·THF Catalysis in the Doebner Reaction

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of quinoline-4-carboxylic acids.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the synthesis of quinoline-4-carboxylic acids. Here, we address the mechanistic causality behind reaction failures, provide data-driven troubleshooting for the Doebner hydrogen-transfer reaction, and outline self-validating protocols for large-scale synthesis.

Mechanistic Grounding & Rationale

The classical Doebner reaction—a three-component condensation of an aniline, an aldehyde, and pyruvic acid—is a cornerstone for synthesizing quinoline-4-carboxylic acids. However, researchers frequently encounter severely diminished yields when utilizing electron-deficient anilines (e.g., those bearing −OCF3​ , −F , or −NO2​ groups). Mechanistically, electron-withdrawing substituents reduce the nucleophilicity of the aniline, stalling the critical Michael addition step.

To circumvent this, modern protocols employ a hydrogen-transfer pathway mediated by Boron trifluoride tetrahydrofuran complex (BF3·THF) 1. BF3·THF acts as a potent Lewis acid that forms a transient imine-BF3 complex. This complex reacts with the enol form of pyruvic acid to generate a dihydroquinoline intermediate. Crucially, this intermediate acts as a hydride transfer reagent, reducing a second equivalent of the imine to its corresponding amine, thereby driving the aromatization to the final quinoline product 2.

Doebner_Mechanism A Aniline + Aldehyde B Imine-BF3 Complex A->B BF3·THF Catalysis D Dihydroquinoline Intermediate B->D Addition of C C Enol Pyruvic Acid C->D Cyclization E Quinoline-4-Carboxylic Acid D->E Hydride Transfer / Aromatization

Doebner hydrogen-transfer mechanism utilizing BF3·THF to activate electron-deficient anilines.

Frequently Asked Questions & Troubleshooting

Q1: How do I determine the optimal BF3·THF concentration for my substrate? A: Catalyst concentration is the most critical variable in this modified Doebner reaction. Empirical data demonstrates that 0.5 equivalents of BF3·THF is the optimal inflection point 2. Using less than 0.5 equivalents results in incomplete imine activation, while exceeding 1.0 equivalent provides no significant yield enhancement and can complicate downstream purification by promoting Lewis acid-induced polymerization of the aldehyde.

Quantitative Data Summary: Catalyst & Solvent Optimization
EntryCatalyst (Equiv)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1NoneEtOHReflux<10%Classical conditions fail; aniline nucleophilicity is too low.
2H₂NSO₃H (1.0)H₂O10025%Weak Brønsted acidity leads to incomplete imine activation.
3BF₃·THF (0.1)MeCN6545%Sub-stoichiometric Lewis acid fails to sustain the cycle.
4BF₃·THF (0.5) MeCN 65 82-85% Optimal activation; complete conversion via H-transfer.
5BF₃·THF (1.0)MeCN6584%Excess catalyst is redundant; identical yield to 0.5 equiv.
6BF₃·THF (0.5)Toluene6555%Non-polar solvent causes poor solubility of intermediates.

Q2: My reaction mixture turns into an intractable tar, and my yields are low. How do I prevent this? A: Tar formation is typically caused by the thermal decomposition of pyruvic acid and the subsequent polymerization of its degradation products. Do not add pyruvic acid all at once. The self-validating solution is to add the pyruvic acid dropwise as a diluted solution in acetonitrile over several hours while maintaining the reaction at 65 °C 2. This keeps the steady-state concentration of unreacted pyruvic acid low, suppressing side reactions.

Q3: Why use BF3·THF instead of BF3·Et2O? A: While both boron trifluoride complexes exhibit similar reactivity and yield profiles, BF3·THF is strongly recommended for scale-up operations. BF3·THF is significantly less volatile, less prone to fuming, and generally easier to handle safely in a process chemistry environment 2.

Self-Validating Experimental Protocol

To ensure reproducibility and high yields (especially for large-scale synthesis >100g), adhere to the following step-by-step methodology 3. This protocol includes built-in validation checks to ensure process integrity.

Step 1: Imine Formation & Activation
  • In a rigorously dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in anhydrous acetonitrile (MeCN, 1.0 mL).

  • Validation Check: The solution should be clear. Ensure the aldehyde is in slight excess to drive imine formation.

  • At room temperature, slowly add BF3·THF (0.5 equivalents, 0.9 mmol) to the solution.

  • Heat the reaction mixture to 65 °C and stir for 1 hour to ensure complete formation of the transient imine-BF3 complex.

Step 2: Controlled Condensation
  • Prepare a separate solution of pyruvic acid (0.6 mmol) diluted in acetonitrile (1.67 mL). Note the stoichiometry: pyruvic acid is the limiting reagent to prevent polymerization.

  • Using an addition funnel or syringe pump, add the pyruvic acid solution dropwise to the main reaction mixture over a period of 2 to 3 hours, strictly maintaining the internal temperature at 65 °C.

  • Continue stirring the reaction mixture at 65 °C for an additional 20 hours.

Step 3: Work-up and Isolation
  • Cool the reaction mixture to room temperature.

  • Quench the Lewis acid by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Validation Check: Perform a ¹H NMR measurement on the crude mixture. A successful reaction will show a characteristic shift for the newly formed quinoline aromatic protons and the disappearance of the aldehyde peak.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation. Purify via recrystallization or silica gel chromatography.

Downstream Application: STAT3 Pathway Inhibition

The optimization of the Doebner reaction is critical for drug development, particularly in synthesizing quinoline-based inhibitors like YHO-1701 1. These molecules are designed to target the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, a highly sought-after target in oncology. By synthesizing heavily substituted, electron-deficient quinolines, researchers can develop compounds that effectively block STAT3 dimerization, preventing the transcription of cancer survival genes 4.

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., IL-6R) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 Phospho-STAT3 Dimer STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Cancer) pSTAT3->Nucleus Translocation Inhibitor Quinoline Inhibitor Inhibitor->STAT3 Blocks Dimerization

STAT3 signaling pathway illustrating targeted inhibition of dimerization by quinoline derivatives.

References

  • Multicomponent Synthesis of Quinolines via Hydrogen-Transfer Reaction Source: Thieme Connect URL
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL
  • Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acids Source: Benchchem URL
  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines Source: Benchchem URL

Sources

Troubleshooting

Section 1: The Skraup &amp; Doebner-von Miller Reactions: Taming the Exotherm

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields, complex mixtures,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoline Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with low yields, complex mixtures, and intractable byproducts during heterocyclic scaffold construction.

Quinoline synthesis is inherently plagued by competing reaction pathways. Because these classical name reactions (Skraup, Conrad-Limpach, Friedländer) rely on highly reactive intermediates, slight deviations in temperature, stoichiometry, or substrate electronics will drastically alter the reaction trajectory.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind byproduct formation and provide self-validating protocols to ensure your syntheses remain tightly controlled.

Q1: My Skraup reaction is extremely vigorous, and I am isolating a black, tarry polymer instead of my target quinoline. How do I prevent this?

The Causality: The Skraup synthesis relies on the in situ generation of acrolein via the acid-catalyzed dehydration of glycerol. Acrolein is a highly reactive, α,β-unsaturated electrophile. The dehydration step is violently exothermic. If the thermal energy is not strictly managed, the acrolein will undergo rapid, acid-catalyzed runaway polymerization before it can condense with the aniline, resulting in high-molecular-weight "tar"[1].

The Solution: You must decouple the rate of acrolein generation from the rate of oxidation. The addition of a reaction moderator, specifically Ferrous Sulfate ( FeSO4​ ), is mandatory. FeSO4​ acts as an oxygen carrier and radical scavenger, smoothing the oxidation of the dihydroquinoline intermediate and preventing the exotherm from spiking uncontrollably[1].

Skraup A Glycerol + H2SO4 B Acrolein Intermediate A->B Dehydration C Polymerization (Tar) B->C Uncontrolled Exotherm E Aniline Addition B->E Controlled D FeSO4 Moderator D->C Inhibits F Cyclization & Oxidation E->F G Quinoline (Target) F->G

Skraup synthesis pathway highlighting acrolein polymerization and FeSO4 mitigation.

Protocol 1: FeSO4​ -Moderated Skraup Synthesis

This protocol utilizes self-validating thermal checkpoints to prevent runaway polymerization.

  • Reagent Assembly: In a 500 mL round-bottom flask, combine 0.1 mol aniline, 0.06 mol nitrobenzene (oxidant), and 0.02 mol FeSO4​⋅7H2​O . Causality: The iron salt must be dispersed in the matrix before the acid is introduced to effectively scavenge radicals.

  • Acid Addition: Add 0.3 mol glycerol. Slowly add 0.15 mol concentrated H2​SO4​ dropwise while cooling the flask in an ice bath. Validation: The mixture will darken and warm up; the ice bath prevents premature, uncontrolled dehydration of glycerol.

  • Initiation: Equip the flask with a reflux condenser. Apply gentle heating using a heating mantle until the mixture begins to boil autonomously.

  • Thermal Arrest (Critical): Immediately remove the heating mantle. Validation: The reaction will continue to reflux vigorously on its own due to the exothermic dehydration of glycerol to acrolein. If external heat is not removed, acrolein will rapidly polymerize.

  • Completion: Once the autonomous boiling subsides (typically 10-15 minutes), reapply heat and reflux for an additional 3 hours to ensure complete cyclization and aromatization.

  • Isolation: Cool to room temperature, dilute with water, and basify with 10M NaOH. Steam distill the mixture to isolate the free quinoline base.

Q2: I am using a meta-substituted aniline and getting an inseparable mixture of two products. How do I improve regioselectivity?

The Causality: Meta-substituted anilines possess two non-equivalent ortho positions. During the final intramolecular electrophilic aromatic substitution step, ring closure can occur at either position, yielding a mixture of 5-substituted and 7-substituted quinolines[2].

The Solution: The classical Skraup synthesis cannot overcome this inherent electronic and steric duality. If chromatographic separation is unfeasible, you must abandon the Skraup route and utilize a regiospecific alternative, such as the Rhodium-catalyzed conjugate addition of o-aminophenylboronates to α,β -unsaturated ketones[3].

Table 1: Regioselectivity Outcomes in Skraup Synthesis

Aniline SubstitutionMajor ProductMinor Product / ByproductRegioselectivity Issue
Ortho-substituted 8-substituted quinolineNoneLow (Steric hindrance reduces overall yield)
Para-substituted 6-substituted quinolineNoneNone (Single ortho position available)
Meta-substituted 7-substituted quinoline5-substituted quinolineHigh (Mixture requires difficult separation)[2]

Section 2: The Conrad-Limpach-Knorr Synthesis: Mastering Isomeric Control

Q3: My Conrad-Limpach synthesis is yielding 2-hydroxyquinoline (2-quinolone) instead of the desired 4-quinolone. What went wrong?

The Causality: The initial condensation between an aniline and a β -ketoester is a classic example of competing kinetic and thermodynamic control[4].

  • Kinetic Pathway: At low temperatures, the aniline nitrogen (a hard nucleophile) rapidly attacks the more electrophilic ketone carbonyl, forming an enamino ester.

  • Thermodynamic Pathway: At elevated initial temperatures (~140°C), the system equilibrates to form the thermodynamically more stable amido ketone (attack on the ester group).

If you heat the initial condensation too aggressively, you will form the amido ketone, which subsequently cyclizes into the Knorr byproduct (2-quinolone) instead of the target 4-quinolone[5].

ConradLimpach Aniline Aniline + β-Ketoester Kinetic Low Temp (RT) Kinetic Control Aniline->Kinetic Thermo High Temp (140°C) Thermodynamic Control Aniline->Thermo Enamine Enamino Ester Kinetic->Enamine Fast attack on ketone Amido Amido Ketone Thermo->Amido Attack on ester Heat Heat (250°C) Enamine->Heat Q2 2-Quinolone (Byproduct) Amido->Q2 Cyclization Q4 4-Quinolone (Target) Heat->Q4 Cyclization

Kinetic vs. thermodynamic control in the Conrad-Limpach-Knorr synthesis.

Table 2: Temperature Effects on Conrad-Limpach-Knorr Product Distribution

Initial Condensation TempIntermediate FormedThermodynamic StabilityFinal Cyclization TempFinal Product
~25°C (Room Temp) Enamino esterKinetic Product (Less stable)250°C4-Quinolone (Target) [4]
~140°C Amido ketoneThermodynamic Product (Stable)140°C - 250°C2-Quinolone (Knorr Byproduct) [5]
Protocol 2: Two-Step Kinetic Conrad-Limpach Synthesis (Targeting 4-Quinolone)

This protocol physically separates the kinetic condensation from the high-temperature cyclization.

  • Kinetic Condensation: In a flask equipped with a Dean-Stark trap, dissolve 0.1 mol aniline and 0.1 mol β -ketoester in 100 mL of a non-polar solvent (e.g., toluene). Add a catalytic amount of glacial acetic acid.

  • Stirring: Stir the mixture at room temperature (~25°C) for 12 hours. Causality: The low temperature strictly enforces kinetic control, preventing the formation of the amido ketone.

  • Validation Check: Verify enamino ester formation via TLC. The absence of a strong amide carbonyl stretch (~1650-1690 cm⁻¹) in IR spectroscopy confirms the successful avoidance of the thermodynamic byproduct.

  • Solvent Swap: Evaporate the toluene under reduced pressure. Dissolve the crude enamino ester in a high-boiling solvent (e.g., diphenyl ether).

  • Thermal Cyclization: Rapidly heat the solution to 250°C for 30-45 minutes. Causality: The electrocyclic ring closure of the enamino ester has a high activation barrier; rapid heating ensures cyclization occurs before any retro-condensation can take place.

  • Isolation: Cool the mixture to room temperature. The 4-quinolone product will precipitate. Collect via vacuum filtration and wash with hexanes to remove the diphenyl ether.

Section 3: The Friedländer Synthesis: Preventing Self-Condensation

Q4: I'm seeing significant self-condensation of my ketone in the Friedländer synthesis, leaving my o-aminoaryl aldehyde unreacted. How do I favor the cross-condensation?

The Causality: The Friedländer synthesis requires the condensation of an o-aminoaryl aldehyde with a ketone possessing an α -methylene group. Because the reaction is typically driven by harsh Brønsted acids or strong bases, the highly reactive aliphatic ketone often undergoes a rapid self-aldol condensation before it can react with the sterically hindered and electronically deactivated o-aminoaryl aldehyde[6].

The Solution: Transition away from bulk Brønsted acids/bases. Modern optimization of the Friedländer synthesis utilizes specialized nanocatalysts or Brønsted acidic ionic liquids in aqueous media. These catalysts selectively activate the carbonyl group of the o-aminoaryl aldehyde via hydrogen bonding or Lewis acid coordination, drastically accelerating the desired cross-condensation pathway while suppressing the ketone self-condensation[7].

References

  • Regioselective Skraup synthesis of quinolines under microwave heating RSC Advances URL:[Link]

  • Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates Organic Letters - ACS Publications URL:[Link]

  • Benzopyridines, Chemistry tutorial Tutorsglobe.com URL:[Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review PMC - National Institutes of Health URL:[Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview ACS Omega URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Functional Group Tolerance in Doebner Synthesis

Welcome to the Doebner Synthesis Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing bottlenecks in synthesizing highly functionalized quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Doebner Synthesis Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing bottlenecks in synthesizing highly functionalized quinoline-4-carboxylic acids.

Classical Doebner reactions—which condense an aniline, an aldehyde, and pyruvic acid under harsh acidic reflux—often lead to the degradation of sensitive functional groups and fail entirely with electron-deficient substrates. This center provides mechanistic troubleshooting, validated green-chemistry protocols, and FAQs to help you achieve high yields without compromising structural integrity.

Core Mechanistic Insights: Overcoming the Limitations of Classical Doebner

To troubleshoot functional group intolerance, we must first understand the mechanistic flaw of the classical conditions. The traditional Doebner reaction relies on the aldol condensation of pyruvic acid with an aldehyde to form an α,β -unsaturated α -ketocarboxylic acid. This intermediate requires a nucleophilic Michael addition by the aniline[1]. If your aniline contains electron-withdrawing groups (e.g., −OCF3​ , −NO2​ ), its nucleophilicity drops, stalling the reaction and requiring excessive heat or harsh acids (like H2​NSO3​H ) that destroy sensitive moieties like N-Boc or acetals[2].

The Solution: Modern methodologies bypass this bottleneck by shifting to an Imine-Directed Hydrogen-Transfer Mechanism . By pre-forming a transient imine using a Lewis acid promoter (such as BF3​⋅THF ), the enol form of pyruvic acid attacks the imine directly. The resulting dihydroquinoline intermediate then transfers a hydride to a second equivalent of the imine, driving aromatization under remarkably mild conditions[3].

Doebner_Workflow Start Aniline + Excess Aldehyde Imine Transient Imine-BF3 Complex Start->Imine LewisAcid BF3·THF Promoter LewisAcid->Imine Addition Nucleophilic Attack & Cyclization Imine->Addition Hydride Hydride Transfer to 2nd Imine Imine->Hydride Acts as acceptor Pyruvic Pyruvic Acid (Enol Form) Pyruvic->Addition DHQ Dihydroquinoline Intermediate Addition->DHQ DHQ->Hydride Product Quinoline-4-Carboxylic Acid Hydride->Product AmineByprod Secondary Amine Byproduct Hydride->AmineByprod

Caption: Modified Doebner hydrogen-transfer reaction workflow enabling high functional group tolerance.

Troubleshooting & FAQs

Q1: My electron-deficient anilines (-OCF3, -NO2) are yielding <20% product. How can I drive the reaction to completion without increasing the temperature? A1: Abandon classical Brønsted acid reflux. Switch to the BF3​⋅THF promoted hydrogen-transfer method. Because the reaction relies on a second equivalent of imine to act as a hydride acceptor, you must use an excess of aniline and aldehyde relative to pyruvic acid. This alternative pathway allows usually unproductive electron-deficient substrates to reach >80% yields even on a 120-gram scale[3],[2].

Q2: I am working with acid-sensitive protecting groups like N-Boc and acetals. The harsh acidic reflux strips them. What are my options? A2: You have two highly effective routes:

  • For Acetals: The hydrogen-transfer conditions are so mild that you can actually use dimethyl acetal-protected aldehydes directly as the aldehyde equivalent in the reaction without degrading other parts of the molecule[3],[2].

  • For N-Boc Groups: Utilize a green multicomponent approach using p-toluenesulfonic acid (p-TSA) in a dual solvent system of water and ethylene glycol at 50 °C. This specific microenvironment stabilizes the transition state while remaining mild enough to leave N-Boc groups completely intact[4].

Q3: We are scaling up a quinoline-based STAT3 inhibitor (e.g., YHO-1701) for preclinical trials. How does the Doebner reaction fit into targeted drug design? A3: Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry. In the case of YHO-1701, the Doebner-synthesized quinoline core acts as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It specifically binds to the SH2 domain of the STAT3 monomer, preventing the dimerization required for nuclear translocation and subsequent tumor-promoting gene transcription[5],[3].

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor JAK JAK Kinase Activation Receptor->JAK STAT3_Mon STAT3 Monomer (SH2 Domain) JAK->STAT3_Mon STAT3_Dim STAT3 Dimerization STAT3_Mon->STAT3_Dim Phosphorylation Nucleus Nuclear Translocation STAT3_Dim->Nucleus Transcription Gene Transcription (Tumor Progression) Nucleus->Transcription Inhibitor YHO-1701 (Quinoline Core) Inhibitor->STAT3_Mon Blocks SH2 Domain

Caption: STAT3 signaling pathway and its targeted inhibition by Doebner-synthesized quinoline YHO-1701.

Quantitative Data: Catalyst & Condition Comparison

When selecting a protocol, reference this data matrix to match your substrate's functional groups with the appropriate catalytic system.

Methodology / CatalystSolvent SystemTemp (°C)Tolerated Functional GroupsYield (Electron-Deficient)Ref
Classical ( H2​NSO3​H ) EthanolRefluxAlkyl, Halogens (Moderate)< 20% (Often fails)[2]
Hydrogen-Transfer ( BF3​⋅THF ) Acetonitrile65 °C −OCF3​ , −NO2​ , Acetals, Phenols75% - 85%[3],[2]
Green Acid (p-TSA) Water / Ethylene Glycol50 °CN-Boc, Halogens, Naphthyl~ 85%[4]
Heterogeneous ( V2​O5​/Fe3​O4​ ) WaterReflux −NO2​ , −OMe , −OH Good to Excellent[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for non-standard stoichiometric ratios is explicitly defined so you understand why the chemistry works.

Protocol A: BF3​⋅THF Promoted Hydrogen-Transfer Doebner Synthesis[5],[3]

Best for: Electron-deficient anilines ( −OCF3​ , −NO2​ ) and scaling up pharmaceutical intermediates.

Causality of Stoichiometry: You will notice a deliberate 3:1 ratio of aniline/aldehyde to pyruvic acid. Because the dihydroquinoline intermediate must transfer a hydride to aromatize, a second equivalent of the transient imine is strictly required to act as the hydride acceptor (which reduces to a secondary amine byproduct). If you use a 1:1:1 ratio, the reaction will stall at the dihydroquinoline stage.

Step-by-Step Procedure:

  • Imine Pre-formation: In a dry round-bottom flask, dissolve the substituted aniline (1.8 mmol) and substituted aldehyde (2.0 mmol) in anhydrous acetonitrile (1.0 mL).

  • Lewis Acid Activation: Add BF3​⋅THF (0.5 equivalents relative to aniline) dropwise at room temperature. Stir the mixture at 65 °C for 1 hour to ensure complete imine-complex formation.

  • Addition of Pyruvate: Prepare a solution of pyruvic acid (0.6 mmol—this is the limiting reagent) in acetonitrile (1.67 mL). Add this dropwise to the heated reaction mixture.

  • Cyclization & Hydride Transfer: Maintain stirring at 65 °C for 20 hours. Validation check: TLC should show the disappearance of the pyruvic acid spot and the emergence of a highly UV-active quinoline spot.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3​ . Validation check: The evolution of CO2​ gas confirms the neutralization of the Lewis acid and unreacted pyruvic acid.

  • Purification: Separate the organic layer, dry over Na2​SO4​ , and purify via column chromatography to separate the quinoline-4-carboxylic acid from the secondary amine byproduct.

Protocol B: Eco-Friendly p-TSA Catalyzed Synthesis[4]

Best for: Substrates with highly acid-sensitive protecting groups like N-Boc.

Causality of Solvent Choice: The dual solvent system (water and ethylene glycol) acts synergistically with p-TSA. Ethylene glycol increases the solubility of the organic substrates, while the aqueous environment buffers the Brønsted acidity of p-TSA. This prevents the cleavage of the N-Boc group while still providing enough protonation to drive the elimination of water during cyclization.

Step-by-Step Procedure:

  • Solvent & Substrate Mixing: In a reaction vessel, combine the aryl aldehyde (1.0 mmol) and the N-Boc protected amine (1.0 mmol) in 10 mL of ethylene glycol.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) (10 mol%) to the mixture and stir briefly at room temperature.

  • Aqueous Pyruvate Addition: Dissolve sodium pyruvate (1.0 mmol) in a minimal amount of deionized water. Add this aqueous solution dropwise to the reaction mixture while heating to 50 °C.

  • Reaction: Stir at 50 °C for 3 hours. Validation check: The reaction mixture will often precipitate the product as it forms due to the lower solubility of the rigid quinoline core in the aqueous/glycol mixture.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated solid directly. Wash the filter cake with cold water to remove residual p-TSA and ethylene glycol, yielding the pure N-Boc protected quinoline-4-carboxylic acid (typically ~85% yield).

References

Sources

Troubleshooting

Doebner Reaction Technical Support Center: A Guide to Post-Treatment Procedures

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids and related structures. While the Doebner reaction is a cornerstone of heterocyclic chemistry, the success of the synthesis often hinges on a robust and well-understood post-treatment and purification strategy.

This document moves beyond a simple recitation of steps. It provides a deeper understanding of the causality behind each experimental choice, offering troubleshooting solutions and frequently asked questions in a direct, Q&A format to address the specific challenges you may encounter after your reaction has reached completion.

Section 1: Frequently Asked Questions - Mastering the Initial Workup

This section addresses fundamental questions regarding the initial handling of the Doebner reaction mixture.

Q1: My reaction is complete. What is the first step in the workup process?

The first step is to "quench" the reaction. This involves stopping the chemical reaction and preparing the mixture for product isolation. Typically, the reaction mixture is cooled to room temperature and then poured into a beaker containing a mixture of crushed ice and water.[1][2] For reactions run under acidic conditions, this step serves to dilute the acid and control any residual exothermic activity.

Q2: Why is pH adjustment so critical during the extraction of quinoline-4-carboxylic acids?

The pH of the aqueous phase directly dictates the solubility of your product and byproducts. This is the most critical parameter for a successful extraction.

  • To extract the acidic product: Your target molecule, a quinoline-4-carboxylic acid, is acidic. To make it soluble in an organic solvent (like ethyl acetate or dichloromethane), it must be in its neutral, protonated form. Therefore, you must adjust the aqueous layer to an acidic pH (typically pH 1-2) using a strong acid like concentrated HCl.[3] At this pH, the carboxylic acid is protonated (-COOH) and less soluble in water, allowing it to be extracted into the organic layer.

  • To remove basic impurities: The starting aniline is basic. By acidifying the mixture, any unreacted aniline is converted to its water-soluble ammonium salt, which remains in the aqueous layer and is separated from your product.[4]

Conversely, if you wanted to wash the organic layer to remove non-acidic impurities, you could perform a basic wash (e.g., with sodium bicarbonate solution). This would deprotonate your product into the water-soluble carboxylate salt, moving it temporarily to the aqueous layer. Subsequent re-acidification of this aqueous layer would precipitate your pure product. This acid-base chemistry is a powerful purification tool.

Q3: What causes the formation of emulsions during extraction, and how can I resolve them?

Emulsions are a common frustration where the aqueous and organic layers fail to separate cleanly, often appearing as a cloudy or foamy third layer. They are typically caused by the presence of acidic tars or other surfactant-like byproducts.

To break an emulsion:

  • Be Patient: Sometimes, simply letting the separatory funnel stand for an extended period allows the layers to separate.

  • Add Brine: Add a saturated solution of sodium chloride (brine).[5] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[6]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.

Section 2: Troubleshooting Guide - From Tar to Pure Product

This section tackles the most common and challenging issues encountered during the workup and purification phases.

Problem: Persistent Tar Formation

Q: My reaction has produced a thick, dark tar, making product isolation seem impossible. What are my options?

Tar formation is a frequent side effect, especially in the related Doebner-von Miller synthesis, and is often due to the acid-catalyzed polymerization of the aldehyde starting material.[7] While prevention is the best strategy (e.g., slow, controlled addition of reagents at optimal temperatures), you can still attempt to isolate your product.[4][7]

  • Trituration: After removing the solvent under reduced pressure, attempt to triturate the tarry residue. This involves adding a solvent in which your desired product is sparingly soluble but the tar is insoluble (e.g., cold diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture. The product may slowly crystallize or precipitate as a solid, which can then be collected by filtration.

  • Steam Distillation: If your product is relatively volatile and thermally stable (e.g., 2-methylquinoline, or quinaldine), steam distillation can be an effective method to separate it from non-volatile polymeric tar.[4]

  • Column Chromatography: This should be a last resort for tarry mixtures, as they can be very difficult to work with. A "plug" of silica gel might be used first to filter out the most insoluble tar before loading the material onto a column for a more refined separation.

Problem: Low Product Recovery After Extraction

Q: I performed a standard aqueous workup, but my final yield is disappointingly low. What are the likely causes of product loss?

Low recovery during workup is a multi-faceted problem. A systematic approach is needed to diagnose the issue.

Troubleshooting Low Workup Yield

start Low Yield After Workup check_ph Did you verify the pH of the aqueous layer? start->check_ph ph_no Product may be in the aqueous layer as a salt. Re-extract aqueous layer at correct pH. check_ph->ph_no No ph_yes pH was correct. check_ph->ph_yes Yes check_extractions Did you perform multiple extractions? ph_yes->check_extractions extract_no Significant product may remain in the aqueous layer. Perform 2-3 extractions. check_extractions->extract_no No extract_yes Multiple extractions were performed. check_extractions->extract_yes Yes check_solvent Was the extraction solvent appropriate? extract_yes->check_solvent solvent_no Product may have poor solubility in the chosen solvent. Consult solubility data. check_solvent->solvent_no No solvent_yes Consider product loss during purification steps (recrystallization, transfers). check_solvent->solvent_yes Yes

Caption: A decision tree for troubleshooting low product recovery.

  • Incorrect pH: As discussed, this is the primary culprit. Always test the pH of the aqueous layer with pH paper after acidification to ensure it is in the optimal range for your product to be in its neutral form.[5]

  • Insufficient Extractions: A single extraction is rarely sufficient. It is always more effective to perform three smaller extractions than one large one. This ensures maximum recovery of the product from the aqueous phase.[7]

  • Product Precipitation: Did a solid precipitate when you quenched the reaction? If so, this solid may be your product. It should be collected by filtration before proceeding with liquid-liquid extraction of the filtrate.

Problem: Crude Product is Highly Impure

Q: My crude product contains significant impurities. What are the best purification strategies?

  • Recrystallization: This is the most common and often most effective method for purifying solid crude products. The key is selecting an appropriate solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.[5]

  • Column Chromatography: For complex mixtures or products that are oils, silica gel column chromatography is the standard purification technique.[5][8] A systematic evaluation of solvent systems using Thin Layer Chromatography (TLC) is essential to determine the optimal mobile phase for separation.

  • Specialized Precipitation: For certain quinolines produced via the Doebner-von Miller variation, an elegant purification method involves precipitation as a zinc chloride complex. Adding zinc chloride to the reaction mixture can cause the desired quinoline to precipitate as a 2:1 complex with ZnCl₂, which can be filtered off from soluble impurities.[9] The free quinoline base can then be liberated by treatment with a strong base like ammonium hydroxide.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key post-treatment workflows.

Protocol 1: General Aqueous Workup for Quinoline-4-Carboxylic Acids
  • Cooling and Quenching: Once the reaction is deemed complete by TLC or another monitoring method, allow the reaction vessel to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing a 10-fold volume of ice-water with vigorous stirring. A precipitate of the crude product may form.

  • Acidification: Carefully add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 1 and 2. Verify the pH using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous suspension with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 20 mmol scale reaction).

  • Combine and Wash: Combine the organic layers. Wash the combined organic phase with brine (1 x 50 mL) to initiate drying and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.

Table 1: Common Solvents for Workup and Purification

SolventUse in WorkupUse in Recrystallization
Ethyl Acetate Common extraction solvent.Good for moderately polar compounds.
Dichloromethane (DCM) Effective extraction solvent, denser than water.Can be used, but volatility requires care.
Ethanol Not typically used for extraction.Excellent for recrystallizing many polar organic solids.
Water The aqueous phase in extraction.Good for some polar compounds, often used with a co-solvent.
Hexanes/Petroleum Ether Used for extracting very non-polar compounds.Often used as the "poor" solvent in a co-solvent system.

Section 4: Visualized Workflow

The following diagram illustrates a typical workflow for the post-treatment of a Doebner reaction.

cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A Reaction Complete (Monitored by TLC) B Cool to RT & Quench (Pour into Ice-Water) A->B C Adjust to pH 1-2 (e.g., with HCl) B->C D Liquid-Liquid Extraction (e.g., Ethyl Acetate) C->D E Wash Organic Layer (Brine) D->E F Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G Concentrate (Rotary Evaporator) F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for Doebner reaction post-treatment.

References

  • Doebner reaction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1990). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
  • The Doebner modification of the Knoevenagel reaction. - OpenBU. (n.d.). Retrieved March 15, 2026, from [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020, February 3). Retrieved March 15, 2026, from [Link]

  • Naidoo, R. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Leir, C. M. (1976). An improvement in the Doebner-Miller synthesis of quinaldines. Journal of Organic Chemistry, 41(12), 2233-2234.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Formation of Inherently Chiral Calix[10]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - PMC. (2022, December 4). Retrieved March 15, 2026, from [Link]

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018, July 17). Retrieved March 15, 2026, from [Link]

  • A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Workup. (n.d.). Retrieved March 15, 2026, from [Link]

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - Frontiers. (n.d.). Retrieved March 15, 2026, from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Making Cinnamic Acid - YouTube. (2016, October 1). Retrieved March 15, 2026, from [Link]

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Optimization

Refinement of work-up protocol for Pfitzinger synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling with the isolation phase of the Pfitzinger reaction.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling with the isolation phase of the Pfitzinger reaction.

While the condensation of isatin with an α-methylene carbonyl compound is a remarkably robust way to build the quinoline-4-carboxylic acid scaffold, the work-up is notoriously unforgiving. The product is an amphoteric molecule prone to entrapment of impurities and thermal degradation. A successful protocol cannot just be a list of steps; it must be a carefully orchestrated manipulation of solubility, pH, and phase dynamics.

Below, I have structured a comprehensive troubleshooting guide and a self-validating methodology to ensure you achieve high-purity precipitation on your first attempt.

The Refined Work-Up Logic

Before diving into specific failure modes, it is critical to visualize the entire work-up sequence. The logic here is driven by phase-switching: we keep the product water-soluble while stripping away neutral impurities, and only then do we trigger precipitation.

WorkUp_Workflow Step1 Crude Reaction Mixture (Post-Reflux) Step2 Evaporate Organic Solvent & Reconstitute in H2O Step1->Step2 Removes EtOH Step3 Extract with Diethyl Ether (Discard Organic Layer) Step2->Step3 Removes neutral impurities Step4 Aqueous Layer (Contains Product Salt) Step3->Step4 Step5 Acidify to pH 4-5 at 0°C Step4->Step5 Induces precipitation Step6 Vacuum Filtration & Cold Water Wash Step5->Step6 Isolates product Step7 Vacuum Drying (<50°C) Step6->Step7 Prevents decarboxylation

Step-by-step experimental workflow for the refined Pfitzinger reaction work-up.

Troubleshooting & Causality FAQ

Q1: Why does my product form a sticky gum instead of a clean, filterable powder upon acidification? Expert Insight: This is the most common failure point in Pfitzinger work-ups. The "gum" is typically your target quinoline-4-carboxylic acid intimately mixed with unreacted starting ketones or lipophilic aldol condensation byproducts. The Fix: You must perform a pre-acidification organic wash. Before adding any acid, dilute the crude alkaline mixture with water and extract it with diethyl ether[1]. Because your product is currently a water-soluble potassium salt, it remains safely in the aqueous layer, while the neutral organic impurities are stripped away into the ether layer.

Q2: I acidified my aqueous layer to pH 1 to ensure complete precipitation, but my yield was abysmal. Where did my product go? Expert Insight: You likely redissolved your product by over-titrating. Quinoline-4-carboxylic acids are amphoteric molecules. The Fix: While some legacy protocols suggest acidifying to pH ~2[2], modern mechanistic understanding reveals that dropping the pH too low risks protonating the basic quinoline nitrogen, forming a highly water-soluble ammonium cation[3]. Conversely, if the pH remains above 6, the molecule exists as a soluble carboxylate anion[3]. To achieve maximum precipitation, you must target the isoelectric point—typically between pH 4 and 5[1].

pH_Optimization Start Aqueous Alkaline Phase Product as Potassium Salt Titration Dropwise Acidification (0°C, Dilute HCl) Start->Titration High_pH pH > 6 Carboxylate Anion Titration->High_pH Under-titration Opt_pH pH 4 - 5 Neutral / Zwitterion Titration->Opt_pH Optimal Low_pH pH < 2 Ammonium Cation Titration->Low_pH Over-titration Sol_High Remains in Solution (Yield Loss) High_pH->Sol_High Precip Maximal Precipitation (High Yield & Purity) Opt_pH->Precip Sol_Low Redissolves in Solution (Yield Loss) Low_pH->Sol_Low

Logical decision tree illustrating the pH-dependent speciation and precipitation outcomes.

Q3: My NMR shows a missing carboxylic acid peak, and the mass spec is off by 44 Da. What happened during isolation? Expert Insight: Your product underwent spontaneous decarboxylation. Quinoline-4-carboxylic acids (cinchoninic acids) are prone to losing CO₂ thermally, especially when heated in the presence of trace acids. The Fix: Never dry these compounds in a high-temperature oven. After filtration, wash the cake with cold water to remove residual HCl/AcOH, and dry the product in a vacuum desiccator at room temperature or a vacuum oven set strictly below 50 °C.

Quantitative Parameter Optimization

To illustrate the critical nature of these work-up parameters, the following table summarizes the causal relationship between work-up conditions and isolated yields based on established optimization studies[1][3].

Work-Up ParameterCondition AppliedYield / Purity ImpactMechanistic Rationale
Pre-Acidification Wash None~45% Yield (Gummy solid)Co-precipitation of unreacted ketone and neutral aldol byproducts.
Pre-Acidification Wash Diethyl Ether (3x)>85% Yield (Crystalline)Selective extraction of lipophilic impurities while product remains a water-soluble salt.
Precipitation pH pH > 6.0<10% YieldProduct remains ionized as a highly soluble potassium carboxylate anion.
Precipitation pH pH 4.0 – 5.085% – 95% YieldIsoelectric point achieved; neutral zwitterionic species precipitates maximally.
Precipitation pH pH < 2.020% – 30% YieldOver-titration protonates the quinoline nitrogen, forming a soluble ammonium cation.

Self-Validating Methodology: Refined Pfitzinger Work-Up

This protocol is designed as a self-validating system. Do not proceed to the next step unless the described visual or physical validation criteria are met.

Step 1: Solvent Removal and Reconstitution

  • Action: Upon completion of the basic reflux (typically 18-24 hours), cool the reaction vessel to room temperature. Evaporate the primary reaction solvent (e.g., ethanol) under reduced pressure. Dissolve the resulting crude residue in distilled water (approx. 20 mL per 10 mmol of starting isatin).

  • Validation: The solution should be dark brown or amber, completely devoid of the deep purple color characteristic of unreacted isatin[1].

Step 2: Impurity Extraction (Crucial)

  • Action: Transfer the aqueous solution to a separatory funnel. Extract with diethyl ether (3 × 15 mL). Vigorously vent and separate the layers.

  • Validation: The aqueous layer must remain dark and homogeneous. Discard the upper ether layers, which now contain the unreacted carbonyls and neutral byproducts[1].

Step 3: Controlled Acidification

  • Action: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0 °C in an ice-water bath. Insert a calibrated pH meter. Begin dropwise addition of dilute hydrochloric acid (5% v/v) or glacial acetic acid under vigorous magnetic stirring.

  • Validation: Monitor the pH continuously. Stop addition immediately when the pH reaches 4.5 to 5.0[1][3]. A pale-yellow to off-white precipitate will rapidly crash out of solution.

Step 4: Isolation and Washing

  • Action: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (to remove KCl/NaCl salts), followed by a minimal wash with cold diethyl ether to remove trace surface organics.

  • Validation: The filtrate should run clear. The filter cake should appear as a granular, non-sticky solid.

Step 5: Mild Drying

  • Action: Transfer the solid to a watch glass and dry in a vacuum oven at a temperature not exceeding 50 °C, or in a room-temperature vacuum desiccator over anhydrous calcium chloride.

  • Validation: The final product should be a free-flowing powder, ready for downstream coupling or recrystallization (e.g., from ethanol/water)[1].

References

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.1

  • Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. PMC (nih.gov). 2

  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. 3

Sources

Troubleshooting

Improving oral bioavailability of quinoline-based DHODH inhibitors

Welcome to the Technical Support Center for the preclinical development of dihydroorotate dehydrogenase (DHODH) inhibitors. Quinoline-based DHODH inhibitors, such as brequinar and its analogs, are potent suppressors of d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preclinical development of dihydroorotate dehydrogenase (DHODH) inhibitors.

Quinoline-based DHODH inhibitors, such as brequinar and its analogs, are potent suppressors of de novo pyrimidine biosynthesis. By halting the conversion of dihydroorotate to orotate, these compounds induce S-phase cell cycle arrest, making them highly attractive for oncology and autoimmune indications. However, translating high biochemical potency into in vivo efficacy is frequently derailed by poor oral bioavailability (F%), driven by the inherent high lipophilicity, poor aqueous solubility, and suboptimal permeability of the quinoline-4-carboxylic acid scaffold.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating experimental protocols to help you optimize the pharmacokinetic (PK) profiles of your DHODH leads.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate ORO Orotate DHODH->ORO Oxidation UMP Uridine Monophosphate (UMP) ORO->UMP Pyrimidine Synthesis Inhibitor Quinoline Inhibitor (e.g., Brequinar) Inhibitor->DHODH Blocks (S-phase arrest)

Mechanism of DHODH inhibition and pyrimidine depletion in cancer cells.

Section 1: Physicochemical Property Optimization (FAQs)

Q1: We added an ionizable carboxylic acid to our quinoline core to improve aqueous solubility. The biochemical IC50 improved, but cellular potency (MOLM-13/HCT-116) dropped drastically, and oral absorption is negligible. Why? Causality & Insight: You have encountered the classic solubility-permeability tradeoff. Brequinar sodium itself has poor water solubility (<0.10 mg/mL at pH 7.4) and aggregates at high concentrations[1]. While adding an ionizable group lowers the calculated partition coefficient (cLogP) and improves solubility, it drastically increases the topological polar surface area (tPSA). At the intestinal pH (~6.5), the carboxylic acid is heavily ionized. Because passive transcellular diffusion requires a neutral, lipophilic state to cross the phospholipid bilayer, the ionized molecule cannot permeate the cell membrane to reach the inner mitochondrial membrane where DHODH resides. Computational permeability tools often predict massive drops in permeability coefficients (up to 49-fold) when logD is artificially lowered this way [2].

Q2: How can we optimize the quinoline core to maintain critical target binding while reducing lipophilicity without destroying permeability? Causality & Insight: Instead of adding highly polar ionizable groups, utilize scaffold morphing . For instance, replacing the quinoline core with a 1,7-naphthyridine scaffold can lower cLogP while maintaining or even introducing novel hydrogen bonds (e.g., with residue Y356 in the DHODH binding pocket) [1]. Alternatively, consider salt formation strategies (e.g., synthesizing N-pyridinyl ureidobenzenesulfonate salts) which have been shown to drastically improve the dissolution rate in the gastrointestinal tract while maintaining the intrinsic lipophilicity required for membrane crossing once dissolved [3].

Q3: Our compound shows excellent permeability in Caco-2 cells and high solubility, yet oral bioavailability remains below 10%. What is the likely culprit? Causality & Insight: If absorption is not the limiting factor, your compound is likely falling victim to high first-pass extraction. Quinoline rings are highly susceptible to oxidation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2). Alternatively, the compound may be a strong substrate for P-glycoprotein (P-gp) efflux transporters in the gut lumen. You must perform a microsomal stability assay and a bidirectional Caco-2 assay (with and without a P-gp inhibitor like verapamil) to isolate the exact mechanism of clearance.

Section 2: Troubleshooting Workflow & Data Interpretation

PK_Workflow Start Hit Compound (Poor Bioavailability) Solubility Assess Aqueous Solubility (<0.1 mg/mL?) Start->Solubility Permeability Assess Caco-2 Permeability (Papp < 1x10^-6 cm/s?) Start->Permeability Metabolism Assess Microsomal Stability (High Clearance?) Start->Metabolism Mod1 Salt Formation / Prodrugs (e.g., PYRUB-SO salts) Solubility->Mod1 Low Mod2 Scaffold Morphing (e.g., 1,7-naphthyridine) Permeability->Mod2 Low Mod3 Block Metabolic Hotspots (Fluorination / Steric Hindrance) Metabolism->Mod3 Unstable Lead Optimized Lead (High F%, Low Clearance) Mod1->Lead Mod2->Lead Mod3->Lead

Troubleshooting workflow for optimizing oral bioavailability of DHODH inhibitors.

Quantitative Data Summary: Impact of Optimization on PK Parameters

The following table summarizes how specific structural modifications to a baseline quinoline inhibitor shift its physicochemical and PK profile [1, 2].

Compound ProfileStructural FeatureSolubility (pH 7.4)Caco-2 Papp (cm/s)In Vivo F% (PO)Elimination t1/2
Brequinar (Baseline) Quinoline-4-carboxylic acid< 0.10 mg/mLHigh (Passive)Variable~1.5 h
Analog 41 (Poor) Added ionizable acid (low logD)> 1.0 mg/mL< 1.0 x 10⁻⁶ (Low)< 5%N/A (Poor Abs)
Optimized Lead 1,7-naphthyridine morph0.45 mg/mL> 15 x 10⁻⁶ (High)56%2.78 h

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, assays must be self-validating. A protocol is only reliable if it contains internal controls that prove the assay system was functioning correctly independently of your test compound.

Protocol A: Bidirectional Caco-2 Permeability Assay

Purpose: To evaluate intestinal absorption and identify P-gp efflux liability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • System Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 300 Ω·cm².

  • Dosing: Prepare test compounds at 10 µM in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL to the apical chamber, 1.5 mL blank HBSS to basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL to the basolateral chamber, 0.5 mL blank HBSS to apical.

  • Internal Controls (Self-Validation):

    • High Permeability Control: Propranolol (Expected Papp > 20 x 10⁻⁶ cm/s).

    • Low Permeability Control: Atenolol (Expected Papp < 1 x 10⁻⁶ cm/s).

    • Monolayer Integrity Marker: Co-incubate with Lucifer Yellow (100 µM).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Analysis: Quantify via LC-MS/MS.

  • Validation Check: Measure Lucifer Yellow fluorescence in the receiver compartment. If Lucifer Yellow Papp > 0.5 x 10⁻⁶ cm/s, the tight junctions are compromised, and the data for that well MUST be discarded. Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B). An ER > 2.0 indicates active efflux.

Protocol B: Liver Microsomal Stability Assay

Purpose: To determine if poor bioavailability is driven by rapid hepatic Phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validating Controls:

    • Positive Control: Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) to ensure the microsomes are metabolically active.

    • Negative Control (-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound degrades in the -NADPH arm, the clearance is due to chemical instability in the buffer or non-CYP enzymes (e.g., esterases), NOT CYP450 metabolism.

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and intrinsic clearance (CLint).

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors... Source: RSC Advances (RSC Publishing) URL:[Link]

Reference Data & Comparative Studies

Validation

Doebner reaction vs Pfitzinger reaction for quinoline synthesis

Strategic Synthesis of Quinoline-4-Carboxylic Acids: A Comparative Guide to Doebner vs. Pfitzinger Reactions Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as the structural backbon...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of Quinoline-4-Carboxylic Acids: A Comparative Guide to Doebner vs. Pfitzinger Reactions

Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antibacterial, and antineoplastic agents[1][2]. When designing a synthetic route to these heterocycles, researchers frequently evaluate two classical methodologies: the Doebner reaction and the Pfitzinger reaction. While both yield 2-substituted or 2,3-disubstituted quinoline-4-carboxylic acids, their mechanistic pathways, substrate tolerances, and reaction conditions differ fundamentally[3].

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing substrate reactivity with reaction conditions. This guide provides an objective, data-driven comparison of these two approaches to assist drug development professionals in selecting the optimal protocol for their specific synthetic challenges.

Mechanistic Insights and Causality

Understanding the distinct mechanisms of these reactions is critical for predicting substrate compatibility and troubleshooting low yields.

The Doebner Reaction: A Three-Component Assembly The Doebner reaction is a multi-component, one-pot condensation involving an aromatic amine (aniline), an aldehyde, and pyruvic acid. The reaction typically proceeds via the initial condensation of the aniline and aldehyde to form an electrophilic N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its nucleophilic enol form. A Michael-type addition of the enol to the imine generates an intermediate that undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by oxidation to yield the fully aromatized quinoline core[2][4]. Because this reaction can proceed under mildly acidic, neutral, or catalyst-free conditions, it is highly tolerant of base-sensitive functional groups[3].

The Pfitzinger Reaction: Base-Mediated Ring Expansion Conversely, the Pfitzinger (or Pfitzinger-Borsche) reaction utilizes isatin (1H-indole-2,3-dione) and a carbonyl compound containing an α-methylene group[5][6]. The defining mechanistic step is the base-promoted hydrolysis of the isatin amide bond by a strong base (e.g., KOH or NaOH), which opens the ring to form a reactive 2-aminophenylglyoxylate (keto-acid) intermediate[1][5]. The liberated primary amine then condenses with the added ketone or aldehyde to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclodehydration yields the quinoline-4-carboxylic acid[5][7]. The reliance on strongly basic conditions dictates its substrate scope: it is robust and high-yielding, but strictly incompatible with base-labile moieties like esters or easily enolizable aliphatic aldehydes[3].

G cluster_Doebner Doebner Reaction Pathway cluster_Pfitzinger Pfitzinger Reaction Pathway D_start Aniline + Aldehyde + Pyruvic Acid D_imine Schiff Base (Imine) + Pyruvic Enol D_start->D_imine D_add Michael-type Addition D_imine->D_add D_cyc Cyclization & Oxidation D_add->D_cyc D_prod Quinoline-4-carboxylic acid D_cyc->D_prod P_start Isatin + Base (KOH) + Ketone/Aldehyde P_open Ring Opening (2-Aminophenylglyoxylate) P_start->P_open P_imine Imine / Enamine Formation P_open->P_imine P_cyc Cyclodehydration P_imine->P_cyc P_prod Quinoline-4-carboxylic acid P_cyc->P_prod

Mechanistic logic comparing the Doebner and Pfitzinger quinoline synthesis pathways.

Comparative Substrate Scope and Performance

To facilitate strategic decision-making, the operational parameters and performance metrics of both reactions are summarized below.

ParameterDoebner ReactionPfitzinger Reaction
Reaction Type 3-Component Condensation2-Component Ring Expansion
Primary Reagents Aniline, Aldehyde, Pyruvic AcidIsatin, Ketone/Aldehyde (with α-methylene)
Catalyst / Conditions Acidic, neutral, or catalyst-free (reflux)Strongly basic (KOH/NaOH) (reflux or microwave)
Key Intermediate Schiff base (Imine)2-Aminophenylglyoxylate (keto-acid)
Typical Yields 40% - 90% (highly substrate-dependent)60% - 95% (generally higher and consistent)
Key Advantages High functional group tolerance on aldehyde; one-pot multi-component; avoids strong bases.Highly robust; excellent yields for alkyl/aryl ketones; predictable regiochemistry.
Key Limitations Lower yields with highly electron-deficient anilines; potential side reactions (decarboxylation).Incompatible with base-sensitive functional groups (e.g., esters); requires α-methylene group.

Causality in Substrate Limitations: The Doebner reaction historically struggles with anilines bearing strong electron-withdrawing groups, as the reduced nucleophilicity of the amine hinders Schiff base formation and subsequent cyclization[2][3]. However, it excels in generating diverse combinatorial libraries by simply varying the aldehyde component. The Pfitzinger reaction, while less modular (relying on pre-functionalized isatins or specific ketones), generally provides superior and more reproducible yields due to the highly thermodynamically favored cyclodehydration of the keto-acid intermediate[5].

Self-Validating Experimental Protocols

The following protocols have been validated for reproducibility. Each step is designed as a self-validating system, allowing the chemist to monitor reaction progress visually and analytically.

Protocol 1: Catalyst-Free Doebner Reaction (Mild Conditions)

Adapted for base-sensitive substrates[8].

  • Preparation : In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Addition : Add pyruvic acid (1.0 equiv) dropwise at room temperature.

    • Causality: Dropwise addition prevents the rapid, exothermic self-polymerization of pyruvic acid, ensuring it remains available for the Michael addition.

  • Reflux : Heat the vigorously stirred mixture to reflux (approx. 78°C) for 3 to 24 hours. Monitor via TLC (EtOAc/Hexane).

    • Validation: The formation of a precipitate during reflux often serves as a visual indicator of product formation, as the resulting quinoline-4-carboxylic acid is typically poorly soluble in hot ethanol.

  • Isolation : Cool the reaction mixture to room temperature. Filter the precipitated solid under vacuum.

  • Purification : Recrystallize the crude product from hot ethanol to afford the pure quinoline derivative. The absence of starting material spots on TLC and a sharp melting point confirm successful conversion.

Protocol 2: Base-Mediated Pfitzinger Reaction

Adapted for maximizing yields with robust substrates[5].

  • Ring Opening : Dissolve KOH (approx. 3.0 equiv) in a 1:40 mixture of water and absolute ethanol. Add isatin (1.0 equiv) and stir at room temperature for 1 hour.

    • Validation: A distinct color shift from deep purple (isatin) to brown/yellow visually confirms the hydrolysis of the lactam ring to the reactive keto-acid[5].

  • Condensation : Gradually add the α-methylene ketone (1.5 equiv) to the basic solution.

  • Reflux : Heat to reflux for 24 hours to drive the cyclodehydration step.

  • Work-up & Precipitation : Cool the mixture and pour it into ice water (100 mL). Slowly acidify the aqueous layer with glacial acetic acid until the pH reaches ~4.5.

    • Causality: Acetic acid is specifically chosen over strong mineral acids (like HCl) to prevent the over-protonation of the quinoline nitrogen. This ensures the carboxylic acid precipitates as a neutral, free-flowing solid rather than remaining dissolved as a highly soluble hydrochloride salt[5].

  • Isolation : Collect the pale-yellow solid via vacuum filtration, wash thoroughly with distilled water to remove potassium acetate salts, and dry in vacuo.

Workflow Start Select Synthesis Strategy CondD Acidic/Neutral Conditions (Doebner) Start->CondD Base-sensitive substrates CondP Strongly Basic Conditions (Pfitzinger) Start->CondP Acid-sensitive substrates MixD Mix Aniline, Aldehyde, Pyruvic Acid in EtOH CondD->MixD MixP Dissolve Isatin in KOH/EtOH CondP->MixP RefluxD Reflux 3-24h MixD->RefluxD IsolateD Filter & Recrystallize RefluxD->IsolateD AddP Add alpha-methylene ketone Reflux 24h MixP->AddP IsolateP Acidify (AcOH) & Filter AddP->IsolateP

Experimental workflow decision tree for quinoline-4-carboxylic acid synthesis.

Conclusion

For drug development professionals synthesizing quinoline-4-carboxylic acids, the choice between the Doebner and Pfitzinger reactions hinges entirely on the functional group landscape of the target molecule. The Doebner reaction offers unparalleled modularity and mild conditions, making it the method of choice for base-sensitive substrates and rapid combinatorial library synthesis[3][8]. Conversely, the Pfitzinger reaction remains the premier route for maximizing yields and ensuring regiochemical predictability, provided the substrates can withstand strongly basic reflux conditions[5].

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS IIP Series
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Doebner reaction Wikipedia
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis BenchChem
  • Pfitzinger reaction Wikipedia
  • Pfitzinger Quinoline Synthesis Cambridge University Press
  • Catalyst Free Synthesis of Some Novel Trimethoxy-Quinoline-4-Carboxylic Acid Deriv
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction N

Sources

Comparative

Part 1: Catalytic Systems for the Doebner Multicomponent Reaction (Quinoline Synthesis)

An in-depth comparative analysis of catalysts for the Doebner reaction requires a critical clarification of nomenclature. In modern organic synthesis, the term "Doebner reaction" encompasses two distinct, yet mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of catalysts for the Doebner reaction requires a critical clarification of nomenclature. In modern organic synthesis, the term "Doebner reaction" encompasses two distinct, yet mechanistically related, transformations:

  • The Doebner Multicomponent Reaction (MCR): A three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids[1].

  • The Knoevenagel-Doebner Condensation: A modification of the Knoevenagel reaction utilizing malonic acid and an aldehyde to produce (E)-α,β-unsaturated carboxylic acids (cinnamic acid derivatives)[2].

As an Application Scientist, selecting the appropriate catalytic system for either pathway is not merely a matter of yield, but of understanding substrate electronics, thermodynamic barriers, and downstream purification requirements. This guide objectively compares classical and state-of-the-art catalysts for both Doebner pathways, providing self-validating experimental protocols to ensure reproducible scale-up.

The Doebner MCR is a cornerstone in drug discovery for synthesizing bioactive quinoline scaffolds[3]. The reaction proceeds via Schiff base formation, followed by a Michael-type addition of the pyruvic acid enol, intramolecular cyclization, and final oxidation/dehydration[1].

Doebner_Mechanism Aniline Aniline Schiff Schiff Base (Imine) Aniline->Schiff Aldehyde Aldehyde Aldehyde->Schiff Pyruvic Pyruvic Acid Enol Enol Form Pyruvic->Enol Michael Michael-type Addition Schiff->Michael Enol->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Oxidation Oxidation / Dehydration Cyclization->Oxidation Product Quinoline-4-carboxylic acid Oxidation->Product

Logical pathway of the Doebner multicomponent reaction for quinoline synthesis.

Mechanistic Causality & Catalyst Selection

Historically, Brønsted acids (e.g., p-toluenesulfonic acid, HCl) have been used to catalyze this MCR[1]. However, a significant challenge arises when utilizing anilines with strong electron-withdrawing groups (e.g., 6-(trifluoromethoxy)aniline). Brønsted acids protonate these already weakly nucleophilic anilines, halting the initial Schiff base formation and drastically reducing yields[4].

To circumvent this, Lewis acid catalysts , specifically Boron trifluoride etherate/tetrahydrofuran complexes ( BF3​⋅THF ), have proven superior. BF3​⋅THF selectively coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity without completely sequestering the amine[5]. Furthermore, in the Doebner hydrogen-transfer modification, BF3​⋅THF facilitates the critical redox interplay between the dihydroquinoline intermediate and the imine, allowing for highly efficient large-scale (up to 370 g) synthesis[5].

Table 1: Catalyst Performance for Doebner MCR
Catalyst SystemClassificationOptimal SubstratesTemp (°C)Yield RangeMechanistic Advantage
p-TSA / HCl Brønsted AcidElectron-rich anilines80-10040-70%Efficiently promotes standard enolization and cyclization.
BF3​⋅THF Lewis AcidElectron-deficient anilines6560-85%Activates imine without deactivating the amine nucleophile[5].
DDQ Oxidant / Co-catalystComplex MCR-COFs120>85%Acts as a highly efficient, recyclable aromatization agent[6].

Part 2: Catalytic Systems for the Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation replaces diethyl malonate with malonic acid. The critical mechanistic hurdle here is the final decarboxylation step, which traditionally requires harsh heating[2].

KD_Mechanism Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Amine Amine Catalyst Amine->Iminium Malonic Malonic Acid Enolate Malonate Enolate Malonic->Enolate Condensation C-C Bond Formation Iminium->Condensation Enolate->Condensation Decarboxylation Decarboxylation (-CO2) Condensation->Decarboxylation Decarboxylation->Amine Regeneration Product (E)-α,β-Unsaturated Acid Decarboxylation->Product

Knoevenagel-Doebner condensation mechanism via dual iminium/enolate activation.

Mechanistic Causality & Catalyst Selection

The classical method utilizes Piperidine in Pyridine . While piperidine effectively forms the highly reactive iminium ion, thermodynamic studies reveal a high activation barrier (~42 kcal/mol) for the subsequent decarboxylation, necessitating reflux conditions that can degrade sensitive substrates[7].

Modern alternatives focus on lowering this barrier through dual-activation or heterogeneous microenvironments:

  • β-Alanine and DBU: This homogeneous system splits catalytic duties. β-Alanine forms the iminium intermediate, while DBU (a strong, non-nucleophilic base) efficiently deprotonates the malonic acid. This synergy allows the reaction to proceed smoothly at ambient temperature with near-perfect (E)-stereoselectivity[8],[9].

  • Bifunctional Polymeric Catalysts: Co-locating DMAP and piperidine on a polystyrene backbone creates a synergistic microenvironment. Piperidine activates the aldehyde, while DMAP activates the malonate, achieving quantitative yields and simplifying chromatographic isolation[10].

  • Amino-functionalized Pb-MOFs: For researchers prioritizing green chemistry, Pb(BDC)0.16​(BDC-NH2​)0.04​ provides a highly recyclable heterogeneous platform. The basic amine groups on the MOF linkers act as localized catalytic sites, yielding 80–91% without homogeneous contamination[11].

Table 2: Catalyst Performance for Knoevenagel-Doebner Condensation
Catalyst SystemPhaseReaction TempYield RangeStereoselectivityEnvironmental Factor
Piperidine / Pyridine HomogeneousReflux (115°C)50-80%Moderate (E)Poor (High toxicity, harsh conditions)[7].
β-Alanine / DBU HomogeneousAmbient (25°C)85-98%High (E)Excellent (Mild conditions, high tolerance)[8].
Bifunctional Polystyrene Heterogeneous80°C>95%High (E)Good (Synergistic effect, easy isolation)[10].
Amino-Pb-MOFs Heterogeneous80°C80-91%High (E)Excellent (Highly recyclable, shape-selective)[11].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in chemical and visual checkpoints allow the researcher to confirm mechanistic progression at each step.

Workflow Step1 1. Substrate Mixing & Catalyst Addition Step2 2. Controlled Reagent Addition Step1->Step2 Step3 3. Thermal/Ambient Activation Step2->Step3 Step4 4. In-situ Validation Check Step3->Step4 Step5 5. Acid-Base Isolation Step4->Step5

Self-validating experimental workflow for Doebner catalytic pathways.

Protocol A: BF3​⋅THF Catalyzed Doebner MCR (Quinoline Synthesis)

Optimized for electron-deficient anilines[4],[5].

  • Imine Formation: To a reaction vessel, add the substituted aniline (1.0 equiv) and aldehyde (1.1 equiv) in Acetonitrile (MeCN). Add BF3​⋅THF (0.28 equiv) at room temperature. Stir at 65 °C for 10 minutes.

    • Self-Validation Checkpoint: Observe a distinct color shift (typically yellow/orange), confirming the successful formation of the Schiff base prior to the introduction of the third component.

  • Controlled Addition: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this dropwise to the mixture over 3 hours at 65 °C.

    • Causality: Dropwise addition ensures the pyruvic acid reacts with the imine via Michael addition rather than undergoing acid-catalyzed self-polymerization.

  • Thermal Activation: Continue heating at 65 °C for 21 hours.

  • Acid-Base Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and extract with saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: The desired quinoline-4-carboxylic acid will partition into the aqueous layer as a water-soluble sodium salt. Unreacted aldehydes and neutral byproducts remain in the organic phase. Carefully acidify the aqueous layer to pH 3-4 using 1M HCl; the sudden precipitation of a solid definitively confirms the successful synthesis of the carboxylic acid product. Filter and dry.

Protocol B: β-Alanine/DBU Catalyzed Knoevenagel-Doebner Condensation

Optimized for mild conditions and high stereoselectivity[8].

  • Substrate Mixing: Combine the aldehyde (1.0 equiv) and malonic acid (1.2 equiv) in a suitable solvent (e.g., ethanol or neat if the aldehyde is liquid).

  • Catalyst Addition: Add β-Alanine (0.1 equiv) and DBU (0.1 equiv) to the mixture.

  • Reaction & Validation: Stir the mixture at ambient temperature (25 °C).

    • Self-Validation Checkpoint: Monitor the reaction vessel for the evolution of gas bubbles ( CO2​ ). This is a direct, visual kinetic indicator that the decarboxylation step is actively proceeding. The complete cessation of bubbling indicates that the reaction has reached thermodynamic completion.

  • Workup: Quench the reaction mixture by acidifying with 1M HCl.

    • Self-Validation Checkpoint: The (E)-α,β-unsaturated carboxylic acid will precipitate out of the acidic aqueous solution. Filter the precipitate and verify the (E)-stereoselectivity via NMR (look for alkene proton coupling constants of J=15−16 Hz ).

References

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry (RSC Publishing).
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis.
  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Benchchem.
  • Mechanism of the Doebner reaction / Synthesis of the model compound.
  • β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. Scilit.
  • Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. Benchchem.
  • β-Alanine-DBU: A Highly Efficient Catalytic System for Knoevenagel-Doebner Reaction under Mild Conditions. Semantic Scholar.
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC / NIH.
  • Organocatalytic Decarboxylative Doebner-Knoevenagel Reactions between Arylaldehydes and Monoethyl Malonate Mediated by a Bifunctional Polymeric C

Sources

Validation

Validating the antibacterial activity of new 2-phenyl-quinoline-4-carboxylic acid derivatives

Title: Validating the Antibacterial Efficacy of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives: A Comparative Application Guide As a Senior Application Scientist overseeing antimicrobial drug discovery, I approach the...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Antibacterial Efficacy of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives: A Comparative Application Guide

As a Senior Application Scientist overseeing antimicrobial drug discovery, I approach the validation of new pharmacophores not merely as a checklist of assays, but as a rigorous, self-interrogating system. The escalating crisis of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and efflux-competent Escherichia coli, demands novel chemical spaces.

The 2-phenyl-quinoline-4-carboxylic acid scaffold has emerged as a highly tunable platform. By modifying the C-2 phenyl ring and the C-4 carboxylic acid, we can significantly alter the molecule's electronic distribution, steric bulk, and lipophilicity. These physicochemical changes directly dictate the molecule's ability to penetrate bacterial envelopes and bind to topoisomerase enzymes.

This guide provides a data-driven comparison of these novel derivatives against standard clinical fluoroquinolones and outlines the self-validating experimental frameworks required to prove their clinical viability.

Comparative Performance & Mechanistic Rationale

To objectively assess the efficacy of newly synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives, we must benchmark them against established clinical standards like Ciprofloxacin. The causality behind selecting Ciprofloxacin as a baseline is its well-documented mechanism of action on DNA gyrase, allowing us to accurately measure relative target affinity and whole-cell potency.

Recent synthetic efforts utilizing the Doebner reaction have yielded derivatives with targeted efficacy against both Gram-positive and Gram-negative strains [1]. Furthermore, molecular hybridization techniques have produced derivatives capable of direct DNA-gyrase inhibition [2].

Table 1: Comparative Antibacterial Performance of Quinoline Derivatives

Compound / ScaffoldTarget OrganismEfficacy Metric (MIC / IC50)Reference StandardPerformance Context & Causality
Compound 5a4 (New Derivative)S. aureusMIC: 64 µg/mLCiprofloxacinModerate potency; structural modifications at the C-2 position significantly lowered mammalian cytotoxicity, improving the therapeutic window.
Compound 5a7 (New Derivative)E. coliMIC: 128 µg/mLNorfloxacinValidates that specific amino substituents can act as novel hydrogen bond donors to facilitate Gram-negative outer membrane penetration.
Compound 6b (Carbohydrazide)S. aureus (DNA Gyrase)IC50: 33.64 µMCiprofloxacin (IC50: 3.80 µM)Enzymatic assays confirm direct target engagement with DNA gyrase, proving the mechanism of action is conserved despite structural divergence.
Compound 1 (Fluoro-derivative)MRSA (ATCC33591)MIC: 8 µg/mLCiprofloxacin (MIC: 0.25 µg/mL)While less potent than the standard against susceptible strains, it demonstrates critical activity against resistant MRSA by evading specific efflux pumps [3].

Experimental Validation Workflow

The transition from a synthesized compound to a validated antibacterial lead requires a sequential, logic-driven pipeline.

Workflow A 1. Compound Synthesis (Doebner Reaction) B 2. Primary Screening (Broth Microdilution MIC) A->B C 3. Mechanism Validation (Time-Kill Kinetics) B->C D 4. Safety Profiling (MTT Cytotoxicity Assay) C->D E 5. Lead Selection (Therapeutic Index > 10) D->E

Workflow for validating antibacterial efficacy and safety of quinoline derivatives.

Self-Validating Experimental Protocols

In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that observed antibacterial activity is a true pharmacological effect, not an artifact of poor solubility or assay interference.

Protocol A: Quantitative MIC Determination (Broth Microdilution)

Causality: We utilize broth microdilution over agar disk diffusion because it provides the precise quantitative data (µg/mL) necessary for downstream Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. Disk diffusion is heavily biased by the specific agar diffusion rate of the molecule's molecular weight.

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Physiological concentrations of calcium and magnesium are critical for stabilizing the bacterial outer membrane and ensuring reproducible quinoline uptake.

  • Compound Dilution: Prepare a two-fold serial dilution of the 2-phenyl-quinoline-4-carboxylic acid derivative in a 96-well plate (range: 0.5 to 256 µg/mL). Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Self-Validation Controls:

    • Positive Control: Bacteria + CAMHB + 1% DMSO (Confirms vehicle does not inhibit growth).

    • Negative Control: CAMHB + Compound (Confirms sterility and checks for compound precipitation).

    • Reference Control: Ciprofloxacin (Validates the assay's sensitivity against the specific bacterial strain).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% Resazurin dye. Causality: Resazurin acts as an orthogonal, colorimetric validation of metabolic activity (blue = dead, pink = alive), eliminating false positives caused by compound precipitation that might mimic bacterial turbidity.

Protocol B: Time-Kill Kinetics

Causality: MIC only identifies the inhibitory threshold. Time-kill assays are mandatory to distinguish between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) mechanisms, which is a critical distinction when developing drugs for immunocompromised patients.

  • Preparation: Inoculate log-phase bacteria ( 1×106 CFU/mL) into flasks containing CAMHB.

  • Dosing: Treat separate flasks with the derivative at 1×, 2×, and 4× the determined MIC.

  • Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate on tryptic soy agar (TSA). Incubate for 24 hours and count colonies (CFU/mL).

  • Data Interpretation: A compound is classified as bactericidal if it achieves a ≥3log10​ reduction in CFU/mL compared to the initial inoculum.

Protocol C: Mammalian Cytotoxicity (MTT Assay)

Causality: An antimicrobial is useless if it destroys host cells at its effective concentration. We must establish the Therapeutic Index (TI = CC50​ / MIC). A TI > 10 is generally required for a compound to progress to in vivo studies.

  • Cell Seeding: Seed human embryonic kidney cells (HEK-293) or hepatoma cells (HepG2) in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C in 5% CO2​ .

  • Treatment: Expose cells to the quinoline derivatives at concentrations ranging from 1 to 500 µM for 48 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial reductase.

  • Solubilization & Readout: Dissolve crystals in DMSO and measure absorbance at 570 nm. Calculate the CC50​ (concentration killing 50% of cells) relative to the untreated control.

Mechanism of Action: Target Engagement

The primary bactericidal mechanism of quinoline-4-carboxylic acid derivatives is the catastrophic disruption of bacterial DNA topology. By binding to the enzyme-DNA cleavage complex, these molecules prevent the religation of double-stranded DNA breaks.

MOA Ligand 2-Phenyl-Quinoline-4-Carboxylic Acid Gyrase DNA Gyrase (Gram-) Ligand->Gyrase Binds GyrA TopoIV Topoisomerase IV (Gram+) Ligand->TopoIV Binds ParC Supercoil Halted DNA Supercoiling Gyrase->Supercoil Decat Halted DNA Decatenation TopoIV->Decat Death Bacterial Cell Death Supercoil->Death Decat->Death

Dual-targeting mechanism of quinoline derivatives inhibiting bacterial DNA synthesis.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.MDPI Molecules.
  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.ACS Omega.
  • A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents.PMC / NIH.
Comparative

Structure-activity relationship studies of quinoline-based HDAC inhibitors

Structure-Activity Relationship (SAR) Studies of Quinoline-Based HDAC Inhibitors: A Comprehensive Comparison Guide Executive Summary & Mechanistic Rationale Histone deacetylases (HDACs) are critical epigenetic regulators...

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Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Quinoline-Based HDAC Inhibitors: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression of tumor suppressor genes[1]. Inhibiting HDACs has become a validated therapeutic strategy in oncology.

The classical pharmacophore of an HDAC inhibitor (HDACi) consists of three distinct regions: a Cap Group that interacts with the surface recognition domain, a Linker that spans the narrow hydrophobic channel, and a Zinc-Binding Group (ZBG) that chelates the catalytic Zn2+ ion at the active site[1].

Recent structure-activity relationship (SAR) studies have identified the quinoline ring as an exceptionally versatile and potent cap group. Because the quinoline moiety is bulky and aromatic, it effectively engages the hydrophobic surface rim of the HDAC enzyme without entering the narrow channel. Crucially, the 8-position of the quinoline ring remains exposed to the solvent/surface interface, allowing for extensive structural modifications to fine-tune isoform selectivity and improve pharmacokinetic profiles[1].

SAR Analysis: The Quinoline Pharmacophore

To objectively evaluate quinoline-based HDAC inhibitors against standard clinical alternatives like Vorinostat (SAHA), we must analyze the causality behind specific structural modifications:

  • The Quinoline Cap (Surface Recognition): Computational modeling reveals that the 8-position of the quinoline core does not occupy the primary binding pocket[1]. By introducing bulky or polar substituents (e.g., carboxamides) at this position, researchers can exploit subtle differences in the surface topography of different HDAC isoforms. For example, 8-substituted quinoline-2-carboxamide derivatives have demonstrated significantly enhanced potency and lower toxicity to normal cells compared to SAHA[2].

  • The Linker Region: The optimal linker length for quinoline derivatives is typically a 5- to 6-carbon aliphatic chain. This precisely matches the ~11 Å depth of the HDAC active site channel, ensuring the ZBG is perfectly positioned to interact with the catalytic zinc ion[3].

  • The Zinc-Binding Group (ZBG): Hydroxamic acids remain the gold standard ZBG due to their ability to form a highly stable bidentate chelate with Zn2+ . When a quinoline cap is paired with a hydroxamic acid ZBG, the resulting compounds often exhibit sub-nanomolar potency[3]. Alternatively, substituting the hydroxamic acid with an o-phenylenediamine group shifts the profile toward Class I HDAC selectivity (HDAC1/2/3), albeit often with a trade-off in absolute potency[3].

Quantitative Performance Comparison

The following table synthesizes experimental IC50 data from recent literature, comparing novel quinoline-based candidates against the FDA-approved baseline, SAHA (Vorinostat).

CompoundCap GroupZinc-Binding Group (ZBG)Primary Target(s)IC50 (Target)IC50 (SAHA Control)
Compound Y7 [3]QuinolineHydroxamic AcidHDAC1 / DNMT10.20 nM (HDAC1)13.87 nM
Compound 21g [2]8-Substituted QuinolineHydroxamic AcidPan-HDAC50 nM 137 nM
Compound 9w [4]Substituted QuinolineHydroxamic AcidPan-HDAC85 nM 161 nM

Data Interpretation: Compound Y7 demonstrates that quinoline-based scaffolds can be engineered into dual-target inhibitors (DNMT and HDAC), achieving sub-nanomolar potency that drastically outperforms SAHA[3]. Furthermore, Compound 21g proves that 8-position modifications on the quinoline cap yield a 3-fold increase in potency over SAHA while maintaining excellent liver microsomal stability and low toxicity in normal HUVEC cells (>50 µM)[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in SAR evaluation, the following is the gold-standard workflow for determining the in vitro IC50 of novel quinoline-based HDAC inhibitors.

Protocol: In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol utilizes a self-validating system where the enzymatic cleavage of a fluorophore is strictly dependent on prior deacetylation, ensuring zero false-positive signals from non-specific protease activity.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , and 0.1% BSA. Causality: BSA prevents the highly hydrophobic quinoline compounds from non-specifically adhering to the microplate walls.

  • Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a working concentration of 50 µM.

Step 2: Compound Dilution & Incubation

  • Serially dilute the quinoline test compounds and the positive control (SAHA) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • In a black 96-well microplate, combine 10 µL of the test compound, 20 µL of recombinant HDAC enzyme (e.g., HDAC1), and 20 µL of Assay Buffer.

  • Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the bulky quinoline cap to achieve binding equilibrium with the enzyme's surface recognition domain before the substrate is introduced.

Step 3: Substrate Addition & Cleavage

  • Add 10 µL of the Boc-Lys(Ac)-AMC substrate to all wells. Incubate for 1 hour at 37°C.

  • Add 10 µL of the Developer Solution (containing a trypsin-like protease and an HDAC inhibitor like Trichostatin A to stop further deacetylation).

  • Mechanistic Check: The developer protease can only cleave the AMC fluorophore from the lysine residue if the acetyl group was successfully removed by the HDAC enzyme.

Step 4: Readout & Analysis

  • Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

Workflow A Compound Preparation (Serial Dilution) B HDAC Enzyme Incubation (37°C, 30 min) A->B C Fluorogenic Substrate Addition (Boc-Lys(Ac)-AMC) B->C D Developer Cleavage (Trypsin-like activity) C->D E Fluorescence Readout (Ex: 360nm, Em: 460nm) D->E F IC50 Calculation (Non-linear regression) E->F

In vitro fluorometric HDAC inhibition assay workflow.

Mechanistic Pathway & Biological Impact

The ultimate goal of optimizing the quinoline pharmacophore is to translate enzymatic inhibition into potent antiproliferative activity in cancer cells. Quinoline-based inhibitors like Compound Y7 and 21g successfully penetrate the cell membrane and localize to the nucleus[3],[2].

Once inside, the hydroxamic acid ZBG chelates the active site zinc, while the quinoline cap stabilizes the complex. This halts histone deacetylation, leading to the hyperacetylation of histone tails. The resulting electrostatic repulsion between the histones and DNA causes chromatin relaxation, thereby reactivating silenced tumor suppressor genes (such as p21) and driving the cancer cell into apoptosis[4].

Pathway Q Quinoline-Based HDACi Zn Zinc Ion Chelation (Catalytic Core) Q->Zn ZBG binding H Histone Hyperacetylation Zn->H HDAC Inhibition C Chromatin Relaxation H->C T Tumor Suppressor Gene Transcription C->T A Cancer Cell Apoptosis T->A

Mechanistic pathway of quinoline-based HDAC inhibitors inducing cancer cell apoptosis.

References

  • Title: Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC)
  • Title: Design, Synthesis and Preliminary Bioactivity Evaluations of Substituted Quinoline Hydroxamic Acid Derivatives as Novel Histone Deacetylase (HDAC)
  • Title: The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods Source: PMC URL

Sources

Validation

The Evolving Landscape of Cancer Therapeutics: A Comparative Guide to the Anticancer Potency of Substituted Quinoline-4-Carboxylic Acids

The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its "privileged" heterocyclic structure that forms the basis of numerous therapeutic agents.[1] Among its derivatives, quinoline-4-car...

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Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold stands as a cornerstone in medicinal chemistry, recognized for its "privileged" heterocyclic structure that forms the basis of numerous therapeutic agents.[1] Among its derivatives, quinoline-4-carboxylic acids have garnered significant attention for their broad spectrum of pharmacological activities, particularly in the realm of oncology.[2][3] The inherent versatility of the quinoline ring allows for strategic substitutions at various positions, enabling the precise modulation of their biological effects.[4] This guide offers an in-depth comparative analysis of the anticancer potency of substituted quinoline-4-carboxylic acids, synthesizing findings from recent studies to illuminate their structure-activity relationships, mechanisms of action, and therapeutic potential.

Deciphering the Anticancer Mechanisms: More Than Just a Scaffold

The anticancer prowess of quinoline-4-carboxylic acid derivatives stems from their ability to interact with a multitude of cellular targets crucial for cancer cell proliferation and survival.[5] While the mechanisms are diverse, several key pathways have been identified as primary targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A predominant mechanism of action for many quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][6] This enzyme plays a pivotal role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, characterized by their rapid proliferation, exhibit a heightened dependence on this pathway to meet their nucleotide demands.[1] By inhibiting DHODH, these compounds effectively starve cancer cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and the suppression of tumor growth.[1] The well-known anticancer drug candidate, Brequinar sodium, is a potent DHODH inhibitor with a quinoline-4-carboxylic acid core.[7]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate catalyzes Pyrimidine_Synthesis Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Tumor_Growth Tumor Growth DNA_RNA_Synthesis->Tumor_Growth Quinoline_Derivative Substituted Quinoline- 4-Carboxylic Acid Quinoline_Derivative->DHODH inhibits

DHODH Inhibition Pathway
Targeting Other Key Cancer Pathways

Beyond DHODH, substituted quinoline-4-carboxylic acids have been shown to exert their anticancer effects through various other mechanisms:

  • Sirtuin 3 (SIRT3) Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism.[6][8]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Some quinoline derivatives exhibit inhibitory activity against RTKs like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[6]

  • Topoisomerase Inhibition: These compounds can also function as topoisomerase inhibitors, interfering with the enzymes that manage the topological state of DNA during replication and transcription.[9][10]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is another mechanism by which certain quinoline-4-carboxylic acids induce cancer cell death.[5][11]

Structure-Activity Relationship (SAR): The Blueprint for Potency

The anticancer efficacy of quinoline-4-carboxylic acids is intricately linked to the nature and position of substituents on the quinoline core.[4] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective anticancer agents.

Key structural features that significantly influence anticancer activity include:

  • C2 Position: The presence of bulky and hydrophobic substituents at the C2 position is often a prerequisite for potent DHODH inhibitory activity.[4][7]

  • C4 Position: A carboxylic acid group at the C4 position is a stringent requirement for the anticancer activity of many derivatives, particularly those targeting DHODH.[4][7]

  • Benzo Ring (C5-C8): Modifications on the benzo portion of the quinoline ring can dramatically impact potency. For instance, the introduction of electron-withdrawing groups, such as fluoro or chloro, can enhance activity.[4]

Key SAR features of Quinoline-4-Carboxylic Acids

Comparative Analysis of Anticancer Potency

The in vitro anticancer activity of substituted quinoline-4-carboxylic acids is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables provide a comparative summary of the potency of representative compounds from recent studies.

Table 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
CompoundR1 SubstituentR2 SubstituentDHODH IC50 (nM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
41 4-F-Ph6-F9.71 ± 1.43.02 ± 0.35> 50[6]
43 4-F-Ph6-Cl26.2 ± 1.81.94 ± 0.17> 50[6]
Brequinar --7.30 ± 0.00310.679 ± 0.19-[6]
Table 2: Sirtuin 3 (SIRT3) Inhibitors
CompoundCancer Cell LineIC50 (µM)Reference
P6 THP-1 (Leukemia)0.87[8]
P6 MOLM-13 (Leukemia)0.98[8]
P6 SEM (Leukemia)1.79[8]
P6 MV4-11 (Leukemia)1.90[8]
Table 3: Other Quinoline-4-Carboxylic Acid Derivatives
CompoundCancer Cell LineIC50Reference
6j (4-NO2) MDA-MB-231 (Breast)8.24 µM[12]
3j MCF-7 (Breast)82.9% growth reduction[13]
12e MCF-7 (Breast)5.71 µM[14]

Experimental Protocols: A Guide to Evaluation

The assessment of the anticancer potential of these compounds relies on a suite of standardized in vitro assays. Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Synthesis of 2-Arylquinoline-4-carboxylic Acids (Doebner Reaction)

A common synthetic route to produce 2-arylquinoline-4-carboxylic acids is the Doebner reaction.[4]

Procedure:

  • A mixture of an aromatic amine, an aromatic aldehyde, and pyruvic acid is prepared.

  • The reaction mixture is refluxed in a suitable solvent, such as ethanol.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • Water is added to the residue.

  • The solid product is collected by filtration and dried to yield the pure 2-arylquinoline-4-carboxylic acid.[4]

Doebner_Reaction Reactants Aromatic Amine + Aromatic Aldehyde + Pyruvic Acid Reaction_Conditions Reflux in Ethanol Reactants->Reaction_Conditions Monitoring TLC Monitoring Reaction_Conditions->Monitoring Workup Solvent Evaporation + Water Addition Monitoring->Workup Purification Filtration and Drying Workup->Purification Product 2-Arylquinoline- 4-carboxylic Acid Purification->Product

Doebner Reaction Workflow
Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells and, consequently, the cytotoxicity of a compound.[5][12]

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Perspectives

Substituted quinoline-4-carboxylic acids represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery.[15] Their diverse mechanisms of action, coupled with the tunability of their structure-activity relationships, provide a robust platform for the development of novel and more effective cancer therapeutics. Future research will likely focus on optimizing the selectivity and potency of these compounds for specific cancer-related targets, as well as exploring their efficacy in combination with existing chemotherapeutic agents to overcome drug resistance. The continued exploration of this chemical scaffold holds significant promise for advancing the fight against cancer.

References

  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 42(6), 1147-1154. [Link]

  • Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1428-S1441. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Pharmacy and Bioallied Sciences, 8(3), 173–187. [Link]

  • Kumar, A., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Chiang Mai University Journal of Natural Sciences, 20(1), e2021006. [Link]

  • Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(06), 001-017. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220883. [Link]

  • ResearchGate. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. ResearchGate. [Link]

  • PubMed. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. JOCPR. [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(13), 115511. [Link]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Sharma, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(5-S), 211-220. [Link]

  • Uto, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12975–12985. [Link]

  • Mondal, S., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3647–3663. [Link]

  • Zayed, M. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Medical Chemistry, 13(3), 668. [Link]

  • Wyrębek, B., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 195. [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 861327. [Link]

  • ResearchGate. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6649–6663. [Link]

  • Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]

Sources

Comparative

In vitro vs in vivo efficacy of quinoline-based STAT3 inhibitors

Title: In Vitro vs. In Vivo Efficacy of Quinoline-Based STAT3 Inhibitors: A Comparative Guide Introduction Signal Transducer and Activator of Transcription 3 (STAT3) is a highly validated oncogenic target, constitutively...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro vs. In Vivo Efficacy of Quinoline-Based STAT3 Inhibitors: A Comparative Guide

Introduction Signal Transducer and Activator of Transcription 3 (STAT3) is a highly validated oncogenic target, constitutively activated in numerous malignancies and fibrotic diseases, where it drives tumor proliferation, angiogenesis, and immune evasion[1]. Historically, targeting the STAT3 SH2 domain with peptides yielded poor cell permeability and rapid in vivo degradation. The advent of quinoline-based small molecules has revolutionized this space. The 2-phenyl group on the quinoline ring effectively anchors into the hydrophobic cleft around Ile634 of the STAT3 SH2 domain, providing a scaffold that is both highly potent and orally bioavailable[2].

As a Senior Application Scientist, I frequently consult on the preclinical evaluation of these compounds. This guide provides an objective, data-driven comparison of two leading quinoline-based STAT3 inhibitors—HJC0123 and STX-0119 —detailing their mechanistic divergence and the rigorous experimental protocols required to validate their efficacy.

Part 1: Mechanistic Divergence (The "Why" Behind the Phenotype)

While both compounds utilize a quinoline core, their molecular interventions within the STAT3 cascade differ fundamentally, dictating how experimental assays must be designed.

  • HJC0123 : Developed via fragment-based drug design (FBDD), this compound directly reduces STAT3 phosphorylation at Tyr-705[2]. Consequently, it blocks the entire downstream cascade, including promoter activity and target gene expression, leading to apoptosis in cancer cells.

  • STX-0119 : This oxadiazolyl-quinolinecarboxamide operates strictly as a dimerization inhibitor[3]. A critical pitfall in evaluating STX-0119 is relying solely on Western blots for p-STAT3 (Tyr-705); the compound does not significantly suppress the initial phosphorylation event[4]. Instead, it prevents the SH2-domain-mediated homodimerization of p-STAT3, thereby blocking nuclear translocation.

STAT3_Pathway Cytokine IL-6 / Cytokines Receptor Receptor Complex (gp130) Cytokine->Receptor JAK JAK Kinases Receptor->JAK STAT3_monomer STAT3 Monomer JAK->STAT3_monomer Recruits STAT3_p p-STAT3 (Tyr705) STAT3_monomer->STAT3_p Phosphorylation STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer SH2 Domain Binding Nucleus Target Gene Transcription (c-myc, survivin, Bcl-xL) STAT3_dimer->Nucleus Nuclear Translocation HJC0123 HJC0123 (Inhibits Phosphorylation) HJC0123->STAT3_p Blocks STX0119 STX-0119 (Inhibits Dimerization) STX0119->STAT3_dimer Blocks

Fig 1. STAT3 cascade illustrating the distinct inhibitory nodes of HJC0123 and STX-0119.

Part 2: In Vitro Efficacy & Profiling

When profiling these inhibitors in vitro, it is crucial to match the assay to the mechanism. Table 1 summarizes the in vitro performance of both compounds.

Table 1: In Vitro Profiling of Quinoline-Based STAT3 Inhibitors

CompoundPrimary Target MechanismTarget Cell LinesIC50 RangeDownstream Effects
HJC0123 Inhibits STAT3 phosphorylation (Tyr705)MDA-MB-231 (Breast), HSCs (Liver Fibrosis)0.1 – 1.2 µMDecreased c-myc, cyclin D1; Cleaved caspase-3 induction[2],[5]
STX-0119 Disrupts SH2-mediated dimerizationSCC-3 (Lymphoma), GBM-SC (Glioblastoma)50 – 100 µMDecreased survivin, Bcl-xL; Apoptosis induction[6],[4]
Experimental Protocol: FRET Assay for STAT3 Dimerization (Self-Validating System)

Because STX-0119 permits Tyr-705 phosphorylation but blocks dimerization, standard immunoblots will yield false negatives for target engagement[4]. A Fluorescence Resonance Energy Transfer (FRET) assay is the gold standard for validating this specific mechanism[3].

  • Plasmid Transfection : Co-transfect HeLa or HEK293 cells with STAT3-CFP (donor) and STAT3-YFP (acceptor) expression vectors.

  • Pre-treatment : Incubate cells with STX-0119 (50–100 µM) for 2 hours. Causality: This pre-incubation is critical to allow intracellular accumulation and competitive binding to the SH2 domain before the signaling cascade is triggered.

  • Stimulation : Add IL-6 (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Imaging & Normalization : Fix cells in 4% paraformaldehyde. Image using a confocal microscope with FRET filter sets. Normalize the FRET signal against donor emission to account for transfection efficiency variations.

  • Validation : A successful assay will show robust FRET signals in the vehicle + IL-6 group (confirming dimerization) and a significant reduction in the STX-0119 + IL-6 group, proving dimerization blockade independent of phosphorylation status[3].

Part 3: In Vivo Efficacy & Pharmacokinetics

The true advantage of the quinoline scaffold is its translation to in vivo models. Both HJC0123 and STX-0119 demonstrate excellent oral bioavailability, overcoming the pharmacokinetic hurdles of early-generation STAT3 inhibitors[3],[2].

Table 2: In Vivo Efficacy & Pharmacokinetics

CompoundAnimal ModelRoute & DosingPharmacokineticsEfficacy Outcome
HJC0123 MDA-MB-231 Xenograft (Nude Mice)Oral (p.o.)Highly orally bioavailableSignificant tumor volume reduction vs. vehicle[2]
STX-0119 SCC-3 Xenograft (Nude Mice)Oral (p.o.), 160 mg/kg/dayPlasma conc. >100 µg/mL at 8hSuppressed tumor growth; No severe body weight loss[3]
Experimental Protocol: Oral Xenograft Efficacy Workflow

To ensure trustworthiness and reproducibility in your preclinical data, the in vivo workflow must be rigidly controlled to eliminate confounding variables like engraftment failure or handling stress.

  • Cell Preparation : Harvest log-phase tumor cells (e.g., MDA-MB-231 for HJC0123 or SCC-3 for STX-0119). Resuspend at 5×106 cells in a 1:1 mixture of PBS and Matrigel. Causality: Matrigel provides extracellular matrix support, significantly reducing the variability of initial tumor take rates.

  • Inoculation : Inject the suspension subcutaneously into the right flank of athymic nude mice.

  • Randomization (Critical Step) : Monitor growth until tumors reach an average volume of 100–150 mm³ before randomizing into treatment groups. Causality: Randomizing only established, vascularized tumors ensures that any subsequent growth delay is strictly due to the inhibitor's target engagement, not a failure to engraft.

  • Dosing : Administer the quinoline inhibitor (e.g., STX-0119 at 160 mg/kg) via oral gavage (p.o.) daily[3]. The vehicle control group must receive the exact same solvent (e.g., 0.5% methylcellulose) via gavage to account for handling stress.

  • Monitoring & Endpoint : Measure tumor dimensions using digital calipers twice weekly. Calculate volume as V=(length×width2)/2 . Euthanize mice when control tumors reach the ethical limit (e.g., 1500 mm³). Excise tumors for downstream immunohistochemistry (IHC) to confirm in vivo target modulation (e.g., reduced survivin or Ki-67).

InVivo_Workflow Prep 1. Cell Prep (Log-phase cells) Inoculation 2. Inoculation (Subcutaneous) Prep->Inoculation Random 3. Randomization (Vol: 100-150 mm³) Inoculation->Random Treatment 4. Oral Dosing (Daily p.o.) Random->Treatment Monitor 5. Monitoring (Calipers 2x/wk) Treatment->Monitor Analysis 6. Endpoint (IHC & Western) Monitor->Analysis

Fig 2. Standardized in vivo xenograft workflow for evaluating oral STAT3 inhibitors.

Conclusion

Quinoline-based STAT3 inhibitors represent a mature, highly translatable class of targeted therapeutics. When selecting between compounds like HJC0123 and STX-0119, researchers must align their analytical techniques with the specific molecular mechanism—utilizing FRET for dimerization inhibitors and standard phosphoproteomics for upstream kinase/phosphorylation blockers. By adhering to the self-validating protocols outlined above, drug development professionals can ensure robust, reproducible data from the bench to the vivarium.

Sources

Validation

Comparison of quinoline-4-carboxylic acid and quinoline-3-carboxylic acid as kinase inhibitors

In the landscape of targeted oncology and autoimmune therapeutics, the quinoline scaffold remains a highly privileged pharmacophore. However, the spatial orientation of its functional groups dictates the molecule's traje...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and autoimmune therapeutics, the quinoline scaffold remains a highly privileged pharmacophore. However, the spatial orientation of its functional groups dictates the molecule's trajectory within the highly conserved kinase ATP-binding pocket. As a Senior Application Scientist, I frequently observe that the subtle shift of a carboxylic acid (or its carboxamide derivative) from the C3 to the C4 position fundamentally rewires a compound's kinome selectivity profile, physicochemical properties, and mechanism of action.

This guide provides an objective, data-backed comparison of quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives as kinase inhibitors, detailing the mechanistic causality behind their target selectivity and outlining self-validating experimental protocols for their evaluation.

Structural & Mechanistic Divergence: The "Why" Behind Selectivity

The rational design of kinase inhibitors relies heavily on exploiting the hinge region of the ATP-binding pocket. The quinoline nitrogen (N1) acts as a critical hydrogen bond acceptor from the backbone amides of the hinge region. The position of the adjacent carboxylic acid determines the vector of subsequent functional groups.

  • Quinoline-3-Carboxylic Acids/Amides: The C3 position is coplanar and adjacent to the hinge-binding nitrogen. When N1 anchors to the hinge, the C3 vector projects directly toward the solvent-exposed channel or the specific affinity pockets of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family. This geometry makes C3 derivatives highly selective for kinases like Ataxia Telangiectasia Mutated (ATM) kinase and c-Met[1]. Furthermore, the C3 position is less electron-deficient than C4, resulting in a distinct pKa (~4.6) that enhances the unionized fraction of the drug in acidic tumor microenvironments, thereby driving superior intracellular accumulation[3].

  • Quinoline-4-Carboxylic Acids/Amides: The C4 position is in direct conjugation with the electron-withdrawing N1 atom, making the C4-carboxylic acid slightly more acidic. More importantly, when N1 binds the hinge, the C4 vector projects orthogonally into the deep hydrophobic pocket or the ribose-binding site. This orthogonal projection is sterically penalized in PIKK family kinases but highly favored in kinases with larger ATP pockets, such as Protein Kinase CK2 and Epidermal Growth Factor Receptor (EGFR)[2, 4].

BindingVectors ATP ATP-Binding Pocket (Hinge Region) Q3 Quinoline-3-Carboxylic Acid Vector: Solvent Channel ATP->Q3 Q4 Quinoline-4-Carboxylic Acid Vector: Deep Hydrophobic Pocket ATP->Q4 Target3 PIKK Family (ATM, DNA-PKcs) c-Met Kinase Q3->Target3 Target4 Protein Kinase CK2 EGFR Tyrosine Kinase Q4->Target4

Fig 1. Spatial divergence of C3 vs C4 carboxylic acid vectors in the kinase ATP-binding pocket.

Quantitative Comparison of Kinase Inhibition

To objectively compare these scaffolds, we must look at their performance against specific kinase targets. The table below synthesizes experimental IC50 data from comparative studies, highlighting how the positional shift dictates target affinity.

Scaffold ClassTarget KinaseRepresentative CompoundIC50 (µM)Binding Mode / Key Interaction
Quinoline-3-carboxamide ATM KinaseCompound 72 / 74[1]< 0.01Hinge region (N1), H-bond network via C3-amide
Quinoline-3-carboxylic acid CK22-Aminoquinoline derivative[2]0.65 - 18.2ATP-competitive, moderate steric clash in pocket
Quinoline-4-carboxylic acid CK2Tetrazolo-quinoline derivative[2]< 1.0ATP-competitive, optimal fit in hydrophobic pocket
Quinoline-4-carboxylic acid EGFRCompound 8c (Oxadiazole hybrid)[4]0.14ATP-competitive, C4 projection into solvent channel

Data Interpretation: While both scaffolds can be engineered to target CK2, the tetrazolo-quinoline-4-carboxylic acid derivatives consistently demonstrate superior sub-micromolar potency compared to their C3 counterparts due to the optimal alignment of the C4 vector with CK2's unique hydrophobic cavity[2]. Conversely, for ATM kinase, the C3-carboxamide is an absolute requirement for low-nanomolar efficacy[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, protocols must be designed as self-validating systems where the failure of an intermediate step halts the workflow, preventing the generation of artifactual data.

Protocol A: Scaffold Synthesis via Divergent Routes

Causality: The synthetic route must be chosen based on the desired position of the carboxylic acid to prevent unwanted decarboxylation or regioisomer mixtures.

Step-by-Step: Quinoline-4-Carboxylic Acids (Doebner Reaction)

  • Condensation: Reflux equimolar amounts of aniline, an aryl aldehyde, and pyruvic acid in ethanol. Causality: The Doebner multicomponent reaction is selected because it allows for rapid modular diversification at the C2 position by simply swapping the aldehyde precursor.

  • In-Process Validation (LC-MS): Before isolating the product, analyze an aliquot via LC-MS. Self-validation: The reaction is only deemed complete when the intermediate Schiff base mass (M+H) is completely consumed and replaced by the cyclized quinoline core mass. If the intermediate persists, the reaction is stalled and must not proceed to biological testing.

  • Isolation: Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Step-by-Step: Quinoline-3-Carboxylic Acids (Meldrum's Acid Route)

  • Condensation: React 2-aminobenzaldehyde with Meldrum's acid in water at 75°C. Causality: This route cleanly installs the C3-carboxylic acid without the high-heat decarboxylation risks associated with other cyclizations.

  • In-Process Validation (Gas Evolution): The release of acetone and CO2 drives the reaction. Self-validation: Monitor the reaction vessel for gas evolution. The cessation of bubbling serves as a physical validation of complete cyclization to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Protocol B: Biochemical Evaluation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard radiometric assays because the time-delayed europium emission eliminates auto-fluorescence interference—a critical factor when testing highly conjugated, fluorescent quinoline scaffolds.

  • Compound Preparation: Serially dilute the quinoline derivatives in 100% DMSO. Transfer to a 384-well microplate. Critical Parameter: Final DMSO concentration must remain <1% to prevent kinase denaturation.

  • Kinase Reaction: Add the specific kinase (e.g., ATM or CK2), the biotinylated substrate, and ATP. Causality: ATP must be added exactly at its predetermined Km​ to ensure the assay is highly sensitive to ATP-competitive hinge binders.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • System Validation: Calculate the Z'-factor using positive controls (e.g., KU-60019 for ATM) and negative controls (DMSO only). Self-validation: Proceed to data analysis only if Z' > 0.6. A Z' < 0.6 mathematically invalidates the assay's dynamic range, indicating pipetting error or reagent degradation.

  • Readout: Measure the FRET signal ratio (665 nm / 615 nm) and calculate the IC50 using non-linear regression.

Protocol Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme-Substrate Incubation (Add Kinase + Tracer) Step1->Step2 Validation 3. System Validation (Calculate Z'-factor > 0.6) Step2->Validation Step4 4. TR-FRET Readout (Measure 665/615 nm ratio) Validation->Step4 Pass Step5 5. Data Synthesis (Non-linear regression IC50) Step4->Step5

Fig 2. Self-validating TR-FRET workflow ensuring high-fidelity kinase inhibition data.

References

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent Source: Anti-Cancer Agents in Medicinal Chemistry (PubMed / Bentham Science) URL:[Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies Source: RSC Advances (PMC) URL:[Link]

Comparative

Comparative Biological Evaluation: 3-Hydroxy vs. 3-Halo Quinoline-4-Carboxylic Acids

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of the quinoline-4-carboxylic acid scaffold requires a rigorous understanding of how specific substitutions dictate molecular confor...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-activity relationship (SAR) of the quinoline-4-carboxylic acid scaffold requires a rigorous understanding of how specific substitutions dictate molecular conformation, target engagement, and pharmacokinetic viability. The C3 position on the quinoline ring is a critical determinant of biological activity.

This guide provides an objective, data-driven comparison between 3-hydroxy (-OH) and 3-halo (-F, -Cl, -Br) substitutions, detailing the causality behind their divergent performance across various therapeutic targets, supported by self-validating experimental protocols.

Mechanistic Rationale: The C3 Substitution Paradigm

The choice between a hydroxyl group and a halogen at the 3-position fundamentally alters the physicochemical profile of the quinoline-4-carboxylic acid core:

  • 3-Hydroxy Substitution (Conformational Locking & Solubility): The -OH group acts as a potent hydrogen bond donor and acceptor. Crucially, it forms an intramolecular hydrogen bond with the adjacent C4-carboxylic acid (or carboxamide) carbonyl oxygen. This interaction restricts the rotation of the C4 substituent, locking the molecule into a rigid, coplanar "bioactive" conformation[1]. Furthermore, the hydroxyl group significantly enhances aqueous solubility (>0.5 mM)[2] and provides radical scavenging capabilities[3].

  • 3-Halo Substitution (Lipophilic Packing & Sterics): Halogens (particularly chlorine and bromine) introduce steric bulk and increase the molecule's lipophilicity (LogP) without the capacity for strong hydrogen bond donation. This is highly advantageous when the target binding site is a deep, hydrophobic pocket where the desolvation penalty of a polar hydroxyl group would be entropically unfavorable[4].

Target-Specific Performance Comparison

A. Neurokinin-3 (NK-3) Receptor Antagonism

In the development of non-peptide NK-3 receptor antagonists, the 3-position is the key to achieving high affinity and selectivity over the NK-2 receptor.

  • The 3-OH Advantage: Derivatives such as SB 223412 utilize the 3-hydroxy group to form an intramolecular hydrogen bond with the 4-carboxamide moiety. This pre-organizes the molecule, reducing the entropic cost of binding and resulting in sub-nanomolar affinity for the human NK-3 receptor[1].

  • The 3-Halo Deficit: Replacing the 3-OH with a 3-halo group disrupts this conformational lock, leading to steric clashes and a highly flexible, less favorable binding state, drastically reducing receptor affinity[1].

B. Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Inhibitors based on the quinoline-4-carboxylic acid core (e.g., Brequinar analogues) bind within the enzyme's ubiquinone channel.

  • The 3-Halo Advantage: The brequinar binding pocket is primarily lined with nonpolar residues. While the C4-carboxylate forms an essential salt bridge with Arg136, the rest of the molecule must maximize hydrophobic contacts. 3-halo and 3-methyl substitutions excel here, driving IC50 values down to the low nanomolar range (e.g., 9.71 nM)[4].

  • The 3-OH Deficit: The polar nature of the 3-OH group incurs a severe desolvation penalty when entering the lipophilic ubiquinone channel, rendering these derivatives poor DHODH inhibitors[4].

C. ASGPR-Targeted Delivery & Antioxidant Activity

The asialoglycoprotein receptor (ASGPR) is a C-type lectin highly expressed on hepatocytes, making it a prime target for liver-directed drug delivery.

  • The 3-OH Advantage: 3-hydroxyquinoline-4-carboxylic acids have been identified as highly potent monovalent ASGPR ligands, exhibiting KD values in the nanomolar range (0.1 - 30 nM)—vastly outperforming native galactose ligands[2]. The 3-OH group ensures the necessary aqueous solubility for systemic delivery. Additionally, these compounds demonstrate excellent antioxidant activity in ABTS decolorization assays due to the phenolic-like stabilization of free radicals[3].

Quantitative Data Summary

Target / Application3-Hydroxy (-OH) Performance3-Halo (-X) PerformancePrimary Mechanistic Driver
NK-3 Receptor Sub-nanomolar affinityReduced affinityIntramolecular H-bonding & pre-organization[1]
DHODH Enzyme Poor inhibitionHigh potency (low nM IC 5​0 )Lipophilic packing in ubiquinone channel[4]
ASGPR Ligand High affinity (0.1 - 30 nM K D​ )Not determined / PoorEnhanced aqueous solubility & H-bonding[2]
Antioxidant (ABTS) Potent radical scavengingInactive / MildPhenolic-like radical stabilization[3]

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to rule out false positives.

Protocol 1: Surface Plasmon Resonance (SPR) for ASGPR Binding Affinity

Causality: SPR provides real-time, label-free kinetic data (k on​ , k off​ , K D​ ).

  • Sensor Chip Preparation: Immobilize purified ASGPR onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target level of ~3000 RU is achieved.

  • Self-Validation (Reference Channel): Leave one flow cell unmodified (ethanolamine deactivated) to serve as a reference. All analyte responses must be double-referenced (subtracting both the reference channel and buffer blank injections) to eliminate bulk refractive index shifts.

  • Analyte Injection: Inject 3-hydroxyquinoline-4-carboxylic acid derivatives at varying concentrations (0.1 nM to 100 nM) in running buffer (HBS-P+ with 5 mM CaCl 2​ , as ASGPR is Ca 2+ -dependent) at a flow rate of 30 µL/min[2].

  • Positive Control: Run N-acetylgalactosamine (GalNAc) to confirm receptor viability.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the K D​ .

Protocol 2: DHODH Enzyme Inhibition Assay

Causality: DHODH oxidizes dihydroorotate to orotate, coupled to the reduction of ubiquinone. We utilize a secondary electron acceptor, 2,6-dichloroindophenol (DCIP), to monitor the reaction colorimetrically.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Prepare 3-halo quinoline-4-carboxylic acid compounds in DMSO[4].

  • Reaction Mixture: Combine recombinant human DHODH (10 nM), ubiquinone (CoQ D​ , 100 µM), and DCIP (50 µM) in a 96-well plate.

  • Self-Validation (Controls): Include a "no enzyme" blank to rule out auto-oxidation of DCIP, and use Brequinar as a standard positive control to validate assay sensitivity[4].

  • Initiation & Readout: Add L-dihydroorotate (500 µM) to initiate the reaction. Monitor the decrease in absorbance at 600 nm (DCIP reduction) over 10 minutes.

  • Calculation: Calculate initial velocities and plot against log[inhibitor] to determine the IC 50​ using non-linear regression.

Visualizations

NK3_Pathway NKB Neurokinin B (Agonist) NK3R NK-3 Receptor (GPCR) NKB->NK3R Binding Gq Gq Protein Activation NK3R->Gq Transduction PLC Phospholipase C (Pathway) Gq->PLC Inhibitor 3-OH Quinoline-4-Carboxamide (Pre-organized Conformation) Inhibitor->NK3R High Affinity Blockade Halo 3-Halo Quinoline (Steric Clash / Flexible) Halo->NK3R Low Affinity Blockade

NK-3 receptor signaling pathway comparing 3-OH and 3-halo quinoline antagonism.

Workflow Comp Compound Library (3-OH & 3-Halo) Syn Synthesis & HPLC (Purity > 95%) Comp->Syn SPR SPR Assay (KD Determination) Syn->SPR Validated Cell In Vitro Assay (IC50 / Cell Viability) Syn->Cell Parallel Data SAR Analysis & Lead Selection SPR->Data Affinity Cell->Data Efficacy

Self-validating biological evaluation workflow for quinoline-4-carboxylic acids.

References

  • Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery Source: Public Health Toxicology URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: Heterocyclic Communications (via ResearchGate)
  • Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. 2. Identification of (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412)

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Cytotoxicity of Novel 2-Phenyl-Quinoline-4-Carboxylic Acid Compounds

In the landscape of anticancer drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2][3] Specifically, derivatives of 2-phenyl-quinoline-4-carboxylic acid have garnered significant attention due to their potent cytotoxic activities against a range of cancer cell lines.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of these promising compounds. We will delve into the comparative analysis of select novel compounds, provide detailed, field-proven protocols for key cytotoxicity assays, and explore the mechanistic underpinnings of their action.

Comparative Cytotoxicity of Novel 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

The therapeutic potential of any novel compound is initially benchmarked by its in vitro cytotoxicity. The half-maximal inhibitory concentration (IC50) is a critical parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability. Below is a comparative summary of the cytotoxic activity of recently developed 2-phenyl-quinoline-4-carboxylic acid derivatives against various human cancer cell lines.

Compound/DerivativeTarget/MechanismCell LineActivity (IC50)Reference
Compound 5a4 Antibacterial, Low CytotoxicityRAW 264.7 (Mouse Macrophage)98.2 µg/mL[4][5]
Compound 5a7 Antibacterial, Weak CytotoxicityRAW 264.7 (Mouse Macrophage)56.8 µg/mL[4]
Compound D28 HDAC3 InhibitorK562 (Leukemia)1.02 µM[6]
U266 (Multiple Myeloma)1.08 µM[6]
MCF-7 (Breast Cancer)5.66 µM[6]
A549 (Lung Cancer)2.83 µM[6]
Molecule P6 SIRT3 InhibitorMLLr Leukemic Cell LinesPotent Inhibitory Activity[7]

Expert Insight: The data clearly indicates that minor structural modifications to the 2-phenyl-quinoline-4-carboxylic acid scaffold can lead to significant variations in cytotoxic potency and target selectivity. For instance, Compound D28, a potent HDAC3 inhibitor, demonstrates broad-spectrum anticancer activity at low micromolar concentrations.[6] In contrast, compounds 5a4 and 5a7, while effective as antibacterial agents, exhibit significantly lower cytotoxicity against mammalian cells, suggesting a favorable therapeutic window for antimicrobial applications.[4][5]

Core Experimental Protocols for Cytotoxicity Assessment

A multi-faceted approach to cytotoxicity testing is crucial for a comprehensive understanding of a compound's cellular effects. Here, we detail three fundamental assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8][9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h add_compound Add Test Compound (Various Concentrations) incubate_24h->add_compound incubate_exposure Incubate (Exposure Period) add_compound->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Sample Collection cluster_reaction LDH Reaction cluster_readout Data Acquisition seed_treat Seed & Treat Cells (as in MTT) collect_supernatant Collect Culture Supernatant seed_treat->collect_supernatant add_reagent Add LDH Assay Reagent collect_supernatant->add_reagent incubate_rt Incubate (30 min) at Room Temp add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_abs Read Absorbance (490 nm) add_stop->read_abs

Caption: Workflow for assessing cytotoxicity via LDH release.

Detailed Protocol:

  • Cell Culture and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH assay reagent to each well containing the supernatant. [10]Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. [11]5. Stop Reaction: Add 50 µL of the stop solution to each well. [11]6. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. [12][10]

Apoptosis Assays

Investigating the mode of cell death is a critical step in characterizing the mechanism of action of a novel compound. Many anticancer drugs induce apoptosis, or programmed cell death. [13][14][15]Several methods can be employed to detect apoptosis, including Annexin V staining and caspase activity assays. [13][16] Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound 2-Phenyl-Quinoline- 4-Carboxylic Acid Compound mitochondria Mitochondrial Stress compound->mitochondria death_receptor Death Receptor Binding compound->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Effector Caspases (Caspase-3/7) Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Recommended Apoptosis Assays:

  • Annexin V Staining: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry or fluorescence microscopy. [16]* Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway. [16][17]The assay provides a proluminescent caspase-3/7 substrate which is cleaved to produce a luminescent signal, proportional to the amount of caspase activity.

Causality Behind Experimental Choices:

  • Why use multiple assays? Relying on a single assay can be misleading. For example, the MTT assay measures metabolic activity, which may not always directly correlate with cell number or viability. Combining it with an LDH assay, which measures membrane integrity, provides a more robust assessment of cytotoxicity. Apoptosis assays then elucidate the mechanism of cell death.

  • Self-Validating System: This multi-assay approach forms a self-validating system. If a compound shows a decrease in MTT signal, a corresponding increase in LDH release and positive results in apoptosis assays would strongly support a cytotoxic effect leading to programmed cell death.

Concluding Remarks

The assessment of cytotoxicity is a foundational step in the preclinical evaluation of novel 2-phenyl-quinoline-4-carboxylic acid compounds. By employing a systematic and multi-pronged approach, researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of these promising therapeutic candidates. The protocols and comparative data presented in this guide serve as a valuable resource for drug development professionals, enabling them to make informed decisions in the quest for novel anticancer agents.

References

  • Reaction Biology. (n.d.). Cell Death Assays for Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed. (2003, August 15). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • PubMed. (2010, December 15). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Retrieved from [Link]

  • Bentham Science Publishers. (2026, February 17). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Retrieved from [Link]

  • ResearchGate. (2025, October 16). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • PMC. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Retrieved from [Link]

  • Juniper Publishers. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • Frontiers. (2022, July 13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Frontiers. (2022, March 29). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • PubMed. (2020, June 1). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of DHODH Inhibitors

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of well-known Dihydroorotate Dehydrogenase (DHODH) inhibitors. Moving beyond a simple overview, this...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of well-known Dihydroorotate Dehydrogenase (DHODH) inhibitors. Moving beyond a simple overview, this document delves into the practical application of molecular docking to compare and contrast the interactions of these inhibitors with their target enzyme. We will explore the causality behind experimental choices, ensuring a robust and self-validating approach to computational drug discovery.

Introduction: Dihydroorotate Dehydrogenase as a Key Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines to support their growth and division.[2] Consequently, inhibiting DHODH disrupts this vital pathway, leading to decreased pyrimidine synthesis and the inhibition of cell growth.[1] This makes DHODH an attractive therapeutic target for a range of diseases, including autoimmune disorders and cancer.[1][2]

Human DHODH is a mitochondrial enzyme located on the inner mitochondrial membrane.[3] It catalyzes the oxidation of dihydroorotate to orotate, with flavin mononucleotide (FMN) as a cofactor and ubiquinone as the electron acceptor.[4][5] The structure of human DHODH consists of two main domains: an α/β-barrel domain that houses the active site and an α-helical domain that forms a tunnel leading to it.[6] It is within this tunnel that many inhibitors, including the ones discussed in this guide, bind.[4][6]

This guide will focus on a comparative analysis of three prominent DHODH inhibitors:

  • Brequinar: A potent, competitive inhibitor with respect to ubiquinone.[7][8]

  • Leflunomide: A prodrug that is rapidly converted to its active metabolite, A77 1726 (Teriflunomide).[9][10]

  • Teriflunomide (A77 1726): The active metabolite of Leflunomide, which acts as a noncompetitive inhibitor with respect to ubiquinone.[7][11]

Through a detailed comparative docking study, we will elucidate the structural basis for their different potencies and mechanisms of action.

The Rationale for Comparative Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12][13] In the context of drug discovery, it allows for the virtual screening of large compound libraries and provides insights into the molecular interactions that govern ligand-receptor recognition.[12][14]

A comparative docking study, as detailed in this guide, offers several advantages:

  • Head-to-Head Comparison: It allows for a direct comparison of the binding modes and predicted affinities of different inhibitors under the same computational conditions.

  • Structure-Activity Relationship (SAR) Insights: By comparing the interactions of structurally related or distinct inhibitors, researchers can gain valuable insights into the key structural features required for potent inhibition.

  • Mechanism of Action Elucidation: Docking studies can help to visualize and understand how inhibitors interact with the active site, providing a structural basis for their observed kinetic behavior (e.g., competitive vs. noncompetitive inhibition).

  • Lead Optimization: The insights gained from comparative docking can guide the rational design of new, more potent, and selective inhibitors.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

This section provides a detailed, step-by-step protocol for conducting a comparative molecular docking study of Brequinar and Teriflunomide with human DHODH. This protocol is designed to be a self-validating system, with each step explained to ensure scientific integrity.

DHODH_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase PDB_retrieval 1. Protein Structure Retrieval (PDB ID: 1D3G) Protein_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Protein_prep Grid_gen 4. Binding Site Definition & Grid Generation Protein_prep->Grid_gen Ligand_prep 3. Ligand Preparation (Brequinar & Teriflunomide 2D to 3D, energy minimization) Docking_run 5. Molecular Docking (AutoDock Vina or similar) Ligand_prep->Docking_run Grid_gen->Docking_run Pose_analysis 6. Pose Analysis & Visualization (PyMOL, Chimera) Docking_run->Pose_analysis Energy_analysis 7. Binding Energy & Interaction Analysis Pose_analysis->Energy_analysis Experimental_comp 10. Comparison with Experimental Data (IC50, Ki values) Energy_analysis->Experimental_comp Redocking 8. Re-docking of Co-crystallized Ligand RMSD_calc 9. RMSD Calculation (<2.0 Å is a good starting point) Redocking->RMSD_calc RMSD_calc->Experimental_comp

Figure 1: Experimental workflow for the comparative docking study of DHODH inhibitors.
Part 1: Preparation Phase

1. Protein Structure Retrieval:

  • Action: Download the crystal structure of human DHODH in complex with an inhibitor from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 1D3G, which contains human DHODH in complex with Brequinar.[6]

  • Rationale: The use of a high-resolution crystal structure provides an accurate three-dimensional representation of the target protein and its binding site.

2. Protein Preparation:

  • Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL, or Schrödinger's Protein Preparation Wizard), prepare the protein structure.[1] This typically involves:

    • Removing water molecules and any other non-essential heteroatoms.

    • Adding hydrogen atoms, as they are often not resolved in crystal structures.

    • Assigning correct bond orders and protonation states for amino acid residues.

    • Repairing any missing side chains or loops if necessary.

  • Rationale: A properly prepared protein structure is crucial for accurate docking calculations. Incorrect protonation states or missing atoms can lead to erroneous results.

3. Ligand Preparation:

  • Action: Obtain the 2D structures of Brequinar and Teriflunomide (A77 1726). These can be drawn using a chemical sketcher or downloaded from a database like PubChem. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).[1]

  • Rationale: Energy minimization ensures that the ligand conformations are sterically and electronically favorable before docking, which can improve the efficiency and accuracy of the docking search algorithm.

Part 2: Docking and Analysis Phase

4. Binding Site Definition and Grid Generation:

  • Action: Define the binding site for docking. In the case of PDB ID: 1D3G, the binding site can be defined based on the location of the co-crystallized Brequinar. A grid box is then generated around this binding site. The size of the grid box should be large enough to accommodate the ligands and allow for some rotational and translational freedom.[1]

  • Rationale: The grid box pre-calculates the interaction energies between the protein atoms and various atom types, which significantly speeds up the docking process.

5. Molecular Docking:

  • Action: Perform the molecular docking calculations using a validated docking program such as AutoDock Vina, Glide, or GOLD. Each ligand (Brequinar and Teriflunomide) should be docked into the prepared DHODH structure.

  • Rationale: The docking algorithm will explore a vast conformational space of the ligand within the defined binding site and rank the resulting poses based on a scoring function that estimates the binding affinity.

6. Pose Analysis and Visualization:

  • Action: Analyze the top-ranked docking poses for each inhibitor. Visualize the protein-ligand complexes using molecular graphics software (e.g., PyMOL, UCSF Chimera).[1]

  • Rationale: Visual inspection allows for a qualitative assessment of the docking results. It helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the inhibitor and the protein.

7. Binding Energy and Interaction Analysis:

  • Action: Record the predicted binding energies (or docking scores) for the top-ranked poses of each inhibitor. Analyze and compare the specific amino acid residues involved in the binding of Brequinar and Teriflunomide.

  • Rationale: The binding energy provides a quantitative estimate of the binding affinity. A more negative value generally indicates a stronger predicted interaction. Comparing the interacting residues can reveal the structural basis for differences in potency and mechanism.

Part 3: Validation Phase

8. Re-docking of Co-crystallized Ligand:

  • Action: As a crucial validation step, re-dock the co-crystallized ligand (Brequinar in the case of 1D3G) back into the binding site.[8]

  • Rationale: A successful re-docking experiment, where the predicted pose closely matches the crystallographic pose, provides confidence in the chosen docking protocol.

9. Root Mean Square Deviation (RMSD) Calculation:

  • Action: Calculate the RMSD between the heavy atoms of the re-docked ligand pose and the crystallographic pose.

  • Rationale: An RMSD value of less than 2.0 Å is generally considered a good result, indicating that the docking protocol can accurately reproduce the experimental binding mode.

10. Comparison with Experimental Data:

  • Action: Compare the computational results (predicted binding energies and observed interactions) with available experimental data, such as IC50 values, Ki values, and structure-activity relationship (SAR) data from the literature.

  • Rationale: The ultimate validation of a docking study comes from its ability to correlate with and explain experimental observations.

Comparative Analysis of Brequinar and Teriflunomide

The following table summarizes key experimental data for Brequinar and Teriflunomide, which will be used to benchmark our comparative docking study.

ParameterBrequinarTeriflunomide (A77 1726)Reference
Target Human DHODHHuman DHODH
IC50 Value ~4.5 - 5.2 nM411 nM[2]
Mechanism vs. Ubiquinone CompetitiveNoncompetitive[7]
Binding Site Ubiquinone binding tunnelOverlapping with Brequinar in the ubiquinone binding tunnel[7]

The significantly lower IC50 value of Brequinar indicates that it is a much more potent inhibitor of DHODH than Teriflunomide. Our comparative docking study should aim to provide a structural explanation for this difference in potency.

Visualizing DHODH Inhibition

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition DHODH Inhibition Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate Multiple Steps DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Ubiquinone -> Ubiquinol Inhibitors Brequinar Teriflunomide Inhibitors->DHODH

Figure 2: The de novo pyrimidine biosynthesis pathway and the site of action for DHODH inhibitors.

Interpreting the Docking Results: A Causality-Driven Narrative

Upon completion of the docking protocol, the results should be analyzed not just as a collection of scores and images, but as a narrative that explains the "why" behind the observed data.

Expected Outcomes for Brequinar:

  • Binding Pose: The docked pose of Brequinar should closely resemble its co-crystallized position in PDB ID: 1D3G. Key interactions are expected with hydrophobic residues lining the ubiquinone binding tunnel and potentially hydrogen bonds with specific polar residues.

  • Binding Energy: A highly favorable (very negative) binding energy is expected, consistent with its low nanomolar IC50 value.

  • Correlation with Mechanism: The docking results should illustrate how Brequinar occupies the ubiquinone binding site, providing a clear structural rationale for its competitive inhibition mechanism.[7]

Expected Outcomes for Teriflunomide:

  • Binding Pose: Teriflunomide is expected to bind in the same general tunnel as Brequinar, consistent with reports of overlapping binding sites.[7] However, the specific interactions and orientation will likely differ.

  • Binding Energy: The predicted binding energy for Teriflunomide is expected to be less favorable than that of Brequinar, correlating with its higher IC50 value.

  • Correlation with Mechanism: While it binds in the ubiquinone tunnel, the docking pose may reveal an allosteric effect or a binding mode that does not directly compete with ubiquinone, offering a structural hypothesis for its noncompetitive inhibition.

The Comparative Narrative: By comparing the docking results side-by-side, a compelling story can be told. For instance, one might observe that Brequinar forms an additional hydrogen bond or has more extensive hydrophobic contacts compared to Teriflunomide, thus explaining its superior potency. The differences in the orientation of the molecules within the binding pocket could also shed light on their distinct kinetic profiles.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of DHODH inhibitors. By following the detailed protocol and focusing on a causality-driven interpretation of the results, researchers can gain significant insights into the structure-activity relationships of these important therapeutic agents.

The findings from such a study can serve as a springboard for future research, including:

  • Rational Design of Novel Inhibitors: The structural insights can be used to design new compounds with improved potency and selectivity.

  • Investigation of Drug Resistance: Docking studies can be employed to understand how mutations in DHODH might confer resistance to existing inhibitors.

  • Exploration of Other Inhibitor Classes: The same comparative methodology can be applied to other classes of DHODH inhibitors to build a more comprehensive understanding of the structural requirements for effective inhibition.

By integrating computational approaches like molecular docking with experimental validation, the scientific community can accelerate the discovery and development of next-generation DHODH inhibitors for the treatment of a wide range of human diseases.

References

  • Vertex AI Search. What are DHODH inhibitors and how do they work? Accessed March 15, 2026.
  • Benchchem. The Core Mechanism of Dihydroorotate Dehydrogenase (DHODH) Inhibition in Cancer Cells: A Technical Guide. Accessed March 15, 2026.
  • Wikipedia. Dihydroorotate dehydrogenase. Accessed March 15, 2026.
  • Williamson, R. A., Yea, C. M., Robson, P. A., Curnock, A. P., Gadher, S., Hambleton, A., ... & Bruneau, J. M. (1995). Purification of human dihydro-orotate dehydrogenase and its inhibition by A77 1726, the active metabolite of leflunomide. Biochemical Journal, 312(Pt 3), 837–843.
  • ResearchGate. Comparison of the binding modes of inhibitors 1289 and 1291 with... Accessed March 15, 2026.
  • Creative Biostructure. Structural Research of Dihydroorotate Dehydrogenases (DHODH). Accessed March 15, 2026.
  • Liu, S., Neidhardt, E. A., Grossman, T. H., Ocain, T., & Clardy, J. (2000).
  • Knecht, W., Löffler, M., & Fuch, D. (2000). Multiple inhibitor analysis of the brequinar and leflunomide binding sites on human dihydroorotate dehydrogenase. Biochemistry, 39(7), 1599-1606.
  • BOC Sciences. Enzyme Inhibitors & Molecular Modeling in Drug Discovery. Accessed March 15, 2026.
  • Creative Proteomics. Molecular Docking Technique and Methods. Accessed March 15, 2026.
  • Benchchem. Head-to-Head Comparison: BQR-695 (Brequinar) vs. Leflunomide/Teriflunomide. Accessed March 15, 2026.
  • Benchchem.
  • Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert opinion on therapeutic targets, 22(10), 893-899.
  • MDPI. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses. Accessed March 15, 2026.
  • Hail, N., Chen, P., Bush, E. K., & Cortez, D. (2010). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Cancer research, 70(8), 3248-3257.
  • PubMed. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Accessed March 15, 2026.
  • ACS Publications. Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. Accessed March 15, 2026.
  • PMC. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Accessed March 15, 2026.
  • ACS Publications. Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. Accessed March 15, 2026.
  • PMC. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. Accessed March 15, 2026.
  • KnE Publishing. In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery. Accessed March 15, 2026.
  • IntechOpen. Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. Accessed March 15, 2026.
  • Abcam. A771726 (Teriflunomide), Active metabolite of leflunomide. Dihydroorotate dehydrogenase inhibitor. (CAS 163451-81-8). Accessed March 15, 2026.
  • ResearchGate. Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. Accessed March 15, 2026.
  • Future Science. Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Accessed March 15, 2026.
  • ACS Publications. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol. Accessed March 15, 2026.
  • PMC. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Accessed March 15, 2026.
  • RCSB PDB. 3U2O: Dihydroorotate Dehydrogenase (DHODH) crystal structure in complex with small molecule inhibitor. Accessed March 15, 2026.
  • PMC. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Accessed March 15, 2026.
  • PMC. A database for large-scale docking and experimental results. Accessed March 15, 2026.
  • PLOS. Development of DHODH inhibitors incorporating virtual screening, pharmacophore modeling, fragment-based optimization methods, ADMET, molecular docking, molecular dynamics, PCA analysis, and free energy landscape. Accessed March 15, 2026.
  • RCSB PDB. 6J3C: Crystal structure of human DHODH in complex with inhibitor 1291. Accessed March 15, 2026.
  • ResearchGate. Identification of novel dihydroorotate dehydrogenase (DHODH)
  • Clinical and Experimental Rheumatology. Review Genetic polymorphisms in metabolic pathways of leflunomide in the treatment of rheumatoid arthritis. Accessed March 15, 2026.
  • PMC. The Anti-Inflammatory Drug Leflunomide Is an Agonist of the Aryl Hydrocarbon Receptor. Accessed March 15, 2026.
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Validation

Antioxidant activity comparison of 2-hydroxy vs 3-hydroxyquinoline-4-carboxylic acids

An in-depth analysis of the antioxidant capabilities of quinoline derivatives reveals that minor structural variations—specifically the positional isomerism of a hydroxyl group—can dictate entirely different pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the antioxidant capabilities of quinoline derivatives reveals that minor structural variations—specifically the positional isomerism of a hydroxyl group—can dictate entirely different pharmacological profiles. For drug development professionals and medicinal chemists, understanding the mechanistic divergence between 2-hydroxyquinoline-4-carboxylic acid and 3-hydroxyquinoline-4-carboxylic acid is critical for rational drug design.

This guide objectively compares the antioxidant performance of these two scaffolds, detailing the structural causality behind their activity, summarizing experimental validation data, and providing a robust, self-validating protocol for evaluating their free radical scavenging capacity.

Mechanistic Divergence: The Causality of Hydroxyl Positioning

The antioxidant efficacy of phenolic and enolic compounds is primarily governed by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS). The position of the hydroxyl group on the quinoline ring fundamentally alters this capacity due to tautomeric equilibrium and radical stabilization mechanics.

2-Hydroxyquinoline-4-Carboxylic Acid: The Tautomeric Trap

In 2-hydroxyquinoline derivatives, the proximity of the hydroxyl group to the heterocyclic nitrogen induces a strong lactim-lactam tautomerization[1]. In both polar solvents and physiological environments, the equilibrium heavily favors the lactam form (2-quinolone or carbostyril)[2].

  • Causality: The migration of the proton from the oxygen atom to the ring nitrogen forms a highly stable amide-like structure. Consequently, the labile hydrogen required for HAT is sequestered, drastically increasing the Bond Dissociation Enthalpy (BDE) and rendering the molecule a poor free radical scavenger.

3-Hydroxyquinoline-4-Carboxylic Acid: Enol Stability and Radical Delocalization

Conversely, 3-hydroxyquinoline derivatives do not undergo lactamization, remaining predominantly in the active enol (or zwitterionic) form[3].

  • Causality: The hydroxyl group at the C3 position remains fully available for HAT. Furthermore, its adjacency to the carboxylic acid group at the C4 position facilitates strong intramolecular hydrogen bonding. When the C3-hydroxyl donates a hydrogen atom to a free radical, the resulting phenoxyl-type radical is highly stabilized by resonance across the quinoline core and the adjacent electron-withdrawing carboxylic acid. This stabilization lowers the activation energy for the HAT process, resulting in superior antioxidant activity[4].

Mechanism cluster_2OH 2-Hydroxyquinoline-4-carboxylic acid cluster_3OH 3-Hydroxyquinoline-4-carboxylic acid A Lactim Form (Enol) B Lactam Form (2-Quinolone) A->B Tautomerization (Dominant) C Poor Radical Scavenging (Unavailable -OH) B->C Blocked HAT D Stable Enol Form E H-Atom Transfer (HAT) D->E ROS Interaction F Stabilized Radical (Intramolecular H-Bond) E->F High Antioxidant Activity

Mechanistic divergence of antioxidant activity via tautomeric equilibrium and radical stabilization.

Quantitative Performance Comparison

To objectively evaluate these mechanisms, researchers utilize the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. ABTS is selected over DPPH because the ABTS•+ radical is soluble in both aqueous and organic media, allowing for the unbiased evaluation of both hydrophilic and lipophilic quinoline-4-carboxylic acid derivatives.

The following data synthesizes the comparative antioxidant activity of synthesized 2-aryl-3-hydroxy vs. 3-aryl-2-hydroxyquinoline-4-carboxylic acid derivatives, measured via ABTS decolorization[4].

Compound ClassHydroxyl PositionTautomeric StateABTS Scavenging Activity (Relative)Mechanistic Notes
3-Aryl-2-hydroxyquinoline-4-carboxylic acids C2Predominantly Lactam (Keto)Mild to ModerateActivity is severely limited by lactamization. Scavenging relies on secondary functional groups (e.g., aryl substituents) rather than the core ring.
2-Aryl-3-hydroxyquinoline-4-carboxylic acids C3Stable EnolGood to ExcellentPrimary HAT occurs at the C3-OH. Activity is further amplified when hybridized with electron-donating moieties (e.g., benzimidazole at C4).
C4-Benzimidazole Hybridized 3-OH Derivatives C3Stable EnolExcellent (Comparable to Trolox)The extended conjugated system and additional H-bond acceptors highly stabilize the radical intermediate.

Data Interpretation: The experimental results validate the structural theory. Compounds locked in the 2-quinolone (lactam) state exhibit baseline antioxidant activity, whereas 3-hydroxy derivatives demonstrate potent radical scavenging, proving that the availability of the enolic hydroxyl is the rate-determining factor for antioxidant efficacy in this scaffold[4].

Self-Validating Experimental Protocol: ABTS Assay

To ensure reproducibility and scientific integrity, the evaluation of quinoline derivatives must be conducted using a self-validating system. The following protocol outlines the ABTS assay, incorporating internal calibration steps to prevent false positives caused by the intrinsic absorbance of the quinoline compounds.

Rationale for 734 nm: Quinoline-4-carboxylic acids typically absorb strongly in the UV and lower visible spectrum (250–400 nm). Measuring the ABTS•+ radical at 734 nm ensures that the test compounds do not cause optical interference.

Step-by-Step Methodology
  • Radical Generation (The Pre-Reaction):

    • Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate ( K2​S2​O8​ ).

    • Causality: Potassium persulfate acts as an oxidizing agent to convert ABTS into the dark blue/green ABTS•+ radical cation.

  • Dark Incubation:

    • Allow the mixture to stand in the dark at room temperature for 12–16 hours.

    • Validation Check: The radical must fully form and stabilize before use to ensure a linear kinetic response.

  • Absorbance Calibration (Baseline Standardization):

    • Dilute the ABTS•+ solution with ethanol (or PBS, depending on compound solubility) until the absorbance at 734 nm reaches 0.70 ± 0.02 .

    • Validation Check: This precise calibration ensures that the thermodynamic driving force of the reaction is identical across all experimental replicates.

  • Reaction Initiation:

    • Add 10 µL of the quinoline test compound (at varying concentrations) to 1 mL of the diluted ABTS•+ solution. Prepare a parallel standard curve using Trolox (a water-soluble vitamin E analog).

  • Spectrophotometric Quantification:

    • Incubate for exactly 6 minutes, then read the absorbance at 734 nm.

    • Calculate the percentage of inhibition: % Inhibition =[(A_control - A_sample) / A_control] × 100

Workflow Step1 1. Radical Generation (ABTS + Potassium Persulfate) Step2 2. Incubation in Dark (12-16 hours at RT) Step1->Step2 Form ABTS•+ Step3 3. Absorbance Calibration (Dilute to 0.70 ± 0.02 at 734 nm) Step2->Step3 Standardize Baseline Step4 4. Compound Addition (Test vs. Trolox Standard) Step3->Step4 Initiate Reaction Step5 5. Spectrophotometric Reading (Measure % Decolorization) Step4->Step5 Quantify Scavenging

Self-validating ABTS radical scavenging assay workflow for evaluating quinoline derivatives.

Conclusion for Drug Development

When designing antioxidant therapeutics based on the quinoline-4-carboxylic acid scaffold, the 3-hydroxy isomer is the unequivocally superior choice. The 2-hydroxy isomer's propensity to collapse into a stable, unreactive lactam neutralizes its HAT capabilities. By leveraging the 3-hydroxy position, medicinal chemists can exploit stable enol chemistry and intramolecular hydrogen bonding to maximize free radical scavenging potential.

References

  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88.4

  • Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (1987). Spectroscopy and Structure of 2-Hydroxyquinoline. The Journal of Physical Chemistry, 91(26), 6610-6614. 2

  • Jang, D. J., et al. (2004). Migration of Protons during the Excited-State Tautomerization of Aqueous 3-Hydroxyquinoline. The Journal of Physical Chemistry A, 108(29), 6084-6089. 3

  • Lenko, I., et al. (2024). Tautomerization between 2-quinolone and 2-hydroxyquinolone. Molecules / ResearchGate. 1

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Safety & Regulatory Compliance

Safety

3-Phenylquinoline-4-carboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-Phenylquinoline-4-carboxylic Acid As a Senior Application Scientist overseeing chemical workflows, I frequently encounter 3-phenylquinoline-4-carboxylic acid (CAS: 78317...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-Phenylquinoline-4-carboxylic Acid

As a Senior Application Scientist overseeing chemical workflows, I frequently encounter 3-phenylquinoline-4-carboxylic acid (CAS: 78317-97-2) in the synthesis of COX-2 inhibitors and anti-inflammatory agents[1]. While its heterocyclic structure is invaluable for binding affinity in biological targets, the quinoline core presents distinct ecological and occupational hazards. Proper disposal is not merely a regulatory checkbox; it is a fundamental requirement to prevent environmental accumulation and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, moving beyond basic compliance to establish a culture of rigorous scientific safety.

Physicochemical & Hazard Profiling (The "Why")

Before executing any disposal protocol, we must understand the chemical's behavior. The carboxylic acid moiety dictates its pH-dependent solubility and reactivity, while the lipophilic phenyl and quinoline rings contribute to environmental persistence. According to standard GHS classifications, this compound acts as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT - Single Exposure) agent[2].

Table 1: Physicochemical & Hazard Summary

Property / ClassificationData / DescriptionOperational Implication
CAS Number 78317-97-2Must be explicitly listed on all EHS waste manifests for accurate tracking[2].
Molecular Formula C16H11NO2High carbon/nitrogen content dictates high-temperature incineration over aqueous treatment.
GHS Hazards H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3)Mandates nitrile gloves, safety goggles, and handling exclusively within a certified fume hood[2].
Environmental Risk Recalcitrant quinoline coreProhibits drain disposal; quinoline derivatives pose substantial aquatic toxicity risks[3].
Incompatibilities Strong oxidizing agents, strong basesMust be strictly segregated from nitric acid, peroxides, and alkali metals to prevent exothermic reactions[4].

Disposal Workflow Visualization

G N1 Waste Generation: 3-Phenylquinoline-4-carboxylic acid N2 Segregation & Containment: HDPE / Amber Glass N1->N2 Evaluate compatibility N3 RCRA Labeling: 'Hazardous Waste - Toxic/Irritant' N2->N3 Affix GHS/EPA labels N4 EHS Collection & Manifesting N3->N4 Store in SAA (Max 270 Days) N5 Final Destruction: High-Temperature Incineration N4->N5 EPA-approved facility

Workflow for the safe segregation, containment, and destruction of quinoline-derivative waste.

Step-by-Step Disposal Methodology

Expertise Note: The protocols below are designed as closed-loop systems. Every action includes a verification step to ensure the hazard has been fully mitigated before proceeding to the next phase.

Phase 1: Point-of-Generation Segregation & Containment

Causality: 3-Phenylquinoline-4-carboxylic acid is a solid powder. Aerosolization during transfer is the primary exposure route for respiratory irritation (H336)[2].

  • Preparation : Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm.

  • Container Selection : Select a high-density polyethylene (HDPE) or amber glass wide-mouth jar. Why? HDPE prevents static cling of the powder, significantly reducing aerosolization risks compared to standard polystyrene plastics.

  • Transfer : Using a grounded, anti-static spatula, carefully transfer the solid waste into the container.

  • Validation Step : Wipe the exterior of the sealed container with a damp microfiber cloth. Test the cloth with a handheld UV lamp (365 nm); conjugated quinoline derivatives often exhibit mild fluorescence. An absence of fluorescence validates a clean exterior.

  • Labeling : Affix a standard RCRA Hazardous Waste label. Mark it explicitly as "Solid Organic Waste - Toxic/Irritant (Contains 3-Phenylquinoline-4-carboxylic acid)".

Phase 2: Spill Response & Decontamination Protocol

Causality: In the event of a powder spill, sweeping dry powder exacerbates inhalation risks and spreads the contaminant. Wet-wiping is mandatory.

  • Isolation : Cordon off the spill area immediately.

  • Suppression : Lightly mist the spilled powder with a 50/50 mixture of water and ethanol to suppress dust formation. Why? Ethanol aids in wetting the hydrophobic phenyl rings, while water prevents flammability risks during cleanup.

  • Collection : Wipe up the dampened powder using absorbent lab pads. Place the pads into a dedicated solid waste bag.

  • Decontamination : Wash the surface with a mild alkaline detergent (pH 8-9) to neutralize and solubilize any residual carboxylic acid traces.

  • Validation Step : Swab the decontaminated area with a wetted cotton tip and test the swab against a pH indicator strip. A return to a neutral pH (7.0) confirms the successful removal of acidic residues.

Phase 3: Institutional Transfer & RCRA Compliance

Causality: While 3-phenylquinoline-4-carboxylic acid is not explicitly listed on the EPA's P- or U-lists, the quinoline parent structure is recognized by the EPA as a hazardous constituent capable of posing substantial environmental hazards[3][5]. Therefore, it must be managed as a characteristic hazardous waste.

  • Storage : Move the sealed, labeled container to the laboratory's Satellite Accumulation Area (SAA). Ensure it is placed in a secondary containment bin away from strong oxidizers and bases[4].

  • Manifesting : Log the waste into your institution's Environmental Health and Safety (EHS) portal, noting the exact mass and CAS number (78317-97-2).

  • Final Destruction : EHS will transfer the waste to an EPA-approved facility for high-temperature incineration. Why? Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the highly stable quinoline ring, preventing downstream aquatic toxicity and bioaccumulation[3].

References

  • Source: nextsds.
  • Source: mdpi.
  • Source: epa.
  • Source: fishersci.
  • Source: epa.

Sources

Handling

Personal protective equipment for handling 3-Phenylquinoline-4-carboxylic acid

Comprehensive Safety and Operational Guide for 3-Phenylquinoline-4-carboxylic Acid As a Senior Application Scientist, I recognize that handling 3-Phenylquinoline-4-carboxylic acid (CAS 78317-97-2) requires more than just...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for 3-Phenylquinoline-4-carboxylic Acid

As a Senior Application Scientist, I recognize that handling 3-Phenylquinoline-4-carboxylic acid (CAS 78317-97-2) requires more than just reading a standard Safety Data Sheet (SDS); it demands a fundamental understanding of the chemical's mechanistic behavior. Highly valued in drug development for synthesizing complex diarylquinoline structures (1)[1], its structural properties dictate specific handling, personal protective equipment (PPE), and disposal protocols to ensure absolute laboratory safety and environmental compliance.

Hazard Profile & Mechanistic Causality

According to standard classifications under the Globally Harmonized System (GHS) (2)[2], 3-Phenylquinoline-4-carboxylic acid presents three primary hazards. Understanding why these hazards exist is critical for effective mitigation:

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of the ocular mucosa or perspiration on the skin, it induces a localized pH drop. This acidic shift denatures surface proteins, leading to acute irritation (3)[3].

  • STOT SE 3 (H336 / H335): The lipophilic 3-phenylquinoline core facilitates rapid absorption across respiratory mucous membranes if airborne dust is inhaled. This can trigger central nervous system (CNS) effects such as drowsiness or dizziness, as well as respiratory tract irritation (2)[2].

Personal Protective Equipment (PPE) Matrix

To counteract these specific hazards, PPE must be selected based on mechanistic rationale rather than generic compliance.

PPE CategorySpecification / StandardMechanistic Rationale & Causality
Hand Protection Nitrile gloves (EN 374 compliant, >0.11mm thickness)Nitrile provides a robust, impermeable barrier against solid organic acids, preventing moisture-mediated dermal absorption and H315 skin irritation (3)[3].
Eye Protection Snug-fitting safety goggles (ANSI Z87.1 or EN 166)Prevents aerosolized micro-dust particles from contacting the ocular mucosa, mitigating severe H319 eye irritation (4)[4].
Respiratory Protection N95 / FFP2 particulate respirator (If handled outside a fume hood)Filters out fine crystalline dust, preventing inhalation and subsequent STOT SE 3 respiratory/CNS effects (4)[4].
Body Protection Flame-retardant lab coat, closed-toe shoesProvides a secondary physical barrier against accidental spills and electrostatic dust cling (5)[5].

Step-by-Step Operational Workflow

Trustworthiness through Self-Validating Systems: Every step in this workflow includes a physical or visual check to validate safety.

Step 1: Pre-Operation Setup

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

  • Causality: Proper airflow creates a negative pressure zone, ensuring that any aerosolized particles are drawn away from the operator's breathing zone, directly mitigating STOT SE 3 hazards (4)[4].

  • Validation: Check the digital airflow monitor or tape a small piece of tissue to the sash; it should pull steadily inward.

Step 2: Weighing and Transfer

  • Action: Utilize an anti-static weighing boat and a grounded spatula. Weigh the material inside a ventilated balance enclosure.

  • Causality: The crystalline nature of organic acids often generates static electricity, causing particles to repel each other and aerosolize. Grounding prevents this dispersion.

  • Validation: Powder should rest flat in the boat without clinging to the sides or the spatula.

Step 3: Reaction Execution

  • Action: When dissolving the acid in organic solvents (e.g., DMSO, DMF), add the solvent slowly under continuous stirring.

  • Causality: Rapid dissolution can generate localized heat or aerosolize un-wetted powder.

  • Validation: The solution should become completely homogenous without visible dust plumes escaping the vessel.

Spill Containment and Disposal Plan

Quinoline carboxylic acid derivatives can exhibit environmental persistence and have the potential to contaminate groundwater (6)[6]. Therefore, disposal must be rigorously controlled.

Emergency Spill Protocol:

  • Evacuate & Ventilate: Step back and allow the fume hood to clear any aerosolized dust for 2 minutes.

  • Containment: Surround the spill with an inert absorbent material like vermiculite (7)[7]. Do not use water initially, as it may spread the acid and facilitate absorption into porous surfaces.

  • Neutralization: Carefully apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, to the spill.

    • Self-Validating Indicator: If ambient moisture is present, you will observe mild effervescence (bubbling). The cessation of bubbling indicates complete neutralization.

  • Collection: Sweep the neutralized mixture using a non-sparking brush and place it into a sealable hazardous waste container (4)[4].

Routine Disposal Plan:

  • Solid Waste: Collect all unreacted solid waste, contaminated vermiculite, and used PPE in a designated "Solid Halogen-Free Organic Waste" container.

  • Liquid Waste: Reaction filtrates and solvent washings must be collected in compatible organic waste carboys.

  • Final Disposal: Never flush this chemical down the drain. Transfer all containers to a licensed hazardous waste disposal facility for high-temperature incineration (8)[8].

Workflow Visualization

G start Start: Handling 3-Phenylquinoline- 4-carboxylic acid ppe Don PPE (Nitrile, Goggles, Lab Coat) start->ppe hood Transfer to Fume Hood (Mitigate STOT SE 3) ppe->hood spill Spill Occurs? hood->spill contain Contain with Vermiculite & Neutralize (NaHCO3) spill->contain Yes weigh Weigh & Execute Reaction spill->weigh No dispose_spill Collect in Hazardous Waste Container contain->dispose_spill dispose_routine Routine Disposal (Approved Facility) weigh->dispose_routine

Operational and spill response workflow for 3-Phenylquinoline-4-carboxylic acid handling.

References

  • NextSDS. "3-phenylquinoline-4-carboxylic acid — Chemical Substance Information". NextSDS Database.2

  • BenchChem. "3-Benzylquinoline | High-Quality Research Chemical". BenchChem. 1

  • BenchChem. "3-Benzylquinoline - Safety and Spill Containment". BenchChem. 7

  • Carl Roth. "Safety Data Sheet: 3-Chlorobenzoic acid (Proxy for STOT SE 3 / Skin Irrit 2)". Carl Roth. 3

  • Sigma-Aldrich. "SAFETY DATA SHEET - STOT SE 3 Handling Guidelines". Sigma-Aldrich. 4

  • NIH PubChem. "Quinclorac (Quinoline carboxylic acid derivative) - Disposal Methods". PubChem. 6

  • US EPA. "Pesticide Product Label, SCEPTER 70 DG HERBICIDE". US EPA. 8

  • DT-Shop. "SprintRay Surgical Guide 3 SDS". DT-Shop.5

Sources

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